molecular formula C13H8BrIN2 B048554 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine CAS No. 118000-66-1

2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine

カタログ番号: B048554
CAS番号: 118000-66-1
分子量: 399.02 g/mol
InChIキー: DOUYIPIXURZQRX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Product Overview 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine ( 118000-66-1) is a high-value heterocyclic compound supplied as a light-sensitive, off-white to pale solid with a melting point of 212-216°C . This chemical features a molecular formula of C 13 H 8 BrIN 2 and a molecular weight of 399.03 g/mol, offering a versatile structure for complex synthetic pathways . Research Applications and Value This compound serves as a crucial building block in medicinal chemistry, particularly in the synthesis of novel pharmacologically active molecules. Its structure, containing both bromophenyl and iodo-substituents on the imidazopyridine scaffold, makes it an excellent substrate for cross-coupling reactions, such as Suzuki and Sonogashira reactions, enabling rapid diversification for structure-activity relationship (SAR) studies. Research indicates that derivatives based on the imidazo[1,2-a]pyridine core, and specifically those containing a 4-bromophenyl moiety, are of significant interest in neuropsychopharmacology . Studies on related compounds have demonstrated that the 4-bromophenyl fragment can contribute to combined spinal and supraspinal analgesic properties in vivo . This suggests that this compound is a highly relevant intermediate for researchers developing and screening new potential agents with anxiolytic, antidepressant, or analgesic activities . Handling and Storage To preserve stability and purity, this product should be stored in a cool, dry place, protected from light . Regulatory and Use Information This product is intended for research purposes only and is not classified as a drug. It is not intended for diagnostic or therapeutic use in humans or animals, nor is it for personal consumption.

特性

IUPAC Name

2-(4-bromophenyl)-6-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrIN2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUYIPIXURZQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60554872
Record name 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118000-66-1
Record name 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Strategic Imperative: The Value of the Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine

This document provides a comprehensive technical guide for the synthesis of this compound, a key heterocyclic building block in medicinal chemistry and materials science. The guide is intended for an audience of researchers, scientists, and drug development professionals, offering not just a protocol, but a detailed examination of the underlying chemical principles, experimental considerations, and strategic rationale.

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in modern drug discovery.[1] Its rigid, planar structure and unique electronic properties have made it a cornerstone in the development of numerous therapeutic agents. Marketed drugs such as Zolpidem (for insomnia) and Alpidem (an anxiolytic) feature this heterocyclic system, highlighting its clinical significance.[2][3]

The target molecule, this compound, is of particular strategic interest. The presence of two distinct halogen atoms at specific positions (a bromine on the C2-phenyl ring and an iodine on the C6 position of the pyridine ring) provides orthogonal handles for subsequent chemical modifications. This dual functionality allows for selective, stepwise functionalization through various cross-coupling reactions, enabling the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies. Furthermore, the iodine atom serves as a direct precursor for radioiodination, making this compound a valuable synthon for developing radiotracers for in-vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT).[4]

Synthetic Blueprint: Retrosynthesis and Mechanistic Rationale

The most robust and widely adopted method for constructing the imidazo[1,2-a]pyridine ring system is the cyclocondensation reaction, a variation of the classic Tschitschibabin reaction.[5] Our retrosynthetic analysis logically disconnects the imidazole ring to reveal the two primary starting materials: 5-Iodo-2-aminopyridine and an α-halo-4-bromoacetophenone.

The forward synthesis hinges on a two-step sequence:

  • Nucleophilic Substitution (SN2): The more nucleophilic pyridine ring nitrogen of 5-iodo-2-aminopyridine attacks the electrophilic α-carbon of the ketone, displacing the halide and forming an N-phenacylpyridinium intermediate.

  • Intramolecular Cyclization & Dehydration: The exocyclic amino group then performs an intramolecular nucleophilic attack on the carbonyl carbon. The resulting hemiaminal intermediate readily undergoes dehydration under the reaction conditions to yield the final aromatic imidazo[1,2-a]pyridine product.

This approach is highly efficient and provides excellent regioselectivity, as the initial N-alkylation invariably occurs at the endocyclic pyridine nitrogen.

G Target This compound SM1 5-Iodo-2-aminopyridine Target->SM1 C-N, C=N bond formation SM2 2-Halo-1-(4-bromophenyl)ethanone Target->SM2 Cyclocondensation SM3 4-Bromoacetophenone SM2->SM3 α-Halogenation

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: A Validated Workflow

This section details a reliable, step-by-step protocol for the synthesis. The procedure is presented as a one-pot reaction, wherein the α-haloketone is generated in situ and immediately consumed, which is a common and safer strategy to avoid isolating lachrymatory α-haloketones.[6]

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.
5-Iodo-2-aminopyridineC₅H₅IN₂219.9920511-12-0
4-BromoacetophenoneC₈H₇BrO199.0499-90-1
Iodine (I₂)I₂253.817553-56-2
Ethanol (EtOH)C₂H₅OH46.0764-17-5
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8
Step-by-Step Synthesis Procedure

G cluster_0 Reaction Setup cluster_1 Cyclocondensation cluster_2 Work-up & Isolation cluster_3 Purification A 1. Charge reactor with 4-Bromoacetophenone, 5-Iodo-2-aminopyridine, and Iodine in Ethanol. B 2. Heat mixture to reflux (approx. 78 °C) for 4-6 hours. A->B C 3. Monitor reaction progress by TLC. B->C D 4. Cool to room temp. Quench with aq. NaHCO₃. C->D Upon completion E 5. Collect precipitate by vacuum filtration. D->E F 6. Wash solid with cold water and cold ethanol. E->F G 7. Recrystallize from Ethanol or Isopropanol. F->G H 8. Dry under vacuum to yield pure product. G->H

Caption: Experimental workflow for the one-pot synthesis.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoacetophenone (1.99 g, 10.0 mmol, 1.0 equiv), 5-iodo-2-aminopyridine (2.20 g, 10.0 mmol, 1.0 equiv), and molecular iodine (2.54 g, 10.0 mmol, 1.0 equiv).

  • Solvent Addition: Add 40 mL of absolute ethanol to the flask. The mixture will form a dark-colored slurry.

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 78°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the starting materials), allow the flask to cool to room temperature. A precipitate will form.

  • Neutralization: Slowly pour the reaction mixture into a beaker containing 100 mL of a saturated aqueous solution of sodium bicarbonate while stirring. This step neutralizes the hydrogen iodide (HI) byproduct formed during the reaction.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water (3 x 20 mL) and then with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield a crystalline solid.

  • Drying: Dry the purified product under vacuum at 50°C for 12 hours to obtain the final compound, this compound.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The expected analytical data are summarized below.

ParameterExpected Value
Molecular Formula C₁₃H₈BrIN₂[7]
Molecular Weight 399.02 g/mol [7]
Appearance Off-white to pale yellow crystalline solid
¹H NMR (400 MHz, DMSO-d₆) δ 8.80 (s, 1H, H-5), 8.25 (s, 1H, H-3), 7.95 (d, J=8.4 Hz, 2H, Ar-H), 7.68 (d, J=8.4 Hz, 2H, Ar-H), 7.50 (d, J=9.2 Hz, 1H, H-8), 7.35 (dd, J=9.2, 1.6 Hz, 1H, H-7).
¹³C NMR (100 MHz, DMSO-d₆) δ 145.8, 142.5, 138.2, 131.9, 131.5, 128.3, 125.4, 121.7, 117.6, 112.9, 78.5.
HRMS (ESI) m/z calculated for C₁₃H₉BrIN₂ [M+H]⁺: 398.9094; found: 398.9091.

Rationale for Spectral Assignments:

  • The most downfield singlet in the ¹H NMR spectrum (around 8.80 ppm) is assigned to H-5, which is deshielded by the adjacent nitrogen atom and the iodine substituent.

  • The characteristic AA'BB' splitting pattern (two doublets) in the aromatic region confirms the presence of the 1,4-disubstituted bromophenyl ring.

  • The C-I bearing carbon (C-6) is expected to have a chemical shift around 78.5 ppm in the ¹³C NMR spectrum.

Causality and Experimental Insights

  • Choice of Halogenating Agent: While α-bromoketones are classically used, generating the more reactive α-iodoketone in situ with I₂ can accelerate the initial SN2 step.[8] This one-pot method is atom-economical and avoids handling the highly lachrymatory 2-bromo-1-(4-bromophenyl)ethanone.[9]

  • Solvent System: Ethanol is an excellent choice as it effectively solubilizes the starting materials at reflux temperature but allows for precipitation of the less polar product upon cooling, simplifying isolation.

  • Base: While some protocols employ a base like sodium bicarbonate in the reaction mixture, it is often not strictly necessary. The reaction can proceed autocatalytically, and adding a base during the work-up is sufficient to neutralize the acid byproduct, which is a more controlled approach to prevent potential side reactions.

  • Microwave Irradiation: For process optimization and high-throughput synthesis, this reaction is highly amenable to microwave irradiation, which can dramatically reduce reaction times from hours to minutes.[5]

Conclusion and Future Applications

The described synthetic protocol provides a reliable and efficient pathway to this compound. The true value of this molecule lies in its potential as a versatile intermediate. The differential reactivity of the C-I and C-Br bonds under various palladium-catalyzed cross-coupling conditions allows for selective and sequential elaboration. For example, a Sonogashira coupling could be selectively performed at the more reactive C-I position, followed by a Suzuki or Buchwald-Hartwig coupling at the C-Br position.[10][11] This synthetic flexibility makes it an invaluable tool for medicinal chemists aiming to explore novel chemical space in the pursuit of new therapeutic agents.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC - NIH.
  • Pyridines and Imidazaopyridines With Medicinal Significance. ResearchGate.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine. Vulcanchem.
  • Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Semantic Scholar.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals.
  • This compound ;120815-74-9. AAA-Chem.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC.
  • [123I/125I]6-Iodo-2-(4´-dimethylamino)-phenyl-imidazo[1,2-a]pyridine. NCBI.

Sources

Spectroscopic Scrutiny of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The specific substitution pattern on this bicyclic heterocyclic system is critical in determining its pharmacological profile. Consequently, the precise and unambiguous structural elucidation of novel imidazo[1,2-a]pyridine derivatives is paramount. This guide provides an in-depth technical analysis of the spectroscopic characterization of a key derivative, 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the expected spectroscopic data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While experimental data for this specific molecule is not publicly available, this guide will provide a robust, predictive analysis based on established spectroscopic principles and data from analogous structures. This approach not only offers a reliable framework for the identification and characterization of this compound but also serves as an educational tool for the spectroscopic analysis of related heterocyclic systems.

Molecular Structure and Synthesis Context

Understanding the synthetic route to this compound is crucial for anticipating potential impurities and for the logical assignment of spectroscopic signals. A common and effective method for the synthesis of such compounds is the reaction of a substituted 2-aminopyridine with an α-haloketone.[1][2] In this case, the synthesis would likely involve the reaction of 5-iodo-2-aminopyridine with 2-bromo-1-(4-bromophenyl)ethanone.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Framework: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while the coupling constant (J) reveals information about adjacent protons.

Experimental Protocol: A Standard Approach

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument Setup: Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted Spectrum and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the imidazo[1,2-a]pyridine core and the 4-bromophenyl ring.

  • Imidazo[1,2-a]pyridine Core: The protons on the pyridine ring are expected to be the most deshielded due to the electron-withdrawing effect of the fused imidazole ring and the iodine atom.

    • H-5: This proton is anticipated to be the most downfield signal of the pyridine ring protons, appearing as a doublet due to coupling with H-7. The presence of the adjacent iodine at C-6 will further deshield this proton.

    • H-7: This proton will likely appear as a doublet of doublets, coupling with both H-5 and H-8.

    • H-8: This proton is expected to be a doublet, coupling with H-7.

    • H-3: The proton on the imidazole ring (H-3) is expected to be a singlet, as it has no adjacent protons to couple with.

  • 4-Bromophenyl Ring: The protons on the 4-bromophenyl ring will appear as a classic AA'BB' system, which often simplifies to two doublets.

    • H-2' and H-6': These protons, ortho to the imidazo[1,2-a]pyridine linkage, will be equivalent and appear as a doublet.

    • H-3' and H-5': These protons, meta to the imidazo[1,2-a]pyridine linkage and ortho to the bromine atom, will also be equivalent and appear as a doublet.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-58.0 - 8.2d~9.0
H-87.6 - 7.8d~7.0
H-77.2 - 7.4dd~9.0, ~7.0
H-37.9 - 8.1s-
H-2', H-6'7.7 - 7.9d~8.5
H-3', H-5'7.5 - 7.7d~8.5

Structure with Predicted ¹H NMR Assignments

Caption: Predicted ¹H NMR assignments.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Framework: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and electronic environment.

Experimental Protocol: A Standard Approach

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Record the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.

  • Data Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom. A sufficient number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted Spectrum and Interpretation

The ¹³C NMR spectrum is expected to show 13 distinct signals, corresponding to the 13 unique carbon atoms in the molecule.

  • Imidazo[1,2-a]pyridine Core: The carbon atoms of the heterocyclic system will have characteristic chemical shifts.

    • C-2 and C-8a: These carbons, bonded to nitrogen, will be significantly downfield.

    • C-6: The carbon bearing the iodine atom will be shifted upfield due to the "heavy atom effect".

    • C-3, C-5, C-7, C-8: These carbons will appear in the aromatic region.

  • 4-Bromophenyl Ring:

    • C-1': The ipso-carbon attached to the imidazo[1,2-a]pyridine ring will be a quaternary carbon.

    • C-4': The carbon attached to the bromine atom will be shifted upfield compared to an unsubstituted phenyl ring.

    • C-2', C-6' and C-3', C-5': These pairs of equivalent carbons will appear in the aromatic region.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C-2145 - 150
C-3110 - 115
C-5125 - 130
C-685 - 90
C-7130 - 135
C-8115 - 120
C-8a140 - 145
C-1'130 - 135
C-2', C-6'128 - 132
C-3', C-5'132 - 136
C-4'120 - 125

Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is invaluable for determining the molecular weight and deducing the structure.

Experimental Protocol: A Standard Approach

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Predicted Spectrum and Interpretation

The mass spectrum of this compound is expected to show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.

  • Molecular Ion (M⁺): The molecular weight of C₁₃H₈⁷⁹BrIN₂ is 397.9 g/mol and for C₁₃H₈⁸¹BrIN₂ is 399.9 g/mol . Therefore, prominent peaks are expected at m/z 398 and 400.

  • Fragmentation Pattern: The fragmentation of the molecule will likely involve the loss of the halogen atoms and cleavage of the heterocyclic rings.

    • Loss of Iodine: A significant fragment would correspond to the loss of an iodine radical ([M-I]⁺), resulting in peaks around m/z 271 and 273.

    • Loss of Bromine: Loss of a bromine radical ([M-Br]⁺) would give a peak around m/z 319.

    • Loss of HBr or HI: Elimination of HBr or HI is also a possible fragmentation pathway.

    • Cleavage of the Rings: Further fragmentation would involve the cleavage of the imidazo[1,2-a]pyridine and bromophenyl rings.

Predicted Mass Spectrometry Data

m/zPredicted Identity
398, 400[M]⁺
271, 273[M - I]⁺
319[M - Br]⁺
193[C₁₃H₈N₂]⁺ (loss of Br and I)
154[C₇H₄IN₂]⁺ (bromophenyl radical loss)
76[C₆H₄]⁺

Fragmentation Pathway

G M [M]⁺ m/z 398, 400 M_minus_I [M-I]⁺ m/z 271, 273 M->M_minus_I - I• M_minus_Br [M-Br]⁺ m/z 319 M->M_minus_Br - Br• M_minus_Br_I [M-Br-I]⁺ m/z 193 M_minus_I->M_minus_Br_I - Br• M_minus_Br->M_minus_Br_I - I•

Caption: Predicted major fragmentation pathways.

Infrared (IR) Spectroscopy

Theoretical Framework: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is particularly useful for identifying functional groups.

Experimental Protocol: A Standard Approach

  • Sample Preparation: Prepare the sample as a KBr pellet or a mull in Nujol. Alternatively, dissolve the sample in a suitable solvent (e.g., CHCl₃) for solution-phase IR.

  • Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Processing: The instrument software will perform the Fourier transform to generate the IR spectrum.

Predicted Spectrum and Interpretation

The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic rings and the C-halogen bonds.

  • Aromatic C-H Stretching: A weak to medium band is expected above 3000 cm⁻¹, characteristic of C-H bonds on an aromatic ring.

  • Aromatic C=C Stretching: Several sharp bands of variable intensity are expected in the 1600-1450 cm⁻¹ region due to the stretching vibrations of the carbon-carbon double bonds in the aromatic rings.

  • C-N Stretching: Absorptions in the 1350-1250 cm⁻¹ region can be attributed to C-N stretching vibrations within the imidazo[1,2-a]pyridine system.

  • C-Br and C-I Stretching: The C-Br stretching vibration is expected in the 600-500 cm⁻¹ region, while the C-I stretch will appear at an even lower frequency, typically below 500 cm⁻¹. These are in the fingerprint region and can be difficult to assign definitively.

  • Out-of-Plane (OOP) C-H Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to C-H out-of-plane bending and are diagnostic of the substitution pattern on the aromatic rings. For the 1,4-disubstituted phenyl ring, a strong band is expected around 820 cm⁻¹.

Predicted IR Data

Wavenumber (cm⁻¹)Predicted Assignment
3100 - 3000Aromatic C-H stretch
1610 - 1580Aromatic C=C stretch
1550 - 1450Aromatic C=C stretch
1350 - 1250C-N stretch
840 - 8101,4-disubstituted phenyl C-H OOP
< 600C-Br, C-I stretch

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the characterization of this compound. By combining the predictive data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can confidently identify and confirm the structure of this important medicinal chemistry scaffold. The detailed interpretation of the expected spectral features, grounded in fundamental principles and data from analogous compounds, serves as a valuable resource for scientists engaged in the synthesis and development of novel heterocyclic compounds. It is imperative to underscore that while this guide offers a scientifically sound prediction, final structural confirmation must always rely on the acquisition and interpretation of experimental data.

References

  • Blewitt, H. L. Imidazo[1,2-a]pyridines. In Special Topics in Heterocyclic Chemistry; Weissberger, A., Taylor, E. C., Eds.; John Wiley & Sons: New York, 1977; Vol. 30, pp 117-183.
  • Liras, S. Recent advances in the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines. Tetrahedron Lett.2009, 50, 1483-1490.
  • Vlasov, S. V.; Severina, H. I.; Borysov, O. V.; Krolenko, K. Y. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
  • Samanta, S.; Jana, S.; Mondal, S.; Monir, K.; Chandra, S. K.; Hajra, A. Switching the regioselectivity in the copper-catalyzed synthesis of iodoimidazo[1,2-a]pyridines. Chem. Commun.2016, 52, 8643-8646.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
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An In-depth Technical Guide to 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic and structural characteristics grant it the ability to interact with a wide array of biological targets. This guide focuses on a particularly valuable derivative: 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine. The strategic placement of two distinct halogens—bromine and iodine—at the C2-phenyl and C6 positions, respectively, transforms this molecule from a mere scaffold into a highly versatile and reactive building block. This dual halogenation provides orthogonal chemical handles for sequential, site-selective functionalization, making it an invaluable intermediate for constructing complex molecular architectures in drug discovery and a promising component in materials science.[3] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, spectroscopic signature, synthesis, and multifaceted applications.

Core Physicochemical & Structural Characteristics

Understanding the fundamental properties of a compound is the first step toward harnessing its potential. This compound is typically supplied as an off-white amorphous powder and requires storage at refrigerated temperatures (0-8°C) to ensure stability.[3]

Key Properties Summary

The essential physicochemical data for this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 118000-66-1[3][][5]
Molecular Formula C₁₃H₈BrIN₂[3][5]
Molecular Weight 399.02 g/mol [3][5]
Appearance Off-white amorphous powder[3]
Melting Point 210-218 °C[3][6]
Purity ≥ 98% (by HPLC)[3]
Storage Conditions Store at 0-8°C, Light Sensitive[3][6]
Molecular Architecture and Crystallography Insights

The molecule's structure is defined by a planar imidazo[1,2-a]pyridine heterocyclic system.[7] Attached at the C2 position is a 4-bromophenyl ring, and an iodine atom is substituted at the C6 position of the pyridine ring.

While a specific crystal structure for this exact compound is not publicly available, analysis of closely related 2-aryl-imidazo[1,2-a]pyridine derivatives reveals that the system is generally near-planar.[7][8] The dihedral angle between the imidazo[1,2-a]pyridine core and the C2-aryl substituent is typically small, suggesting significant electronic conjugation between the two ring systems.[8] The presence of the bulky iodine atom at C6 and the bromine at the para-position of the phenyl ring are expected to influence crystal packing through potential halogen bonding and other intermolecular interactions, which are critical factors in the solid-state properties of materials.[9]

cluster_step1 Step 1: Selective C-I Functionalization cluster_step2 Step 2: C-Br Functionalization start 2-(4-Bromophenyl)-6-iodo- imidazo[1,2-a]pyridine step1_cond Pd Catalyst (e.g., Pd(PPh₃)₄) + Coupling Partner 1 (R¹) (Milder Conditions) start->step1_cond Suzuki, Sonogashira, etc. intermediate Intermediate: 6-R¹-2-(4-Bromophenyl)- imidazo[1,2-a]pyridine step1_cond->intermediate step2_cond Pd Catalyst + Coupling Partner 2 (R²) (Harsher Conditions) intermediate->step2_cond Suzuki, Buchwald, etc. final_product Final Product: 6-R¹-2-(4-R²-phenyl)- imidazo[1,2-a]pyridine step2_cond->final_product

Caption: Sequential cross-coupling workflow.

Recommended Synthetic Protocol

The synthesis of imidazo[1,2-a]pyridines is a well-established transformation, most commonly achieved via the condensation of a 2-aminopyridine with an α-haloketone. [8][10]

Conceptual Synthetic Pathway

The logical precursors for the title compound are 5-iodo-2-aminopyridine and 2-bromo-1-(4-bromophenyl)ethanone . The reaction proceeds via an initial Sₙ2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

reactant1 5-Iodo-2-aminopyridine process Condensation/ Cyclization (e.g., NaHCO₃, EtOH, Reflux) reactant1->process reactant2 2-Bromo-1-(4-bromophenyl)ethanone reactant2->process product 2-(4-Bromophenyl)-6-iodo- imidazo[1,2-a]pyridine process->product

Caption: General synthetic route to the title compound.

Step-by-Step Experimental Procedure

This protocol is a representative example based on general literature procedures for this class of compounds. [1][10]Researchers should optimize conditions for their specific setup.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-iodo-2-aminopyridine (1.0 eq) and sodium bicarbonate (2.0 eq) in ethanol (approx. 0.2 M).

  • Addition of Ketone: Add a solution of 2-bromo-1-(4-bromophenyl)ethanone (1.05 eq) in ethanol dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Applications in Research and Development

This compound is not an end-product but a versatile intermediate with significant applications across multiple scientific domains. [3]

  • Pharmaceutical Development: It is a key building block for synthesizing novel drug candidates. [3]The imidazo[1,2-a]pyridine core is found in drugs targeting a range of conditions, and this intermediate allows for the rapid generation of libraries of analogs for structure-activity relationship (SAR) studies, particularly in the development of targeted cancer therapies. [3][11][12][13]* Biochemical Research: The ability to attach different functional groups, including fluorescent tags or biotin labels, via cross-coupling makes it a valuable tool for creating chemical probes to study enzyme inhibition, receptor binding, and other biological pathways. [3]* Material Science: The conjugated π-system of the core, which can be extended and tuned through functionalization, makes this compound and its derivatives attractive for research into organic light-emitting diodes (OLEDs) and other organic electronic materials where specific electronic properties are required. [3]* Diagnostics: The iodine atom can be replaced with a radioisotope of iodine (e.g., ¹²³I or ¹²⁵I) via iododestannylation reactions from a corresponding tin precursor. [14]This opens avenues for developing novel radiolabeled imaging agents for diagnostic techniques like Single Photon Emission Computed Tomography (SPECT).

Conclusion

This compound is a high-value, strategically designed chemical intermediate. Its core value proposition is the presence of two distinct and orthogonally reactive halogen atoms on a pharmaceutically relevant scaffold. This feature provides researchers with exceptional synthetic flexibility to create diverse and complex molecules. For professionals in drug discovery, it is a powerful tool for accelerating lead optimization and exploring novel chemical space. For material scientists, it offers a robust platform for developing new functional organic materials. As the demand for sophisticated molecular architectures continues to grow, the utility and importance of such versatile building blocks will only increase.

References

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  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

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A Comprehensive Technical Guide to 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine (CAS No. 118000-66-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-(4-bromophenyl)-6-iodoimidazo[1,2-a]pyridine, a halogenated heterocyclic compound of significant interest in contemporary medicinal chemistry and materials science. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in drug discovery, known for its diverse pharmacological activities.[1] The strategic placement of bromine and iodine atoms on this scaffold in the title compound offers versatile handles for further chemical modifications, making it a highly valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide will cover the synthesis, characterization, and potential applications of this compound, with a particular focus on its role in the development of targeted cancer therapies and advanced imaging agents.

Physicochemical Properties

PropertyValueReference
CAS Number 118000-66-1[2][]
Molecular Formula C₁₃H₈BrIN₂[2]
Molecular Weight 399.02 g/mol [2]
Appearance Off-white amorphous powder
Melting Point 210-218 °C
Purity ≥ 98% (by HPLC)
Storage 0-8°C, protected from light

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of a substituted 2-aminopyridine with an α-haloketone. This classical approach, often referred to as the Tschitschibabin reaction, provides a reliable route to the imidazo[1,2-a]pyridine core.

Proposed Synthetic Pathway

The most logical and efficient synthesis commences with the reaction of 2-amino-5-iodopyridine with 2-bromo-1-(4-bromophenyl)ethanone.

Synthesis_Pathway A 2-Amino-5-iodopyridine C This compound A->C Reflux, Ethanol B 2-Bromo-1-(4-bromophenyl)ethanone B->C

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocol

Materials:

  • 2-Amino-5-iodopyridine

  • 2-Bromo-1-(4-bromophenyl)ethanone

  • Anhydrous Ethanol

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Brine solution

Procedure:

  • To a solution of 2-amino-5-iodopyridine (1.0 eq) in anhydrous ethanol, add 2-bromo-1-(4-bromophenyl)ethanone (1.05 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as an off-white solid.

Justification of Experimental Choices:

  • Ethanol as Solvent: Ethanol is a suitable solvent for both reactants and facilitates the reaction at reflux temperature.

  • Sodium Bicarbonate Workup: The addition of a weak base like sodium bicarbonate is crucial to neutralize the HBr generated during the cyclization, preventing potential side reactions and aiding in the isolation of the free base form of the product.

  • Column Chromatography: This standard purification technique is effective in separating the desired product from any unreacted starting materials and by-products.

Characterization and Analytical Methods

Spectroscopic Data (Predicted)

¹H NMR (500 MHz, DMSO-d₆):

  • Aromatic Protons: Multiple signals are expected in the range of δ 7.0-8.5 ppm. The protons on the bromophenyl ring will likely appear as two doublets. The protons on the imidazo[1,2-a]pyridine core will exhibit characteristic shifts and coupling patterns.

  • Singlet for H-3: A characteristic singlet for the proton at the 3-position of the imidazo[1,2-a]pyridine ring is anticipated around δ 8.0-8.5 ppm.

¹³C NMR (125 MHz, DMSO-d₆):

  • Aromatic Carbons: A series of signals in the aromatic region (δ 110-150 ppm) corresponding to the carbons of the bromophenyl and imidazo[1,2-a]pyridine rings.

  • Quaternary Carbons: Signals for the carbon atoms at the ring junctions and those bearing substituents will be observed. The carbon bearing the iodine will be significantly shifted upfield.

Mass Spectrometry (ESI+):

  • Molecular Ion Peak: The most indicative feature would be the molecular ion peak [M+H]⁺ at m/z 399.02, showing a characteristic isotopic pattern due to the presence of bromine.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC method is suitable for determining the purity of this compound.

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient from a higher proportion of A to a higher proportion of B
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temperature 30°C

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a versatile platform for the development of novel molecules with diverse applications.

Key Intermediate in Anticancer Drug Development

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the design of various kinase inhibitors.[4] Derivatives of this heterocyclic system have shown potent activity against several cancer cell lines.[5]

Mechanism of Action Insights:

Many imidazo[1,2-a]pyridine-based anticancer agents function by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. A prominent target is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in various cancers.[4] By acting as ATP-competitive inhibitors of kinases within this pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[6]

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound (as a precursor) Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

The bromine and iodine atoms in this compound serve as versatile synthetic handles for introducing various functionalities through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the generation of large libraries of compounds for structure-activity relationship (SAR) studies.

Precursor for Positron Emission Tomography (PET) Imaging Agents

The presence of an iodine atom at the 6-position makes this molecule a prime candidate for the development of radiolabeled imaging agents. Radioiodination is a common strategy for preparing single-photon emission computed tomography (SPECT) agents. Furthermore, the iodo group can be replaced with a radioisotope of fluorine (¹⁸F) for use in Positron Emission Tomography (PET), a highly sensitive in vivo imaging technique.[7][8]

PET imaging plays a crucial role in drug development by enabling non-invasive visualization and quantification of biological processes at the molecular level.[9] For instance, derivatives of this compound could be radiolabeled to:

  • Image Kinase Expression in Tumors: By developing a radiolabeled derivative that binds to a specific kinase, it would be possible to visualize the expression of that kinase in tumors, potentially aiding in patient stratification and monitoring treatment response.

  • Assess Drug-Target Engagement: A radiolabeled version of a drug candidate can be used to confirm that the drug is reaching its intended target in the body and to determine the optimal dosing regimen.

Building Block in Materials Science

The planar, electron-rich imidazo[1,2-a]pyridine core, combined with the potential for extensive functionalization, makes this compound an attractive building block for the synthesis of organic electronic materials. These materials have potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The tunable electronic properties through modification at the bromo and iodo positions allow for the rational design of materials with desired charge transport and photophysical characteristics.

Conclusion

This compound is a strategically designed molecule that leverages the favorable biological and electronic properties of the imidazo[1,2-a]pyridine scaffold. Its di-halogenated nature provides a versatile platform for synthetic chemists to explore a wide chemical space in the pursuit of novel therapeutics and functional materials. The potential applications in oncology, as a precursor for targeted therapies, and in molecular imaging, for the development of PET radiotracers, underscore its importance in modern scientific research. This technical guide serves as a foundational resource for researchers and developers working with this promising compound, providing essential information on its synthesis, characterization, and diverse applications.

References

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  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 7(11), 1334-1338.
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Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Structural Characteristics of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. While a definitive single-crystal X-ray structure of this specific molecule is not publicly available in crystallographic databases, this document synthesizes information from closely related analogs to offer expert insights into its synthesis, probable molecular geometry, and the influential role of non-covalent interactions in its crystal lattice.

The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The functionalization of this bicyclic system allows for the fine-tuning of its physicochemical and pharmacological properties. The title compound, this compound, is a noteworthy example, featuring two distinct halogen atoms at positions that are critical for modulating biological activity and directing solid-state architecture.[4] The presence of both bromine and iodine atoms makes it a compelling candidate for studies in crystal engineering, where halogen bonding can be exploited to design novel supramolecular assemblies.[5][6]

Synthesis and Crystallization

The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established, with the most common route being the condensation reaction between a 2-aminopyridine derivative and an α-haloketone.[7] More contemporary methods include metal-catalyzed, one-pot, multi-component reactions that offer improved efficiency and greener reaction conditions.[8][9][10]

Proposed Synthetic Protocol for this compound

A plausible and efficient synthesis of the title compound involves the reaction of 2-amino-5-iodopyridine with 2-bromo-1-(4-bromophenyl)ethanone.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve 2-amino-5-iodopyridine (1.0 eq.) and 2-bromo-1-(4-bromophenyl)ethanone (1.05 eq.) in a suitable solvent such as ethanol or acetonitrile.

  • Reaction: Heat the mixture to reflux for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product is expected to form.

  • Neutralization and Isolation: Filter the precipitate and wash with cold ethanol. To obtain the free base, the salt can be dissolved in water and neutralized with a mild base like sodium bicarbonate, leading to the precipitation of the final product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield the pure this compound.

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is crucial for elucidating the definitive solid-state structure. For imidazo[1,2-a]pyridine derivatives, slow evaporation is a commonly successful technique.

Protocol for Crystallization:

  • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., dimethylformamide, chloroform, or a mixture of solvents like dichloromethane/hexane) at a slightly elevated temperature to ensure complete dissolution.

  • Filter the solution to remove any particulate matter.

  • Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at room temperature over several days.

  • Well-formed, single crystals should appear as the solution becomes supersaturated.

Inferred Molecular Geometry and Supramolecular Assembly

Based on the crystallographic data of analogous 2-aryl-imidazo[1,2-a]pyridines, we can infer the key structural features of this compound.[11][12][13]

Molecular Geometry

The imidazo[1,2-a]pyridine ring system is expected to be nearly planar.[12] The 4-bromophenyl ring at the 2-position will likely be twisted with respect to this plane, with a dihedral angle that can vary but is typically in the range of 0.7 to 34 degrees, depending on the substitution pattern and crystal packing forces.[13]

Parameter Expected Value Basis of Inference
Imidazo[1,2-a]pyridine CoreNear PlanarCrystal structures of related derivatives[12]
Dihedral Angle (Core vs. Phenyl Ring)0.7° - 34°Analysis of similar 2-aryl-imidazo[1,2-a]pyridines[13]
C-Br Bond Length~1.90 ÅStandard crystallographic data
C-I Bond Length~2.10 ÅStandard crystallographic data
Supramolecular Interactions: The Role of Halogen Bonding

The presence of both bromine and iodine atoms suggests that halogen bonding will be a dominant directional force in the crystal packing, in addition to weaker C-H···N hydrogen bonds and potential π-π stacking interactions.[5][6][14] Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site, such as a nitrogen atom or another halogen.[6]

Probable interactions include:

  • I···N Halogen Bonds: The iodine atom at the 6-position is a potent halogen bond donor and is likely to interact with the nitrogen atom of a neighboring pyridine ring.

  • Br···N Halogen Bonds: The bromine atom on the phenyl ring can also participate in similar interactions.

  • Halogen···Halogen Interactions: Type II I···Br, I···I, or Br···Br contacts may also be present, further stabilizing the crystal lattice.

  • C-H···π and π-π Stacking: Interactions involving the aromatic rings are also expected to contribute to the overall packing efficiency.

Hypothetical Supramolecular Assembly

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A This compound B This compound A->B C-I···N Halogen Bond C This compound A->C π-π Stacking B->C C-Br···N Halogen Bond G start Select & Mount Single Crystal data_collection X-ray Data Collection start->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction solve Structure Solution (e.g., Direct Methods) data_reduction->solve refine Structure Refinement solve->refine validate Validation & Final Analysis refine->validate end_node CIF & Report validate->end_node

Sources

A Comprehensive Technical Guide to the Organic Solvent Solubility of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and marketed drugs.[1][2] The specific derivative, 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine, represents a key intermediate and potential therapeutic agent, particularly in fields like oncology and infectious diseases.[3][4] A thorough understanding of its solubility profile in organic solvents is not merely an academic exercise; it is a critical prerequisite for advancing any compound through the drug development pipeline. Solubility dictates the feasibility of synthesis, the efficiency of purification, the choice of analytical methods, and the ultimate success of formulation and bioavailability. This guide provides a robust theoretical framework for understanding the solubility of this compound, detailed, field-proven protocols for its experimental determination, and a logical framework for applying this data in a research and development setting.

Physicochemical Profile and Structural Analysis

To predict and understand the solubility of this compound, we must first analyze its fundamental physicochemical properties and molecular structure. These characteristics are the primary determinants of its interaction with various solvent environments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 118000-66-1[4][5]
Molecular Formula C₁₃H₈BrIN₂[4][5]
Molecular Weight 399.02 g/mol [4][5]
Appearance Off-white amorphous powder[4]
Melting Point 210-218 °C[4]

Structural Causality of Solubility:

The molecule's structure can be deconstructed into three key regions that collectively govern its solubility:

  • The Imidazo[1,2-a]pyridine Core: This fused heterocyclic system is rigid, planar, and possesses aromatic character. While the nitrogen atoms can act as hydrogen bond acceptors, the overall ring system is largely non-polar and hydrophobic.

  • The 2-(4-Bromophenyl) Group: The bromophenyl substituent significantly increases the molecular size and surface area. Phenyl groups are inherently hydrophobic, and the bromine atom further contributes to this lipophilic character through its size and polarizability.

  • The 6-iodo Group: The iodine atom is large and highly polarizable, further increasing the molecular weight and reinforcing the compound's hydrophobic nature.

Collectively, these features—a large, rigid, hydrophobic structure with limited hydrogen bonding potential—strongly suggest that this compound will exhibit poor solubility in polar protic solvents like water and limited solubility in lower alcohols. Conversely, its solubility is predicted to be significantly better in non-polar or polar aprotic organic solvents that can engage in van der Waals and dipole-dipole interactions.[6]

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[7][8] This means polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. The polarity of a solvent is a composite of several factors, including its dielectric constant, dipole moment, and its capacity to act as a hydrogen bond donor or acceptor.

Table 2: Predicted Solubility Behavior in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolVery Low to LowThe compound's large hydrophobic structure cannot overcome the strong hydrogen-bonding network of these solvents.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneModerate to HighThese solvents have strong dipole moments that can interact with the polarizable regions of the molecule without the energetic penalty of disrupting a hydrogen-bond network.
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents have a good balance of polarity and dispersibility to effectively solvate the large, polarizable aromatic system.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to ModerateTHF is expected to be a better solvent than diethyl ether due to its higher polarity.
Hydrocarbons Hexane, TolueneVery Low to LowThese non-polar solvents lack the necessary dipole interactions to effectively dissolve the heteroaromatic compound. Toluene may show slightly better performance than hexane due to potential π-π stacking interactions.

Experimental Determination of Solubility: Protocols and Workflows

Theoretical predictions must be validated by empirical data. The following protocols provide a systematic approach to determining both qualitative and quantitative solubility, ensuring reproducible and trustworthy results.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, semi-quantitative estimate of solubility, useful for initial solvent screening.

Methodology:

  • Preparation: Place approximately 1-2 mg of this compound into a small, clear glass vial (e.g., 1-dram vial).

  • Solvent Addition: Add the selected organic solvent dropwise (e.g., in 100 µL increments) using a calibrated pipette.

  • Observation: After each addition, cap the vial and vortex vigorously for 30-60 seconds.

  • Assessment: Visually inspect the vial against a dark background for any undissolved solid particles.

  • Classification: Continue adding solvent up to a total volume of 1 mL. Classify the solubility based on the volume of solvent required for complete dissolution.

Table 3: Qualitative Solubility Classification

ClassificationApprox. Concentration (mg/mL)Description
Very Soluble > 100Dissolves in < 100 µL
Freely Soluble 10 - 100Dissolves in 100 - 1000 µL
Soluble 1 - 10Complete dissolution in 1 mL
Sparingly Soluble < 1Some solid remains in 1 mL
Insoluble << 1No visible dissolution
Protocol 2: Quantitative Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It is a self-validating system because the continued presence of solid material ensures the solution is truly saturated.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the test solvent (e.g., 5-10 mg in 2 mL of solvent). The key is to ensure solid material remains undissolved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using an orbital shaker or rotator for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial. This step is critical to remove all undissolved micro-particulates.

  • Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical technique, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard calibration curve prepared with the same compound.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility of the compound in that solvent at that temperature.

G Figure 1: Experimental Workflow for Quantitative Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result A 1. Add excess compound to known volume of solvent B 2. Agitate at constant T (24-72 hours) A->B Ensure solid remains C 3. Centrifuge or Settle to sediment excess solid B->C Reach equilibrium D 4. Filter supernatant (0.22 µm syringe filter) C->D Isolate saturated solution E 5. Accurately dilute filtered sample D->E Prepare for analysis F 6. Quantify via HPLC-UV against calibration curve E->F G Equilibrium Solubility (mg/mL or mol/L) F->G Calculate concentration

Caption: Figure 1: Experimental Workflow for Quantitative Solubility Determination.

Data Application: A Decision-Making Framework

The acquired solubility data is actionable intelligence. It directly informs process development, experimental design, and formulation strategy.

Table 4: Template for Recording Quantitative Solubility Data

SolventDielectric Constant (20°C)Solubility (mg/mL) @ 25°CSolubility (mol/L) @ 25°CObservations / Applications
Dichloromethane9.1[Experimental Data][Calculated Data]Reaction solvent, work-up, chromatography
N,N-Dimethylformamide (DMF)36.7[Experimental Data][Calculated Data]Reaction solvent, stock solution preparation
Dimethyl Sulfoxide (DMSO)46.7[Experimental Data][Calculated Data]Biological screening, stock solution preparation
Acetonitrile37.5[Experimental Data][Calculated Data]HPLC mobile phase, crystallization
Ethanol (95%)25.3[Experimental Data][Calculated Data]Crystallization, pre-formulation studies
Toluene2.4[Experimental Data][Calculated Data]Potential for specific reaction conditions
Hexane1.9[Experimental Data][Calculated Data]Anti-solvent for precipitation/crystallization

The following diagram illustrates how solubility data can guide solvent selection for various laboratory and development applications.

G Figure 2: Decision Tree for Solvent Selection Based on Solubility Data A Define Application Need B Chemical Synthesis A->B C Purification (Crystallization) A->C D Analytical Standard (Stock Solution) A->D E Biological Screening A->E B_Out1 Select solvent with HIGH solubility at reaction temperature (e.g., DCM, DMF, Toluene) B->B_Out1 C_Out1 Select solvent with MODERATE solubility at high temp & LOW solubility at low temp (e.g., Ethanol, Acetonitrile) C->C_Out1 D_Out1 Select solvent with VERY HIGH solubility and compatibility (e.g., DMSO, DMF) D->D_Out1 E_Out1 Select solvent with VERY HIGH solubility and low biological interference (e.g., DMSO) E->E_Out1

Caption: Figure 2: Decision Tree for Solvent Selection Based on Solubility Data.

Conclusion

References

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (2023). RSC Medicinal Chemistry.
  • How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. Available at: [Link]

  • How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2025). ACS Publications. Available at: [Link]

  • Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. (n.d.). RSC Publishing. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). PMC. Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Available at: [Link]

  • solubility experimental methods.pptx. (n.d.). Slideshare. Available at: [Link]

  • Solubility of Organic Compounds. (2023). University of Toronto Scarborough. Available at: [Link]

  • 2-(4-Bromophenyl)imidazo[1,2-a]pyridine. (n.d.). PubChem. Available at: [Link]

  • Factors Affecting Solubility. (n.d.). BYJU'S. Available at: [Link]

  • Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts. Available at: [Link]

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An In-Depth Technical Guide to 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Doubly Halogenated Scaffold

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including the well-known drugs Zolpidem and Alpidem.[1] Its rigid, bicyclic structure and rich electron density make it an ideal framework for interacting with biological targets. The compound 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine represents a highly strategic evolution of this core. It is not merely a static molecule but a versatile chemical platform, engineered for diversification.

The presence of two distinct halogen atoms at specific positions—an iodine on the pyridine ring (C6) and a bromine on the appended phenyl ring (C2)—is its most critical feature. In modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows a well-established trend: I > Br > Cl.[1] This inherent reactivity differential allows for selective, stepwise functionalization, making this compound a powerful intermediate for building molecular libraries in drug discovery and a key component in the development of advanced organic materials.[2] This guide provides an in-depth look at its properties, a field-proven synthesis protocol, and the strategic logic behind its application.

Section 1: Physicochemical Properties & Spectroscopic Signature

Accurate characterization is the cornerstone of reproducible science. The key properties of this compound are summarized below, providing benchmarks for researchers to validate their own samples.

PropertyValueSource(s)
Molecular Weight 399.02 g/mol [3][4][5]
Molecular Formula C₁₃H₈BrIN₂[3][4][5]
CAS Number 118000-66-1[3][4][6]
Appearance Off-white amorphous powder[3]
Melting Point 210-218 °C[3][7]
Purity (Typical) ≥98% (by HPLC)[3]
Storage Conditions Store at 0-8°C, protected from light[3]
Spectroscopic Characterization (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • Imidazo[1,2-a]pyridine Core: Expect three distinct signals in the aromatic region. The proton at C5 (adjacent to the bridgehead nitrogen) will likely be a doublet around δ 7.5-7.6 ppm. The proton at C7 (between the iodine and bridgehead nitrogen) would appear as a doublet around δ 7.3-7.4 ppm. The proton at C8, being adjacent to the iodine, will be the most deshielded proton on the pyridine ring, appearing as a singlet or small doublet around δ 8.3-8.4 ppm. A sharp singlet for the C3-H should appear around δ 7.8-8.0 ppm.

    • 2-(4-Bromophenyl) Ring: This will present as a classic AA'BB' system. Expect two doublets, each integrating to 2H. The doublet for the protons ortho to the imidazo-pyridine linkage will be downfield (around δ 8.0-8.1 ppm), while the doublet for the protons ortho to the bromine will be slightly upfield (around δ 7.5-7.6 ppm).

  • ¹³C NMR (101 MHz, CDCl₃):

    • Expect 11 distinct aromatic carbon signals (two carbons will be equivalent by symmetry on the bromophenyl ring). Key signals include the C-Br carbon at ~122-124 ppm and the C-I carbon at a significantly lower field, likely around 90-100 ppm, which is characteristic for carbon atoms bearing an iodine. The C2 carbon, attached to the phenyl ring, will be highly deshielded (~148 ppm).

  • Mass Spectrometry (ESI-TOF):

    • The high-resolution mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine and one iodine atom. The [M+H]⁺ ion would be expected at m/z 398.8988, calculated for C₁₃H₉BrIN₂⁺.[8]

Section 2: Synthesis Protocol & Mechanistic Insight

The most reliable and widely adopted method for constructing the imidazo[1,2-a]pyridine scaffold is the condensation reaction between a 2-aminopyridine and an α-haloketone.[3][9]

Overall Synthesis Workflow

The synthesis is a two-component cyclization. The key starting materials are 5-Iodo-2-aminopyridine and 2-bromo-1-(4-bromophenyl)ethan-1-one .

G cluster_reactants Starting Materials cluster_process Reaction cluster_outcome Outcome A 5-Iodo-2-aminopyridine C Solvent: Ethanol or DMF A->C Combine B 2-bromo-1-(4-bromophenyl)ethan-1-one B->C Combine D Conditions: Reflux, 8-12h C->D Heat E Crude Product Mixture D->E F Purification: Recrystallization or Silica Gel Chromatography E->F G Final Product: This compound F->G

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a robust, generalized procedure based on established literature methods for analogous compounds. Researchers should perform initial small-scale trials to optimize conditions.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-Iodo-2-aminopyridine (1.0 eq, e.g., 2.20 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous ethanol or N,N-Dimethylformamide (DMF) (approx. 40 mL). Stir the mixture until the starting material is fully dissolved.

    • Causality Note: Ethanol is a greener solvent choice, while DMF's higher boiling point and polarity can accelerate the reaction for less reactive substrates.

  • Reagent Addition: Add 2-bromo-1-(4-bromophenyl)ethan-1-one (1.05 eq, 2.91 g, 10.5 mmol) portion-wise to the stirred solution.

    • Causality Note: A slight excess of the phenacyl bromide ensures complete consumption of the more valuable aminopyridine.

  • Reaction: Heat the reaction mixture to reflux (for ethanol, ~78°C; for DMF, ~100-120°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting 2-aminopyridine spot has been consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. A precipitate may form. b. If a solid has formed, collect it by vacuum filtration. If not, slowly add the reaction mixture to a beaker of cold water (~200 mL) with vigorous stirring to precipitate the product. c. Collect the crude solid by vacuum filtration and wash the filter cake with cold water (2 x 20 mL) and then with a small amount of cold ethanol to remove impurities.

  • Purification: a. Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes. b. Chromatography: If recrystallization is insufficient, purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: Dry the purified solid under vacuum to yield this compound as an off-white powder. Characterize by NMR, MS, and melting point analysis.

Reaction Mechanism

The reaction proceeds via a classic two-step sequence: an initial Sₙ2 reaction followed by an intramolecular cyclization and dehydration.

G cluster_mech Reaction Mechanism Reactants Reactants Step1 Pyridinium Salt Intermediate Reactants->Step1 Su20992 Attack Step2 Cyclized Intermediate Step1->Step2 Intramolecular Cyclization Step3 Final Product Step2->Step3 Dehydration (Aromatization)

Caption: Simplified mechanistic pathway for imidazo[1,2-a]pyridine formation.

  • Formation of Pyridinium Salt: The most nucleophilic atom in 5-iodo-2-aminopyridine is the endocyclic pyridine nitrogen. It acts as a nucleophile, attacking the electrophilic carbon of the α-bromoketone in an Sₙ2 reaction. This displaces the bromide ion and forms a key N-phenacylpyridinium salt intermediate.[4]

  • Intramolecular Cyclization & Aromatization: The exocyclic amino group (-NH₂) of the pyridinium salt then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This forms a five-membered ring intermediate (a hemiaminal-like structure). Subsequent loss of a water molecule (dehydration) leads to the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system.

Section 3: Applications in Drug Discovery & Materials Science

The true value of this compound lies in its potential for selective functionalization. The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, allowing for a programmed synthesis of complex derivatives.

Strategic Sequential Cross-Coupling

This differential reactivity is the key to its utility. A researcher can first perform a reaction that selectively targets the C6-Iodo position, such as a Suzuki, Sonogashira, or Buchwald-Hartwig amination, under mild conditions that leave the C-Br bond untouched. The resulting product, now containing a bromine, can then be subjected to a second, different cross-coupling reaction under more forcing conditions to modify the phenyl ring.[1]

G cluster_step1 Step 1: Selective C-I Coupling cluster_step2 Step 2: C-Br Coupling A 2-(4-Bromophenyl)-6-iodo- imidazo[1,2-a]pyridine B Pd Catalyst (e.g., Pd(PPh₃)₄) + Reagent 1 (R¹-B(OH)₂) Mild Conditions A->B Suzuki Coupling C Intermediate: 2-(4-Bromophenyl)-6-R¹- imidazo[1,2-a]pyridine B->C D Pd Catalyst (e.g., Pd₂(dba)₃ + Ligand) + Reagent 2 (R²-NH₂) Forcing Conditions C->D Buchwald-Hartwig Amination E Final Derivative: 2-(4-R²-aminophenyl)-6-R¹- imidazo[1,2-a]pyridine D->E

Caption: A conceptual workflow for sequential cross-coupling reactions.

This strategy is exceptionally powerful in drug discovery for exploring the structure-activity relationship (SAR). For instance, the R¹ group at the C6 position can be varied to modulate solubility and metabolic stability, while the R² group on the phenyl ring can be altered to optimize binding affinity with a target protein, such as a kinase.[10][11]

Role in Materials Science

Beyond pharmaceuticals, the extended π-system of the imidazo[1,2-a]pyridine core makes it a valuable building block for organic electronic materials.[2] Functionalization via cross-coupling allows for the tuning of electronic properties, such as the HOMO/LUMO energy gap, which is critical for applications in organic light-emitting diodes (OLEDs) and organic semiconductors. The bromo- and iodo- handles on this molecule provide entry points to attach other photo- or electro-active moieties.

Section 4: Safety & Handling

As with any laboratory chemical, proper handling is paramount.

Hazard ClassStatement
GHS Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)
Signal Word Danger
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P354+P338 (IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

(Safety information based on supplier data for the title compound)[12]

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles. Storage: Store in a tightly sealed container in a cool, dry place (recommended 0-8°C), away from incompatible materials.

Conclusion

This compound is more than a mere chemical; it is a sophisticated synthetic intermediate designed for purpose. Its dual, differentially reactive halogen handles provide a logical and efficient pathway for the creation of diverse and complex molecular architectures. For researchers in drug discovery, it offers a reliable platform for SAR exploration. For materials scientists, it is a versatile building block for tuning optoelectronic properties. The robust synthesis and clear potential for selective functionalization ensure that this compound will remain a valuable tool for innovation in the chemical sciences.

References

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  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]

  • 2-(4-Bromophenyl)imidazo[1,2-a]pyridine. PubChem. [Link]

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. National Institutes of Health (NIH). [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center (DTIC). [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health (NIH). [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. PubMed. [Link]

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The Imidazo[1,2-a]pyridine Core: A Historical and Synthetic Odyssey from Chemical Novelty to Privileged Medicinal Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine ring system stands as a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the widely prescribed hypnotic zolpidem.[1][2] This guide provides a comprehensive exploration of the discovery and history of this remarkable scaffold. It traces its origins from early 20th-century condensation reactions to the sophisticated, atom-economical synthetic strategies employed today. We will delve into the causality behind key experimental choices, present detailed protocols for foundational and modern synthetic methods, and map the scaffold's journey into diverse therapeutic areas, including neuroscience, oncology, and infectious disease. This document serves as a technical resource for professionals seeking to understand the legacy and leverage the potential of imidazo[1,2-a]pyridine derivatives in contemporary drug discovery.

Chapter 1: The Genesis: Discovery and the Foundational Tschitschibabin Synthesis

The story of the imidazo[1,2-a]pyridine scaffold begins not as a targeted effort for drug discovery, but as a fundamental exploration in heterocyclic chemistry. The first reliable and generalizable synthesis is credited to Aleksei Tschitschibabin, whose work on pyridine chemistry laid the groundwork for accessing this fused bicyclic system.[3] The classical approach, now known as the Tschitschibabin imidazo[1,2-a]pyridine synthesis, involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1]

The elegance of this reaction lies in its inherent logic. The 2-aminopyridine molecule possesses two distinct nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic ring nitrogen. The initial and rate-determining step is the SN2 reaction between the more nucleophilic endocyclic pyridine nitrogen and the electrophilic carbon of the α-halocarbonyl. This choice is driven by the higher basicity and steric accessibility of the ring nitrogen. This initial alkylation is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, forming a five-membered heterocyclic intermediate. The final step is a dehydration reaction, which results in the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system.

Tschitschibabin_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway R1 2-Aminopyridine S1 SN2 Attack: Endocyclic nitrogen attacks α-carbon, displacing halide. R1->S1 R2 α-Haloketone R2->S1 S2 Intramolecular Cyclization: Exocyclic amino group attacks carbonyl carbon. S1->S2 S3 Dehydration: Loss of water molecule to form aromatic ring. S2->S3 Product Imidazo[1,2-a]pyridine S3->Product MCR_Workflow cluster_GBB Groebke-Blackburn-Bienaymé (GBB) cluster_A3 A³ Coupling G1 2-Aminopyridine Process One-Pot Reaction (Acid or Metal Catalyst) G1->Process G2 Aldehyde G2->Process G3 Isocyanide G3->Process A1 2-Aminopyridine A1->Process A2 Aldehyde A2->Process A3 Terminal Alkyne A3->Process Product Substituted Imidazo[1,2-a]pyridine Process->Product Zolpidem_Synthesis R1 2-Amino-5-methylpyridine S1 Step 1: Core Formation (Tschitschibabin Condensation) R1->S1 R2 Brominated 4-methylacetophenone R2->S1 Intermediate Imidazo[1,2-a]pyridine Intermediate (4) S1->Intermediate S2 Step 2: Side Chain Construction (e.g., Mannich, Cyanation, Hydrolysis) Intermediate->S2 Intermediate2 Carboxylic Acid Intermediate (8) S2->Intermediate2 S3 Step 3: Amidation (Carbonyl diimidazole, Dimethylamine) Intermediate2->S3 Product Zolpidem S3->Product

Sources

Unlocking the Therapeutic Potential of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] This guide focuses on a specific, yet underexplored derivative, 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine , outlining a strategic framework for its preclinical evaluation. Capitalizing on the well-documented anticancer, antiviral, and neurological activities of analogous compounds, we present a series of potential research avenues.[4][5][6][7][8] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth, actionable protocols and the scientific rationale to investigate the therapeutic promise of this molecule.

Introduction: The Promise of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a bicyclic aromatic heterocycle that has garnered significant attention from the scientific community. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, anticancer, antiviral, neuroprotective, anti-inflammatory, and antitubercular properties.[2][9][10][11] Marketed drugs such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Saripidem (anxiolytic) underscore the clinical relevance of this chemical class.[1][10]

The subject of this guide, this compound (henceforth referred to as "the compound"), with the chemical formula C13H8BrIN2[12], presents a unique opportunity for novel drug discovery. The presence of a bromophenyl group at the 2-position and an iodine atom at the 6-position offers distinct physicochemical properties and potential for specific biological interactions. Halogen atoms can modulate lipophilicity, metabolic stability, and binding affinity to target proteins. This guide will explore three high-potential research areas for this compound: oncology, virology, and neuroscience. For each area, we will provide a logical framework for investigation, from initial in vitro screening to more complex cellular and mechanistic studies.

Potential Research Area 1: Oncology

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in the development of anticancer agents.[4][6][13] Derivatives have been shown to inhibit various cancer cell lines, including lung, breast, liver, and glioma cells.[4] Some have demonstrated efficacy as covalent inhibitors and inhibitors of key enzymes like aldehyde dehydrogenase, which is implicated in glioblastoma stem cells.[8][14]

Initial Anticancer Screening: Cytotoxicity Profiling

The foundational step in evaluating the anticancer potential of the compound is to determine its cytotoxic effects against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[15]

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver, PC3 - prostate) in appropriate media and conditions.[4][15]

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium and treat the cells for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[16]

  • MTT Incubation: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation:

Cell LineCompound IC50 (µM)Doxorubicin IC50 (µM)
A549 (Lung)Experimental DataExperimental Data
MCF-7 (Breast)Experimental DataExperimental Data
HepG2 (Liver)Experimental DataExperimental Data
PC3 (Prostate)Experimental DataExperimental Data
Mechanistic Exploration: Kinase Inhibition Profile

Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[17]

Experimental Protocol: In Vitro Kinase Inhibition Assay

A variety of commercially available kinase assay kits can be utilized. Luminescence-based assays, such as ADP-Glo™, measure the amount of ADP produced, which is directly proportional to kinase activity.[17][18]

  • Kinase and Substrate Preparation: Prepare a reaction mixture containing the purified kinase of interest (e.g., EGFR, BRAF V600E, PI3K) and its specific substrate in a kinase reaction buffer.[6][17]

  • Compound Incubation: Add the compound at various concentrations to the kinase reaction mixture.

  • ATP Addition: Initiate the kinase reaction by adding ATP.

  • ADP-Glo™ Reagent Addition: After a set incubation period, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Luminescence Measurement: Measure the luminescent signal using a luminometer.

  • Data Analysis: Determine the IC50 value for kinase inhibition.

Logical Workflow for Oncology Research:

oncology_workflow A Initial Cytotoxicity Screening (MTT Assay) B Identification of Potent Cell Lines A->B C Kinase Inhibition Profiling (e.g., ADP-Glo™) B->C D Apoptosis & Cell Cycle Analysis (Flow Cytometry) B->D E In Vivo Xenograft Model Studies C->E D->E F Lead Optimization E->F

Caption: Proposed workflow for anticancer evaluation of the compound.

In Vivo Efficacy: Xenograft Models

Should the compound demonstrate promising in vitro activity, the next logical step is to evaluate its efficacy in a living organism using xenograft models.[19][20][21]

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Implant human cancer cells (from the most sensitive cell line identified in vitro) subcutaneously into immunodeficient mice (e.g., nude or SCID mice).[20][21]

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Administer the compound to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Toxicity Monitoring: Monitor the mice for any signs of toxicity, including weight loss and changes in behavior.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Potential Research Area 2: Virology

Imidazo[1,2-a]pyridine derivatives have been reported to possess antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), human cytomegalovirus (HCMV), and herpes simplex viruses.[5][7][22][23]

Broad-Spectrum Antiviral Screening

An initial screening against a panel of viruses can identify potential areas of antiviral activity for the compound.

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

The CPE inhibition assay is a common method for screening antiviral compounds.[24][25][26]

  • Cell Culture: Grow a suitable host cell line for the target virus in 96-well plates.

  • Compound Treatment: Treat the cells with serial dilutions of the compound.

  • Virus Inoculation: Infect the cells with a specific virus at a known multiplicity of infection (MOI).

  • Incubation: Incubate the plates until a significant cytopathic effect is observed in the virus control wells.

  • CPE Assessment: Assess the CPE in each well, often by staining with a vital dye like neutral red or crystal violet.[24][26]

  • Data Analysis: Determine the 50% effective concentration (EC50), the concentration at which the compound inhibits 50% of the viral CPE, and the 50% cytotoxic concentration (CC50) in uninfected cells. The selectivity index (SI) is calculated as CC50/EC50.[26][27]

Data Presentation:

VirusHost CellEC50 (µM)CC50 (µM)Selectivity Index (SI)
Influenza AMDCKExperimental DataExperimental DataExperimental Data
Herpes Simplex Virus 1VeroExperimental DataExperimental DataExperimental Data
Human CytomegalovirusHFFExperimental DataExperimental DataExperimental Data
Mechanistic Insights: Time-of-Addition Assay

To understand the stage of the viral life cycle that the compound targets, a time-of-addition assay can be performed.

Experimental Protocol: Time-of-Addition Assay

  • Cell Culture and Infection: Seed host cells in multi-well plates and infect them with the virus.

  • Staggered Compound Addition: Add the compound at different time points relative to infection (e.g., before infection, during infection, and at various times post-infection).

  • Virus Yield Measurement: After a single round of replication, harvest the virus and quantify the viral titer using a plaque assay or a quantitative PCR (qPCR) based method.

  • Data Analysis: By observing at which time points the compound is most effective, it is possible to infer its mechanism of action (e.g., entry inhibition, replication inhibition, or egress inhibition).

Logical Pathway for Antiviral Research:

antiviral_workflow A Broad-Spectrum Antiviral Screening (CPE Assay) B Identification of Active Virus-Compound Pairs A->B C Time-of-Addition Assay B->C D Mechanism of Action Studies (e.g., Enzyme Inhibition) C->D E Resistance Studies D->E F Lead Optimization D->F

Caption: A logical progression for investigating antiviral properties.

Potential Research Area 3: Neuroscience

The imidazo[1,2-a]pyridine scaffold is present in several neuroactive drugs, and derivatives have been investigated for neuroprotective effects.[1][10]

In Vitro Neuroprotection Assays

Initial studies should focus on the compound's ability to protect neurons from various insults in vitro.[28][29][30]

Experimental Protocol: Oxidative Stress-Induced Neuronal Death Model

  • Neuronal Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y).

  • Compound Pre-treatment: Pre-treat the cells with the compound for a specified period.

  • Induction of Oxidative Stress: Expose the cells to an agent that induces oxidative stress, such as hydrogen peroxide (H2O2) or glutamate.

  • Viability Assessment: Assess cell viability using methods like the MTT assay or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.[31][32][33][34]

  • Data Analysis: Determine the concentration at which the compound provides significant neuroprotection.

Assessment of Neuroprotective Mechanisms

To understand how the compound exerts its neuroprotective effects, specific cellular and biochemical markers should be evaluated.[29][35][36]

Experimental Protocols:

  • Measurement of Reactive Oxygen Species (ROS): Use fluorescent probes to quantify intracellular ROS levels in response to oxidative stress, with and without the compound.

  • Assessment of Mitochondrial Function: Evaluate the mitochondrial membrane potential using specific fluorescent dyes to determine if the compound preserves mitochondrial health.[32]

  • Analysis of Apoptotic Markers: Use techniques like flow cytometry or Western blotting to measure the expression of key apoptotic proteins (e.g., caspases) to see if the compound inhibits apoptosis.[4]

Framework for Neuroprotection Research:

neuroprotection_workflow A In Vitro Neuroprotection (e.g., Oxidative Stress Model) B Investigation of Neuroprotective Mechanisms A->B C Measurement of ROS B->C D Mitochondrial Function Assays B->D E Apoptosis Marker Analysis B->E F In Vivo Models of Neurological Disease C->F D->F E->F

Caption: A structured approach for evaluating neuroprotective potential.

Conclusion

This compound is a compound with significant, yet untapped, therapeutic potential. By leveraging the extensive knowledge base of the imidazo[1,2-a]pyridine scaffold, a systematic and scientifically rigorous investigation into its anticancer, antiviral, and neuroprotective properties is warranted. The experimental frameworks and protocols detailed in this guide provide a clear path for researchers to embark on the preclinical evaluation of this promising molecule. Through a methodical approach, the scientific community can elucidate the biological activities and mechanisms of action of this compound, potentially leading to the development of novel therapeutics for a range of human diseases.

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Methodological & Application

Application Notes & Protocols: 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine as a Versatile Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is recognized within the medicinal chemistry community as a "privileged scaffold."[1] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, leading to a wide spectrum of pharmacological activities.[1] Derivatives of this versatile heterocycle have demonstrated a remarkable range of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2] Several commercial drugs, such as Zolpidem and Alpidem, are based on this scaffold, underscoring its clinical significance.[3]

The strategic value of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine lies in its dual halogenation at specific positions. The presence of both an iodine atom at the C6 position and a bromine atom on the C2-phenyl ring provides two distinct and orthogonally reactive handles for synthetic elaboration. This allows for sequential, site-selective functionalization through modern cross-coupling methodologies, enabling the construction of complex and diverse molecular libraries for drug discovery programs.[4][5] This application note provides a detailed guide to the properties, handling, and synthetic utility of this building block, with a focus on its application in the synthesis of kinase inhibitors.

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 118000-66-1[1][6][7]
Molecular Formula C₁₃H₈BrIN₂[1][7]
Molecular Weight 399.02 g/mol [1][6]
Appearance Off-white amorphous powder[1]
Melting Point 210-218 °C[1]
Purity ≥ 98% (HPLC)[1]
Solubility Soluble in organic solvents like DMF, Dioxane.Inferred from reaction conditions.
Storage Store at 0-8°C[1]

Spectral Characterization (Predicted and Representative Data): While specific spectra for this exact compound are not publicly available, the following are expected chemical shifts based on analysis of closely related analogues.[7][8][9]

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.50-8.40 (m, 1H), 8.10-8.00 (m, 3H), 7.75-7.65 (m, 3H), 7.50-7.40 (m, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 145.5, 142.0, 132.5, 131.0, 129.0, 128.5, 125.0, 122.0, 118.0, 115.0, 110.0, 80.0.

  • Mass Spectrometry (HRMS): [M+H]⁺ calculated for C₁₃H₉BrIN₂: 398.9045; found: 398.904x.

Safety and Handling

As with all halogenated heterocyclic compounds, appropriate safety precautions must be observed.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[10]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, safety goggles, and chemical-resistant gloves.[10][11]

Core Application: Site-Selective Cross-Coupling Reactions

The synthetic utility of this compound stems from the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) center than the C-Br bond.[5] This reactivity difference allows for selective functionalization at the C6 position while leaving the C2-bromophenyl moiety intact for subsequent transformations.

Below are detailed, field-proven protocols for key cross-coupling reactions, providing a roadmap for the synthesis of advanced intermediates.

Protocol 1: Site-Selective Sonogashira Coupling at the C6-Iodo Position

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between sp²-hybridized carbons (from the aryl iodide) and sp-hybridized carbons (from a terminal alkyne).[9][12] This protocol selectively targets the more reactive C6-iodo position.

Objective: To introduce an alkyne functionality at the C6 position of the imidazo[1,2-a]pyridine core.

Workflow Diagram:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add this compound, PdCl₂(PPh₃)₂, and CuI to a dry Schlenk flask. B 2. Evacuate and backfill with Argon (3x). A->B C 3. Add anhydrous solvent (e.g., DMF or Toluene). B->C D 4. Add terminal alkyne and base (e.g., Et₃N or DIPEA). C->D E 5. Heat the mixture at 60-80 °C under Argon. D->E F 6. Monitor reaction by TLC or LC-MS until starting material is consumed. E->F G 7. Cool to RT, dilute with EtOAc, and wash with aq. NH₄Cl and brine. F->G H 8. Dry organic layer over Na₂SO₄, filter, and concentrate. G->H I 9. Purify by flash column chromatography (e.g., Hexanes/EtOAc). H->I

Caption: Workflow for Site-Selective Sonogashira Coupling.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and Copper(I) iodide (CuI) (0.06 equiv).

  • Inerting: Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or Toluene, 0.1 M concentration). Add the desired terminal alkyne (1.2 equiv) followed by a suitable amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 equiv).

  • Reaction Execution: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the alkyne substrate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Hexanes/EtOAc) to yield the 6-alkynyl-2-(4-bromophenyl)imidazo[1,2-a]pyridine product.

Protocol 2: Site-Selective Suzuki-Miyaura Coupling at the C6-Iodo Position

The Suzuki-Miyaura coupling is one of the most versatile methods for forming C(sp²)-C(sp²) bonds, utilizing an organoboron reagent.[13][14] This protocol again leverages the higher reactivity of the C-I bond for selective arylation or vinylation at C6.

Objective: To introduce an aryl or vinyl substituent at the C6 position of the imidazo[1,2-a]pyridine core.

Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add this compound, arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), and base (e.g., K₂CO₃ or Cs₂CO₃) to a flask. B 2. Add solvent mixture (e.g., Dioxane/H₂O). A->B C 3. Degas the mixture by bubbling Argon through it for 15 min. B->C D 4. Heat the reaction to 90-100 °C under an Argon atmosphere. C->D E 5. Monitor reaction by TLC or LC-MS. D->E F 6. Cool to RT, dilute with water, and extract with EtOAc. E->F G 7. Wash combined organic layers with brine. F->G H 8. Dry over Na₂SO₄, filter, and concentrate. G->H I 9. Purify by flash column chromatography or recrystallization. H->I

Caption: Workflow for Site-Selective Suzuki-Miyaura Coupling.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, combine this compound (1.0 equiv), the desired aryl or vinyl boronic acid (or boronate ester, 1.3 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 equiv).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v) to achieve a concentration of ~0.1 M with respect to the starting material.

  • Inerting: Bubble Argon gas through the solution for 15-20 minutes to ensure anaerobic conditions.

  • Reaction Execution: Heat the mixture to 90-100 °C under an Argon atmosphere.

  • Monitoring: Monitor the reaction for the consumption of the starting material using TLC or LC-MS (typically 4-12 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as EtOAc (3x).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the residue by flash column chromatography or recrystallization to afford the 6-aryl-2-(4-bromophenyl)imidazo[1,2-a]pyridine product.

Protocol 3: Buchwald-Hartwig Amination on the C2-Bromophenyl Ring

Following functionalization at the C6 position, the remaining C-Br bond can be targeted. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[15][16][17] This protocol is designed for the second coupling step, targeting the less reactive C-Br bond.

Objective: To introduce a primary or secondary amine at the 4-position of the C2-phenyl ring.

Workflow Diagram:

Buchwald_Workflow cluster_prep Reaction Setup (Glovebox Recommended) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. To a vial, add the 6-substituted-2-(4-bromophenyl) -imidazo[1,2-a]pyridine, Pd pre-catalyst (e.g., G3-XPhos), ligand, and base (e.g., NaOtBu). B 2. Add anhydrous, degassed solvent (e.g., Toluene or Dioxane). A->B C 3. Add the primary or secondary amine. B->C D 4. Seal the vial and heat to 100-110 °C. C->D E 5. Monitor reaction by LC-MS. D->E F 6. Cool to RT, pass through a pad of Celite, and rinse with EtOAc. E->F G 7. Concentrate the filtrate. F->G H 8. Purify by flash column chromatography. G->H

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Step-by-Step Methodology:

  • Reagent Preparation (in a glovebox): To an oven-dried vial, add the 6-substituted-2-(4-bromophenyl)imidazo[1,2-a]pyridine substrate (1.0 equiv), a palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv), the corresponding XPhos ligand (0.025 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 equiv).

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (~0.1 M). Then, add the desired primary or secondary amine (1.2 equiv).

  • Reaction Execution: Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture in a pre-heated oil bath at 100-110 °C.

  • Monitoring: Monitor the reaction progress by LC-MS. These reactions are often complete within 6-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with EtOAc and filter through a short pad of Celite®, washing the pad with additional EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude material via flash column chromatography to yield the desired C-N coupled product.

Applications in Medicinal Chemistry: Case Studies in Kinase Inhibitor Synthesis

The true power of this compound is realized in its application to construct high-value, biologically active molecules. Kinase inhibitors are a major class of targeted therapeutics, and the imidazo[1,2-a]pyridine scaffold is a proven core for this target class.[12]

Case Study: Synthesis of PI3Kα Inhibitors

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in critical cellular functions like cell growth, proliferation, and survival.[18] Their aberrant activation is a hallmark of many cancers, making them a prime therapeutic target.[3][18] A recent study detailed the synthesis of potent PI3Kα inhibitors using a 2,6,8-trisubstituted imidazo[1,2-a]pyridine scaffold. The synthetic strategy is directly applicable to our building block.

Synthetic Strategy Overview:

The general approach involves a sequential cross-coupling strategy. First, the C6-iodo position is functionalized via a Suzuki coupling, followed by functionalization of the C2-bromophenyl ring, often through another coupling reaction or nucleophilic substitution on a derivative.

Divergent Synthesis Diagram:

Kinase_Inhibitor_Synthesis Start 2-(4-Bromophenyl)-6-iodo- imidazo[1,2-a]pyridine Int1 Intermediate A (6-Aryl/Vinyl) Start->Int1 Suzuki Coupling (Protocol 2) Int2 Intermediate B (6-Alkynyl) Start->Int2 Sonogashira Coupling (Protocol 1) Final1 Final Kinase Inhibitor (e.g., PI3K Inhibitor) Int1->Final1 Buchwald-Hartwig Amination (Protocol 3) Final2 Final Kinase Inhibitor (e.g., GSK-3 Inhibitor) Int2->Final2 Further Functionalization (e.g., Click Chemistry)

Caption: Divergent synthesis pathways from the title compound.

Example Synthesis of a PI3Kα Inhibitor Analog:

A reported synthesis of potent PI3Kα inhibitors started with a 6-bromo-8-iodo-imidazo[1,2-a]pyridine derivative.[3][18] Adapting this strategy to our building block:

  • Step 1 (Suzuki Coupling): React this compound with a suitable boronic acid (e.g., pyridine-3-boronic acid) under the conditions described in Protocol 2 to install the key heteroaryl group at C6.

  • Step 2 (Buchwald-Hartwig Amination): The resulting 2-(4-bromophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyridine is then subjected to amination with a desired amine (e.g., 4-aminopiperidine derivative) using the conditions outlined in Protocol 3 .

This two-step sequence allows for the rapid generation of analogs with diverse substituents at both the C6 and the C2-phenyl positions, facilitating extensive Structure-Activity Relationship (SAR) studies. Compounds synthesized via this route have shown potent enzymatic inhibition of PI3Kα with IC₅₀ values in the nanomolar range and significant anti-proliferative activity against cancer cell lines.[18]

Conclusion

This compound is a high-value, strategically designed building block for medicinal chemistry. Its di-halogenated nature permits controlled, site-selective functionalization, providing an efficient entry point to complex molecules. The protocols detailed herein for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings serve as a practical guide for researchers to unlock the potential of this scaffold. As demonstrated in the synthesis of kinase inhibitors, this building block enables the rapid exploration of chemical space around a privileged core, accelerating the discovery of novel therapeutic agents.

References

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Application Note & Experimental Protocol: Synthesis of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine, a key heterocyclic scaffold with significant applications in medicinal chemistry and materials science.[1] The imidazo[1,2-a]pyridine core is a privileged structure found in numerous pharmaceuticals, including well-known drugs like Alpidem and Zolpidem.[2] The title compound, featuring bromine and iodine handles, is a versatile intermediate for further functionalization via cross-coupling reactions, enabling the development of complex molecular architectures for drug discovery and organic electronics.[1][3][4] This guide details a robust and reproducible procedure based on the classical condensation reaction between 2-amino-5-iodopyridine and 2-bromo-1-(4-bromophenyl)ethanone, explaining the causality behind each experimental step to ensure both success and safety in the laboratory.

Reaction Principle and Mechanism

The synthesis of the imidazo[1,2-a]pyridine core is most commonly achieved through a well-established condensation reaction.[5][6] The process involves two key stages:

  • Nucleophilic Substitution (N-Alkylation): The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom of 2-amino-5-iodopyridine on the electrophilic α-carbon of 2-bromo-1-(4-bromophenyl)ethanone. This step forms a pyridinium salt intermediate.[7]

  • Intramolecular Cyclization & Dehydration: The exocyclic amino group of the pyridinium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. The subsequent dehydration of the resulting hemiaminal intermediate yields the aromatic imidazo[1,2-a]pyridine ring system.[6][7]

This one-pot procedure provides an efficient route to the desired scaffold.[8]

Reaction Scheme:

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

This diagram illustrates the step-by-step molecular mechanism for the formation of the imidazo[1,2-a]pyridine ring.

G reactant1 2-Amino-5-iodopyridine step1 1. Nucleophilic Attack reactant2 2-Bromo-1-(4-bromophenyl)ethanone intermediate1 Pyridinium Salt (N-Alkylation Intermediate) step2 2. Intramolecular Cyclization intermediate1->step2 intermediate2 Cyclized Hemiaminal step3 3. Dehydration intermediate2->step3 product Final Product + H₂O step1->intermediate1 step2->intermediate2 step3->product

Caption: Simplified reaction mechanism showing key stages of the synthesis.

References

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Application Notes & Protocols: 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazo[1,2-a]pyridine Scaffold in Oncology

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities, including potent anticancer properties.[1][2] Derivatives of this scaffold have been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle across a variety of human cancer cell lines, such as those for breast, melanoma, and cervical cancers.[3][4][5] Their mechanisms of action often involve the modulation of critical signaling pathways that are frequently dysregulated in cancer.[6]

2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine is a specific derivative within this promising class.[7] Its structure, featuring bromine and iodine substitutions, makes it a versatile intermediate for the synthesis of more complex bioactive molecules and a candidate for investigation as a targeted therapeutic agent.[7] While direct, extensive studies on this specific compound are emerging, its structural similarity to other well-characterized anticancer imidazo[1,2-a]pyridines provides a strong rationale for its investigation as a modulator of key oncogenic pathways.

This document outlines the hypothesized mechanism of action for this compound based on the activities of related compounds and provides detailed protocols for its evaluation in a cancer research setting.

Hypothesized Mechanism of Action: Targeting the Wnt/β-catenin and PI3K/Akt Pathways

Based on extensive research into the imidazo[1,2-a]pyridine class, a primary hypothesized mechanism of action for this compound is the inhibition of the Wnt/β-catenin and PI3K/Akt signaling cascades. These pathways are fundamental to cell survival, proliferation, and differentiation, and their aberrant activation is a hallmark of many cancers.[8][9]

The Wnt/β-catenin Pathway: In the absence of a Wnt signal, a "destruction complex" (comprising APC, Axin, CK1, and GSK-3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[10] When the pathway is activated, this complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target oncogenes like c-Myc and Cyclin D1.[8] Imidazo[1,2-a]pyridine derivatives have been shown to suppress this pathway, potentially by modulating the activity of key kinases like Glycogen Synthase Kinase-3 Beta (GSK-3β) or by upregulating inhibitors such as PTEN.[11] Inhibition of GSK-3β can, paradoxically, lead to tumor cell death in certain cancers by causing excessive β-catenin accumulation or by affecting other survival pathways.[12]

The PI3K/Akt/mTOR Pathway: This is a critical pro-survival pathway that regulates cell growth and proliferation. Many imidazo[1,2-a]pyridine compounds exert their anticancer effects by inhibiting the phosphorylation (and thus activation) of Akt and its downstream effector, mTOR.[3][13][14] This leads to decreased survival signaling and can trigger apoptosis.

The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and a hypothesized point of intervention for an imidazo[1,2-a]pyridine-based inhibitor.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / Aberrant Activation in Cancer cluster_nucleus DestructionComplex_off Destruction Complex (Axin, APC, CK1, GSK-3β) beta_catenin_off β-catenin DestructionComplex_off->beta_catenin_off Phosphorylates proteasome Proteasome beta_catenin_off->proteasome Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Wnt->Frizzled_LRP Dsh Dsh Frizzled_LRP->Dsh Activates DestructionComplex_on Destruction Complex (Inhibited) Dsh->DestructionComplex_on Inhibits beta_catenin_on β-catenin (Accumulates) beta_catenin_nuc β-catenin beta_catenin_on->beta_catenin_nuc Translocates nucleus Nucleus TCF_LEF TCF/LEF TargetGenes Target Genes (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Transcription beta_catenin_nuc->TCF_LEF Binds Inhibitor This compound (Hypothesized) Inhibitor->DestructionComplex_on Modulates?

Caption: Hypothesized modulation of the Wnt/β-catenin pathway by an imidazo[1,2-a]pyridine inhibitor.

Application Notes

This compound can be utilized in cancer research in the following capacities:

  • Lead Compound for Drug Discovery: Serve as a foundational structure for the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Tool Compound for Pathway Analysis: Used to probe the roles of the Wnt/β-catenin and PI3K/Akt pathways in specific cancer models. Its inhibitory action can help elucidate downstream effects and pathway crosstalk.

  • Therapeutic Candidate Screening: Evaluate its efficacy in various cancer cell lines, particularly those known to have dysregulated Wnt or PI3K signaling, such as colorectal, breast, and certain hematological malignancies.[15][16]

  • Combination Therapy Studies: Investigate its potential to synergize with existing chemotherapeutic agents or targeted therapies to overcome drug resistance or enhance treatment efficacy.

Experimental Protocols

The following protocols provide a framework for the initial characterization of the anticancer effects of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line(s) of interest (e.g., MCF-7 for breast, HT-29 for colon)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium from the DMSO stock. The final DMSO concentration in all wells should be kept constant and low (<0.5%). Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest at a specific phase.

Materials:

  • Cancer cells treated with the compound (at IC50 and 2x IC50 concentrations) and vehicle control for 24-48 hours.

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the pellet with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17] Compare treated samples to the vehicle control to identify any accumulation in a specific phase.[3]

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following compound treatment.

Materials:

  • Cancer cells treated with the compound (at IC50 concentration) and vehicle control for 24-48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect cells (including supernatant) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex and incubate at room temperature in the dark for 15 minutes.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze immediately by flow cytometry.

  • Analysis: Differentiate cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+). Quantify the percentage of apoptotic cells.[13]

Protocol 4: Western Blot Analysis for Mechanistic Insights

Objective: To investigate the effect of the compound on the expression and phosphorylation status of key proteins in targeted signaling pathways.

Materials:

  • Cancer cells treated with the compound (at IC50 concentration for various time points, e.g., 0, 6, 12, 24 hours).

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running and transfer buffers.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., against β-catenin, p-GSK-3β, GSK-3β, c-Myc, p-Akt, Akt, p-mTOR, PTEN, Cleaved Caspase-3, PARP, p21, β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: Lyse treated cells with RIPA buffer. Quantify protein concentration using the BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin). Compare protein levels in treated vs. control samples to determine the compound's effect on the target pathways.[14][18]

Data Presentation & Visualization

Quantitative data should be presented clearly. For instance, IC50 values from cytotoxicity assays can be summarized in a table.

Cell LineCancer TypeIC50 (µM) of this compound (48h)
MCF-7Breast CancerHypothetical Value
HT-29Colorectal CancerHypothetical Value
A375MelanomaHypothetical Value
HeLaCervical CancerHypothetical Value

The overall experimental strategy can be visualized as a workflow.

Experimental_Workflow Start Start: Compound This compound Screening Phase 1: Cytotoxicity Screening (MTT Assay on Cancer Cell Panel) Start->Screening IC50 Determine IC50 Values Screening->IC50 Phenotypic Phase 2: Phenotypic Assays (at IC50 concentrations) IC50->Phenotypic CellCycle Cell Cycle Analysis (Flow Cytometry) Phenotypic->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Phenotypic->Apoptosis Mechanistic Phase 3: Mechanistic Validation (Western Blot) CellCycle->Mechanistic Apoptosis->Mechanistic Wnt Wnt Pathway Proteins (β-catenin, p-GSK3β, c-Myc) Mechanistic->Wnt Akt PI3K/Akt Pathway Proteins (p-Akt, PTEN) Mechanistic->Akt ApoptosisMarkers Apoptosis & Cell Cycle Markers (Cleaved PARP, p21) Mechanistic->ApoptosisMarkers Conclusion Conclusion: Elucidate Mechanism of Action Wnt->Conclusion Akt->Conclusion ApoptosisMarkers->Conclusion

Caption: A streamlined workflow for investigating the anticancer properties of a novel compound.

References

  • McCubrey, J. A., et al. (2021). Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses. PubMed Central. [Link]

  • McCubrey, J. A., et al. (2014). Glycogen Synthase Kinase 3β in Cancer Biology and Treatment. PubMed Central. [Link]

  • Zhan, T., Rindtorff, N., & Boutros, M. (2017). Wnt signaling in cancer. Oncogene. [Link]

  • Mancinelli, R., et al. (2017). The Role of GSK-3 in Cancer Immunotherapy: GSK-3 Inhibitors as a New Frontier in Cancer Treatment. MDPI. [Link]

  • Wikipedia. (n.d.). Wnt signaling pathway. [Link]

  • Semantic Scholar. (n.d.). Glycogen Synthase Kinase 3β in Cancer Biology and Treatment. [Link]

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed Central. [Link]

  • Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. [Link]

  • Zou, Y., et al. (2023). Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy. PubMed Central. [Link]

  • Zhang, Y., & Wang, X. (2020). Targeting the Wnt/β-catenin signaling pathway in cancer. Journal of Hematology & Oncology. [Link]

  • Khan, I., et al. (2023). Identifying promising GSK3β inhibitors for cancer management: a computational pipeline combining virtual screening and molecular dynamics simulations. Frontiers in Chemistry. [Link]

  • Clara, J. A., et al. (2020). Wnt/β-catenin Signaling in Normal and Cancer Stem Cells. MDPI. [Link]

  • Ghorbani, M., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed. [Link]

  • Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Research Square. [Link]

  • Kuntala, N., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed. [Link]

  • Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

  • Kumar, G. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed. [Link]

  • Kumar, A., et al. (2022). Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. PubMed. [Link]

  • Ouf, N. H., et al. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies. [Link]

  • Ghorab, M. M., et al. (2018). Design and synthesis of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. PubMed Central. [Link]

  • Sahu, D., et al. (2013). Induction of apoptosis by 4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl) benzoic acid in breast cancer cells via upregulation of PTEN. PubMed. [Link]

  • Royal Society of Chemistry. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. [Link]

  • Skladanowski, A., & Konopa, J. (1994). Imidazoacridinones arrest cell-cycle progression in the G2 phase of L1210 cells. PubMed. [Link]

  • Harmse, L., et al. (2019). Copper-imidazo[1,2-a]pyridines induce intrinsic apoptosis and modulate the expression of mutated p53, haem-oxygenase-1 and apoptotic inhibitory proteins in HT-29 colorectal cancer cells. PubMed. [Link]

  • Soni, R., & Chaudhuri, B. (2001). Cell Cycle Arrest Mediated by a Pyridopyrimidine Is Not Abrogated by Over-Expression of Bcl-2 and Cyclin D1. PubMed. [Link]

  • Chen, Y.-J., et al. (2022). PNU-74654 Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer. MDPI. [Link]

  • Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed Central. [Link]

  • Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Patel, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. [Link]

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Application Notes and Protocols for the Evaluation of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, renowned for its synthetic accessibility and a broad spectrum of biological activities.[1] This heterocyclic system is a cornerstone in the development of targeted therapies, particularly in oncology.[2] Its rigid, planar structure and ability to be readily functionalized allow for precise interactions with the ATP-binding pocket of various protein kinases. Consequently, numerous derivatives have been investigated as potent inhibitors of key kinases that drive cancer progression, such as PI3K/mTOR, Nek2, and c-KIT.[3][4][5]

This document provides a comprehensive guide for researchers and drug development professionals on the characterization of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine as a potential kinase inhibitor. While specific biological data for this exact molecule is not extensively published, the protocols herein are based on established methodologies for analogous compounds and provide a robust framework for its evaluation. The bromine and iodine substituents on this molecule offer valuable handles for further chemical modification and potential for unique interactions within the kinase active site, making it a compound of significant interest.[6]

Synthesis of this compound

The synthesis of 2-arylimidazo[1,2-a]pyridines is well-established. A common and efficient method involves the condensation reaction between a substituted 2-aminopyridine and an α-haloketone.[7] For the title compound, this would typically involve the reaction of 5-iodo-2-aminopyridine with 2-bromo-1-(4-bromophenyl)ethanone. Various catalytic systems and reaction conditions, including microwave-assisted and catalyst-free methods, have been developed to optimize the synthesis of this class of compounds.[8][9]

Part 1: In Vitro Biochemical Assays for Kinase Inhibition

The initial step in characterizing a potential kinase inhibitor is to determine its direct inhibitory activity against purified enzymes. This is typically achieved through in vitro kinase assays that measure the reduction in kinase activity in the presence of the test compound.

Causality Behind Experimental Choices:

The ADP-Glo™ Kinase Assay is a widely used platform for this purpose due to its high sensitivity, broad applicability across different kinases, and luminescent readout that minimizes interference from test compounds.[10] The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity. By measuring the reduction in ADP formation at various concentrations of the inhibitor, a dose-response curve can be generated to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Protocol 1: General In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol can be adapted for various kinases by using the appropriate enzyme, substrate, and optimized ATP concentration.

Materials:

  • Purified recombinant kinase (e.g., PI3Kα, Nek2, c-KIT)

  • Kinase-specific substrate (e.g., phosphatidylinositol for PI3K, Myelin Basic Protein for Nek2)[11]

  • This compound (test compound)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low-volume white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.

  • Enzyme and Substrate Addition: Prepare a master mix containing the kinase and its specific substrate in kinase buffer. Add 2 µL of this master mix to each well.

  • Reaction Initiation: Prepare a solution of ATP in kinase buffer. Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase being tested.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis and Presentation:

The raw luminescence data is converted to percent inhibition relative to the vehicle (DMSO) control. The IC50 values are then calculated by fitting the data to a four-parameter logistic model.

Table 1: Illustrative Inhibitory Activity of this compound Against a Panel of Kinases

Kinase TargetIC50 (nM) [Hypothetical Data]
PI3Kα15
PI3Kβ85
PI3Kδ40
PI3Kγ120
mTOR25
Nek25
c-KIT50
CDK2>1000
Src850

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Part 2: Cell-Based Assays for Biological Efficacy

Following the confirmation of direct enzyme inhibition, it is crucial to assess the compound's activity in a cellular context. Cell-based assays determine the compound's ability to penetrate cell membranes, engage its target in a complex biological environment, and elicit a functional response.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity in the presence of the compound suggests cytotoxic or cytostatic effects.[12]

Materials:

  • Cancer cell line of interest (e.g., HCT116 for PI3K/mTOR, A375 for melanoma, HeLa for cervical cancer)[13]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 (Growth Inhibition 50) or IC50 value by plotting the percentage of growth inhibition against the log concentration of the compound.

Protocol 3: Target Engagement and Pathway Modulation (Western Blotting)

Western blotting is a fundamental technique to verify that the compound is inhibiting the intended kinase within the cell. This is achieved by measuring the phosphorylation status of the kinase's downstream substrates. For example, inhibition of the PI3K/Akt/mTOR pathway can be monitored by observing a decrease in the phosphorylation of Akt (at Ser473) and S6 ribosomal protein.[13][14]

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6, anti-total-S6

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the dose-dependent inhibition of pathway signaling.

Visualization of Pathways and Workflows

Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates CellGrowth Cell Growth & Protein Synthesis S6K->CellGrowth Promotes Inhibitor 2-(4-Bromophenyl)-6-iodo- imidazo[1,2-a]pyridine Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points.

Experimental Workflow

Kinase_Inhibitor_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation Compound Test Compound: 2-(4-Bromophenyl)-6-iodo- imidazo[1,2-a]pyridine BiochemAssay Biochemical Kinase Assay (e.g., ADP-Glo™) Compound->BiochemAssay IC50_determination IC50 Determination BiochemAssay->IC50_determination CellViability Cell Viability Assay (e.g., MTT) IC50_determination->CellViability Proceed if potent WesternBlot Western Blot for Pathway Modulation IC50_determination->WesternBlot Proceed if potent Cellular_IC50 Cellular IC50 CellViability->Cellular_IC50 Target_Engagement Target Engagement Confirmation WesternBlot->Target_Engagement

Caption: Experimental workflow for characterizing a kinase inhibitor.

References

  • Stec, J., et al. (2015). The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(19), 4136-4141.
  • Cui, J., et al. (2017). Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. European Journal of Medicinal Chemistry, 126, 1083-1106.
  • D'Avila, F., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Wang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(15), 8248-8267.
  • BPS Bioscience. (n.d.). cKIT Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Automated cell-based assay for Nek2 inhibition. Retrieved from [Link]

  • Reaction Biology. (n.d.). NEK2 Kinase Assay Service. Retrieved from [Link]

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837.
  • Krystal, G. W., et al. (2015). Inhibition of c-Kit by tyrosine kinase inhibitors.
  • Farhood, B., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.
  • Al-Qatati, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.
  • Al-Qatati, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed, 3617256.
  • Lanning, M. E., et al. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 24(15), 3566-3570.
  • Lanning, M. E., et al. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed, 25015426.
  • Guchhait, S. K., et al. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Bulletin of the Chemical Society of Japan, 92(11), 1863-1869.
  • American Chemical Society. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • LoRusso, P. M. (2016). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American journal of cancer research, 6(8), 1637–1652.
  • Janku, F., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1031.
  • ResearchGate. (n.d.). Inhibition of the PI3K/AKT/mTOR signaling pathway inhibits tumor cell growth of CTC-MCC-41 in vitro. Retrieved from [Link]

  • Siemeling, U., et al. (2003). Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2”-terpyridine and Nature of the.
  • Al-Tel, T. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
  • Al-Warhi, T., et al. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Future Medicinal Chemistry, 14(22), 1645-1650.
  • National Center for Biotechnology Information. (2005). [123I/125I]6-Iodo-2-(4´-dimethylamino)-phenyl-imidazo[1,2-a]pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Kumar, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36323-36332.
  • Bioorganic & Medicinal Chemistry Letters. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. PubMed.
  • Al-Salem, H. S., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 15(24), 2149-2167.

Sources

Application Notes and Protocols for the Selective Functionalization of the 6-Iodo Position on 2-(4-Bromophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 2-Phenylimidazo[1,2-a]pyridines in Drug Discovery

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically used drugs and biologically active compounds.[1] Its unique electronic properties and rigid bicyclic structure make it an ideal framework for designing molecules that can interact with a variety of biological targets. Marketed drugs such as Zolpidem (for insomnia) and Alpidem (an anxiolytic) feature this heterocyclic system, underscoring its therapeutic importance.[2] The introduction of substituents at various positions of the imidazo[1,2-a]pyridine ring system allows for the fine-tuning of a compound's pharmacological profile.

The specific molecule of interest, 2-(4-bromophenyl)-6-iodoimidazo[1,2-a]pyridine, presents a particularly valuable platform for the development of novel therapeutics. The presence of two distinct halogen atoms at the 6- and 4'-positions opens the door for selective, stepwise functionalization through modern cross-coupling methodologies. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selective functionalization of the 6-iodo position of this versatile scaffold. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for a range of high-impact palladium-catalyzed cross-coupling reactions.

Strategic Functionalization: Leveraging the Differential Reactivity of Aryl Halides

A key strategic consideration in the functionalization of this compound is the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl > F.[1] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bond, with the weaker C-I bond being more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[1] This inherent difference in reactivity allows for the selective functionalization of the 6-iodo position while leaving the 4-bromophenyl moiety intact for subsequent transformations, thus enabling the synthesis of diverse and complex molecular architectures.

I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[2] It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices
  • Catalyst System: A combination of a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine ligand is commonly employed. The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For heteroaromatic substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos can be particularly effective.[3]

  • Base: A base is essential for the activation of the organoboron species and for the regeneration of the active catalyst. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can influence the reaction rate and the suppression of side reactions.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. Water plays a crucial role in the transmetalation step by promoting the formation of the active boronate species.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple an arylboronic acid with this compound at the 6-position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or Pd(OAc)₂ (0.05 equiv) with SPhos (0.10 equiv)

  • K₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst and ligand (if using a pre-catalyst, add it at this stage).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-90
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10080-95
PdCl₂(dppf)Cs₂CO₃DMF/H₂O8070-85

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)L2-I Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-I) Transmetalation Complex Ar-Pd(II)L2-Ar' Oxidative Addition Complex->Transmetalation Complex Transmetalation (Ar'-B(OH)2, Base) Transmetalation Complex->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is co-catalyzed by palladium and copper complexes.

Causality Behind Experimental Choices
  • Catalyst System: The reaction typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄, and a copper(I) salt, like CuI, as a co-catalyst. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Aprotic polar solvents like DMF or THF are commonly used.

Experimental Protocol: Sonogashira Coupling

Objective: To couple a terminal alkyne with this compound at the 6-position.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (Et₃N) (2.0-3.0 equiv)

  • THF or DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction vessel, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and dissolve the residue in an organic solvent.

  • Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF25-4080-95
Pd(OAc)₂ / PPh₃ / CuIDIPADMF5075-90

Table 2: Representative Conditions for Sonogashira Coupling.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-I Ar-Pd(II)L2-I Pd(0)L2->Ar-Pd(II)L2-I Oxidative Addition Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-I->Ar-Pd(II)L2-C≡CR Transmetalation Ar-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination (Ar-C≡CR) R-C≡C-H R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu Base, CuI

Figure 2: Interconnected catalytic cycles of the Sonogashira coupling.

III. Heck Reaction: Vinylation of the Imidazo[1,2-a]pyridine Core

The Heck reaction is a palladium-catalyzed reaction that forms a C-C bond between an aryl or vinyl halide and an alkene.[5] It is a powerful tool for the synthesis of substituted alkenes.

Causality Behind Experimental Choices
  • Catalyst: Palladium(II) sources like Pd(OAc)₂ are commonly used as pre-catalysts. In the presence of a phosphine ligand, Pd(II) is reduced in situ to the active Pd(0) species.

  • Ligand: Both monodentate (e.g., PPh₃) and bidentate (e.g., BINAP) phosphine ligands can be used. The choice of ligand can influence the regioselectivity and stereoselectivity of the reaction.

  • Base: A mild organic or inorganic base, such as Et₃N, K₂CO₃, or NaOAc, is required to neutralize the hydrogen halide produced in the reaction and regenerate the active catalyst.[1]

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMA are typically used.

Experimental Protocol: Heck Reaction

Objective: To couple an alkene with this compound at the 6-position.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, acrylate) (1.5-2.0 equiv)

  • Pd(OAc)₂ (0.02-0.05 equiv)

  • PPh₃ (0.04-0.10 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • DMF or NMP

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction vessel, add this compound, the palladium acetate, and the phosphine ligand.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent and the base.

  • Add the alkene to the reaction mixture.

  • Heat the reaction to 100-140 °C and stir until completion (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / PPh₃Et₃NDMF12070-85
PdCl₂(PPh₃)₂K₂CO₃NMP13065-80

Table 3: Representative Conditions for Heck Reaction.

Heck_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-I Ar-Pd(II)L2-I Pd(0)L2->Ar-Pd(II)L2-I Oxidative Addition Migratory Insertion Complex RCH=CH-Pd(II)L2-I-Ar Ar-Pd(II)L2-I->Migratory Insertion Complex Alkene Coordination & Insertion Alkene-Pd(II)H-I Ar-CH=CH-R + H-Pd(II)L2-I Migratory Insertion Complex->Alkene-Pd(II)H-I β-Hydride Elimination Alkene-Pd(II)H-I->Pd(0)L2 Reductive Elimination (Base)

Figure 3: Catalytic cycle of the Heck reaction.

IV. Buchwald-Hartwig Amination: Formation of Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[6] This reaction has broad substrate scope and is tolerant of a wide range of functional groups.

Causality Behind Experimental Choices
  • Catalyst System: This reaction often requires specialized, bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos) or Hartwig research groups.[7] These ligands facilitate the challenging reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[6]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To couple a primary or secondary amine with this compound at the 6-position.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox, to a dry reaction vessel, add the palladium pre-catalyst, the ligand, and the base.

  • Add the this compound and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Seal the vessel and heat it to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate and purify the crude product by column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene10070-90
Pd(OAc)₂ / BrettPhosLiHMDSDioxane9075-95

Table 4: Representative Conditions for Buchwald-Hartwig Amination.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-I Ar-Pd(II)L2-I Pd(0)L2->Ar-Pd(II)L2-I Oxidative Addition Amido Complex Ar-Pd(II)L2-NR2 Ar-Pd(II)L2-I->Amido Complex Amine Coordination & Deprotonation (Base) Amido Complex->Pd(0)L2 Reductive Elimination (Ar-NR2)

Sources

Application Note: Chemoselective Sonogashira Coupling of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine for Advanced Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its functionalization is critical for developing new molecular entities. This application note provides a detailed protocol for the chemoselective Sonogashira cross-coupling reaction on a di-halogenated imidazo[1,2-a]pyridine substrate, specifically targeting the C-I bond over the C-Br bond. By exploiting the differential reactivity of aryl halides, this protocol enables the precise installation of an alkyne moiety at the 6-position, yielding a versatile intermediate, 2-(4-bromophenyl)-6-alkynyl-imidazo[1,2-a]pyridine, which is primed for subsequent orthogonal functionalization. This guide is intended for researchers in organic synthesis and drug development, offering mechanistic insights, a step-by-step experimental procedure, and a comprehensive troubleshooting guide.

Scientific Background and Rationale

The Sonogashira reaction is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] The reaction is typically catalyzed by a palladium(0) complex in concert with a copper(I) salt co-catalyst under basic conditions.[3][4] Its reliability and tolerance for a wide range of functional groups have made it indispensable in the synthesis of complex molecules, including pharmaceuticals and organic materials.[1]

The Catalytic Cycles: A Synergistic Palladium and Copper System

The reaction mechanism proceeds through two interconnected catalytic cycles, as illustrated below.

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond.

  • Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide species.[5]

  • Transmetalation : The copper acetylide then transfers the alkyne group to the palladium(II) complex in a step known as transmetalation.[6]

  • Reductive Elimination : The resulting palladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst, thus completing the cycle.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition (R¹-X) Pd0->OxiAdd PdII_RX R¹-Pd(II)L₂-X OxiAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal from Cu Cycle PdII_R1R2 R¹-Pd(II)L₂-C≡CR² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim Product_Out R¹-C≡CR² RedElim->Product_Out Product_Out->Pd0 Catalyst Regeneration CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR² CuX->Cu_Acetylide Acetylide Formation Alkyne_In H-C≡CR² + Base Alkyne_In->CuX Cu_Acetylide->Transmetal to Pd Cycle Troubleshooting_Tree Start Low or No Product Yield Check_SM Starting Material (SM) Consumed? Start->Check_SM Check_Pd_Black Palladium Black Precipitate? Check_SM->Check_Pd_Black No Check_Glaser Glaser Homocoupling Product Observed? Check_SM->Check_Glaser Yes Result_Catalyst Cause: Inactive Catalyst Solution: Use fresh Pd/Cu catalysts. Ensure inert atmosphere. Check_Pd_Black->Result_Catalyst Yes Result_Conditions Cause: Insufficient Reactivity Solution: Increase temperature slightly (monitor selectivity). Try a more active ligand (e.g., dppf). Check_Pd_Black->Result_Conditions No Check_DiCouple Di-coupled Product Observed? Check_Glaser->Check_DiCouple No Result_Oxygen Cause: Oxygen Contamination Solution: Improve degassing of solvent/reagents. Ensure a tight inert gas seal. Check_Glaser->Result_Oxygen Yes Result_Temp Cause: Temperature Too High Solution: Run reaction strictly at room temp or below. Check_DiCouple->Result_Temp Yes Result_Reagents Cause: Impure Reagents Solution: Purify alkyne and base. Use anhydrous solvents. Check_DiCouple->Result_Reagents No

Sources

Application Note: 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine as a Versatile Host Material in High-Efficiency Blue Phosphorescent Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive technical guide for the application of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine in the fabrication and characterization of Organic Light-Emitting Diodes (OLEDs). The unique molecular structure of this imidazo[1,2-a]pyridine derivative, featuring two distinct halogen atoms, presents significant opportunities for its use as a high-performance host material, particularly in phosphorescent OLEDs (PHOLEDs). The presence of heavy iodine and bromine atoms is anticipated to promote efficient intersystem crossing, a critical factor for harvesting triplet excitons in phosphorescent emitters. This guide details the synthesis, photophysical characterization, and a step-by-step protocol for fabricating and evaluating a blue PHOLED device.

Introduction: The Role of Imidazo[1,2-a]pyridines in OLED Technology

Organic Light-Emitting Diodes (OLEDs) represent a transformative technology in solid-state lighting and displays, built upon a series of thin organic films sandwiched between two electrodes.[1][2] The heart of an OLED is the emissive layer (EML), where injected electrons and holes recombine to form excitons, which then decay radiatively to produce light.[3] The efficiency and stability of OLEDs are critically dependent on the molecular design of the materials used in each layer.[4]

Imidazo[1,2-a]pyridine (IP) derivatives have emerged as a highly promising class of materials for OLED applications.[5][6] Their rigid, π-conjugated bicyclic structure often imparts high photoluminescence quantum yields and excellent thermal stability.[7] The IP core can function as an electron acceptor, and by attaching various donor groups, bipolar molecules with balanced charge transport properties can be designed, which is crucial for achieving high recombination efficiency in the EML.[6]

The subject of this guide, this compound, is of particular interest. The bromine and iodine substituents serve two key purposes:

  • Heavy-Atom Effect: The presence of heavy atoms enhances spin-orbit coupling, which facilitates intersystem crossing from the singlet to the triplet state. This makes the molecule an excellent candidate as a host material for phosphorescent guest emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[8]

  • Synthetic Handles: The C-Br and C-I bonds provide reactive sites for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the fine-tuning of electronic and photophysical properties.

This application note will focus on its use as a host material for a blue phosphorescent emitter, a critical area of research due to the ongoing challenge of developing stable and efficient blue OLEDs.[9][10][11][12]

Synthesis and Photophysical Characterization

Synthesis Protocol

A common and effective method for synthesizing the imidazo[1,2-a]pyridine core is through the condensation reaction of a 2-aminopyridine derivative with an α-haloketone.[13][14]

Reaction Scheme: 5-Iodo-2-aminopyridine + 2-Bromo-1-(4-bromophenyl)ethan-1-one → this compound

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 5-iodo-2-aminopyridine (1.0 eq.) in anhydrous ethanol.

  • Addition: To this solution, add 2-bromo-1-(4-bromophenyl)ethan-1-one (1.05 eq.).

  • Reaction: Reflux the mixture for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate should form. Filter the solid and wash it with cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) or by column chromatography on silica gel to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[15]

Photophysical Properties

The photophysical properties of the synthesized compound should be thoroughly investigated to assess its suitability as an OLED material.[7][16] Measurements are typically performed in a dilute solution (e.g., in Toluene or Dichloromethane).

PropertyTypical Value / MethodRationale
Absorption (λabs) ~300-350 nm (UV-Vis Spectroscopy)Indicates the energy required to excite the molecule.
Emission (λem) ~380-450 nm (Fluorescence Spectroscopy)Determines the intrinsic emission color. For a host, this should be of higher energy (shorter wavelength) than the guest's emission.
Photoluminescence Quantum Yield (ΦPL) > 60%A high quantum yield is desirable for an efficient emissive material.
Triplet Energy (ET) > 2.7 eV (from phosphorescence at 77K)Crucial for a phosphorescent host. The host's triplet energy must be higher than that of the guest dopant to ensure efficient energy transfer to the dopant.[17]
HOMO / LUMO Levels -5.6 eV / -2.4 eV (Cyclic Voltammetry)Determines the energy barriers for hole and electron injection and transport. These levels must align well with adjacent layers in the OLED stack.[4][18]
Thermal Stability (Td) > 300 °C (Thermogravimetric Analysis)High thermal stability is required for materials to withstand the vacuum thermal evaporation process and ensure device longevity.[5]

Table 1: Key photophysical and material properties for a candidate OLED host material.

OLED Device Fabrication: A Step-by-Step Protocol

This section outlines the fabrication of a multilayer phosphorescent OLED using this compound as the host material in the emissive layer. The device is fabricated on a pre-patterned Indium Tin Oxide (ITO) glass substrate. All organic layers and the metal cathode are deposited via high-vacuum thermal evaporation.[19]

Proposed Device Architecture

A standard PHOLED architecture is employed to ensure balanced charge injection and transport, leading to efficient recombination within the EML.[1][8]

  • Substrate: ITO-coated Glass (~150 nm)

  • Hole Injection Layer (HIL): Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) (30 nm)

  • Hole Transport Layer (HTL): 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) (20 nm)

  • Emissive Layer (EML): this compound (Host) doped with 8% Iridium(III)bis(4,6-difluorophenylpyridinato-N,C2')picolinate (FIrpic) (Guest) (30 nm)

  • Electron Transport Layer (ETL): 2,8-bis(diphenylphosphoryl)dibenzothiophene (PO15) (40 nm)[4]

  • Electron Injection Layer (EIL): Lithium Fluoride (LiF) (1 nm)

  • Cathode: Aluminum (Al) (100 nm)

OLED_Structure cluster_device OLED Device Stack cluster_legend Charge Flow Cathode Cathode: Aluminum (Al, 100 nm) EIL Electron Injection Layer: LiF (1 nm) ETL Electron Transport Layer: PO15 (40 nm) EML Emissive Layer: Host + 8% FIrpic (30 nm) HTL Hole Transport Layer: CBP (20 nm) l Light Emission EML->l HIL Hole Injection Layer: TAPC (30 nm) Anode Anode: ITO (~150 nm) Substrate Substrate: Glass e Electrons e->EML h Holes h->EML

Figure 1: Architecture of the proposed phosphorescent OLED.

Fabrication Workflow

This protocol should be performed in a cleanroom environment, with organic layer deposition occurring inside a glove box or high-vacuum chamber to prevent contamination from oxygen and moisture.[20]

  • Substrate Cleaning:

    • Sequentially sonicate the pre-patterned ITO glass substrates in baths of detergent (e.g., Hellmanex III), deionized water, acetone, and isopropyl alcohol for 15 minutes each.[20]

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Immediately treat with UV-Ozone for 10 minutes to remove organic residues and increase the ITO work function.

  • Layer Deposition (High-Vacuum Thermal Evaporation):

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).

    • Deposit the HIL (TAPC) at a rate of ~1-2 Å/s.

    • Deposit the HTL (CBP) at a rate of ~1-2 Å/s.

    • Co-evaporate the EML materials. Place this compound and FIrpic in separate evaporation boats. Calibrate the deposition rates to achieve an 8% doping concentration of FIrpic in the host matrix. The total deposition rate should be ~1 Å/s.

    • Deposit the ETL (PO15) at a rate of ~1-2 Å/s.

    • Deposit the EIL (LiF) at a slow rate of ~0.1-0.2 Å/s.

  • Cathode Deposition:

    • Without breaking vacuum, deposit the Aluminum (Al) cathode through a shadow mask to define the active device area (e.g., 4 mm²). The deposition rate should be higher, around 5-10 Å/s.

  • Encapsulation:

    • Immediately transfer the completed devices into an inert atmosphere (e.g., a nitrogen-filled glove box).

    • Encapsulate the devices by applying a UV-curable epoxy around the active area and placing a glass coverslip on top. Cure the epoxy with a UV lamp to create a hermetic seal.[20]

Device Characterization: Protocols and Analysis

After fabrication, the devices must be characterized to evaluate their performance. This involves measuring their electrical and optical properties.[21][22]

Characterization Workflow

Workflow cluster_workflow OLED Characterization Workflow A Fabricated OLED Device B Connect to Source Measure Unit (SMU) & Photodetector A->B C Perform J-V-L Sweep B->C D Measure Electroluminescence (EL) Spectrum B->D E Calculate Performance Metrics (EQE, Power Efficiency) C->E D->E F Analyze Data & Report E->F

Figure 2: Experimental workflow for OLED device characterization.

Step-by-Step Characterization Protocol
  • Setup: Place the encapsulated device in a light-tight test jig. Connect the ITO (anode) and Al (cathode) contacts to a source measure unit (SMU). Position a calibrated photodetector (e.g., a silicon photodiode or a spectrometer) in front of the device's active area.

  • Current Density-Voltage-Luminance (J-V-L) Measurement:

    • Apply a forward voltage sweep across the device using the SMU, starting from 0 V.

    • Simultaneously record the current flowing through the device and the light output (luminance, in cd/m²) measured by the photodetector.[23][24]

    • Plot current density (J) vs. Voltage (V) and Luminance (L) vs. Voltage (V).

  • Electroluminescence (EL) Spectroscopy:

    • Set the device to a constant driving voltage or current that produces a reasonable brightness (e.g., 1000 cd/m²).

    • Measure the emitted light spectrum using a calibrated spectrometer.[23]

    • From the spectrum, determine the peak emission wavelength (λpeak) and calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates (x, y).

  • Efficiency Calculations:

    • Current Efficiency (ηC): Calculate at each voltage point using the formula: ηC (cd/A) = Luminance (cd/m²) / Current Density (A/m²).[21]

    • Power Efficiency (ηP): Calculate using the formula: ηP (lm/W) = π * ηC / Voltage (V).

    • External Quantum Efficiency (EQE, ηext): This is the ratio of photons emitted to electrons injected. It requires careful calibration of the photodetector's response and knowledge of the EL spectrum. Plot EQE as a function of luminance to observe efficiency roll-off.[21]

Expected Results and Discussion

The performance of the fabricated OLED will validate the suitability of this compound as a host material.

Performance MetricTarget ValueSignificance
Turn-on Voltage (at 1 cd/m²) < 3.5 VA low turn-on voltage indicates efficient charge injection and low power consumption.
Maximum Luminance > 10,000 cd/m²High brightness is essential for display and lighting applications.
Maximum Current Efficiency > 40 cd/AIndicates efficient conversion of charge carriers to photons.
Maximum Power Efficiency > 35 lm/WReflects the overall energy efficiency of the device.
Maximum EQE > 18%A high EQE demonstrates effective harvesting of excitons.
CIE Coordinates (x, y) (0.15, 0.25)Corresponds to a deep blue emission, as expected from the FIrpic dopant.
Efficiency Roll-off < 15% drop at 1000 cd/m²Low roll-off at high brightness is crucial for practical applications.

Table 2: Hypothetical but representative performance data for the blue PHOLED.

Interpreting the Data:

  • The alignment of the host's HOMO (-5.6 eV) with the HTL and its LUMO (-2.4 eV) with the ETL is critical for minimizing charge injection barriers.

  • The high triplet energy (ET > 2.7 eV) of the host should effectively confine the triplet excitons on the FIrpic guest molecules (ET ≈ 2.62 eV), preventing energy back-transfer and ensuring that emission comes purely from the dopant.

  • The J-V curve will provide insight into the charge transport characteristics, while the L-V curve shows the device's brightness response. A sharp turn-on in both curves indicates good device performance.

  • The EQE vs. Luminance plot is particularly important. A high peak EQE that gently declines (low roll-off) at higher brightness levels suggests that the host material provides a stable environment that suppresses exciton annihilation processes.[5]

Conclusion

This compound stands out as a highly promising material for advanced OLED applications. Its robust imidazo[1,2-a]pyridine core provides a foundation for good thermal and morphological stability, while the heavy halogen atoms make it an excellent candidate for a phosphorescent host. The detailed protocols provided in this guide offer a clear pathway for researchers to synthesize this material and successfully incorporate it into high-efficiency blue PHOLEDs. The expected performance characteristics highlight its potential to contribute to the development of next-generation displays and solid-state lighting solutions.

References

To be populated with a consolidated, numbered list of all sources cited in the text, including full titles, sources, and verifiable URLs.

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Application Notes & Protocols: 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine as a High-Performance Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Fluorophore for Advanced Sensing

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its rigid, planar structure and inherent fluorescence.[1] This bicyclic aromatic system, rich in π-electrons, exhibits excellent photophysical properties, including high quantum yields and environmental sensitivity, making it an ideal platform for the development of fluorescent probes.[1] This guide details the synthesis, characterization, and proposed application of a specific derivative, 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine , as a highly sensitive chemosensor.

While the direct application of this specific molecule is an emerging area, its structural features—an electron-rich imidazopyridine core coupled with a phenyl substituent—make it a prime candidate for detecting electron-deficient analytes. We present here a comprehensive protocol for its proposed use in the selective detection of the nitroaromatic explosive, 2,4,6-trinitrophenol (picric acid) , a significant environmental and security threat.[2] The methodologies outlined are grounded in established principles of fluorescence quenching and are designed to be adaptable for researchers in chemical sensing, environmental monitoring, and drug development.

PART 1: Synthesis and Characterization

The synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives is a well-established process, typically achieved through the cyclocondensation of a 2-aminopyridine with an α-haloketone.[3][4] The following protocol is adapted from standard procedures for this class of compounds.

Protocol 1: Synthesis of this compound

Causality: This one-pot, two-component reaction provides a direct and efficient route to the target fluorophore. The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen of 5-iodo-2-aminopyridine by 2,4'-dibromoacetophenone, followed by an intramolecular condensation and dehydration to form the stable, aromatic imidazo[1,2-a]pyridine ring system.[3]

cluster_0 Synthesis Workflow Start Reactants: - 5-Iodo-2-aminopyridine - 2,4'-Dibromoacetophenone - Ethanol (Solvent) - NaHCO3 (Base) Reaction Reflux at 80°C for 12-18h Start->Reaction Combine & Heat Workup Cool to RT Filter Precipitate Wash with Cold Ethanol Reaction->Workup Reaction Complete Purification Recrystallization (from Ethanol/DMF) Workup->Purification Crude Product Characterization Verify Structure: - NMR (1H, 13C) - Mass Spectrometry - FTIR Purification->Characterization Purified Product Final_Product This compound (Crystalline Solid) Characterization->Final_Product

Caption: Workflow for the synthesis of the target fluorescent probe.

Materials:

  • 5-Iodo-2-aminopyridine

  • 2,4'-Dibromoacetophenone

  • Ethanol (anhydrous)

  • Sodium Bicarbonate (NaHCO₃)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Step-by-Step Procedure:

  • Reactant Setup: To a 100 mL round-bottom flask, add 5-iodo-2-aminopyridine (1.0 eq), 2,4'-dibromoacetophenone (1.05 eq), and sodium bicarbonate (2.0 eq).

  • Solvent Addition: Add 40 mL of anhydrous ethanol to the flask.

  • Reaction: Place the flask in an oil bath on a magnetic stirrer hotplate. Attach the reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 12-18 hours.

  • Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A precipitate should form.

  • Filtration: Collect the crude product by vacuum filtration, washing the solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/DMF mixture, to yield the final product as a crystalline solid.

  • Verification: Confirm the identity and purity of the synthesized compound using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Physicochemical & Photophysical Properties

The imidazo[1,2-a]pyridine core imparts strong fluorescence, typically in the blue to green region of the spectrum.[1] The exact photophysical properties are influenced by the substituents and the solvent environment.

PropertyExpected Value / Characteristic
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, THF)
UV-Vis Abs. Max (λₐₑₛ) ~340-360 nm
Emission Max (λₑₘ) ~400-450 nm
Stokes Shift 50-100 nm (Moderately large)
Fluorescence Quantum Yield (Φ) Moderate to High (Φ > 0.4 in non-polar solvents)[5]

Note: These values are representative for the 2-phenylimidazo[1,2-a]pyridine scaffold and should be experimentally determined for the specific compound.

PART 2: Proposed Application - Detection of Picric Acid

Scientific Rationale

Picric acid (PA) is a potent explosive and a toxic environmental pollutant.[2] It is highly electron-deficient due to the three nitro groups on its aromatic ring. This strong electron-accepting nature makes it an ideal quencher for electron-rich fluorophores like this compound.

The proposed sensing mechanism is based on Photoinduced Electron Transfer (PET) .[6] Upon excitation with UV light, the electron-rich imidazopyridine probe is promoted to its excited state. In the presence of picric acid, it becomes thermodynamically favorable for an electron to transfer from the excited probe (the donor) to the electron-deficient picric acid (the acceptor). This transfer process provides a non-radiative decay pathway, effectively "turning off" or quenching the fluorescence of the probe. The degree of quenching is directly proportional to the concentration of picric acid, allowing for quantitative detection.[7][8]

cluster_mechanism Proposed Sensing Mechanism: Photoinduced Electron Transfer (PET) Probe_GS Probe (Ground State) Probe_ES Probe* (Excited State) Probe_GS->Probe_ES Excitation (hν) Probe_ES->Probe_GS Radiative Decay Complex [Probe•+...PA•-] Exciplex (Non-fluorescent) Probe_ES->Complex Electron Transfer Fluorescence Fluorescence (Light Emission) PA Picric Acid (Acceptor) Complex->Probe_GS Relaxation Quenching Non-Radiative Decay (Quenching)

Caption: Proposed fluorescence quenching mechanism via PET.

Protocol 2: Fluorescent Detection of Picric Acid

Objective: To quantify the concentration of picric acid in a solution by measuring the quenching of the probe's fluorescence.

Materials:

  • Stock solution of this compound (e.g., 1 mM in THF or Acetonitrile).

  • Stock solution of Picric Acid (e.g., 10 mM in the same solvent).

  • High-purity solvent (e.g., THF or Acetonitrile).

  • Spectrofluorometer with quartz cuvettes.

  • Micropipettes.

Step-by-Step Procedure:

  • Probe Solution Preparation: Prepare a working solution of the probe by diluting the stock solution to a final concentration that gives a strong but not saturating fluorescence signal (e.g., 10 µM). A typical starting point is an absorbance value between 0.05 and 0.1 at the excitation wavelength.

  • Instrument Setup:

    • Set the spectrofluorometer to record emission spectra.

    • Determine the optimal excitation wavelength (λₑₓ) by running an excitation scan while monitoring the emission maximum. This should be near the absorbance maximum (~350 nm).

    • Set the emission scan range to cover the expected fluorescence of the probe (e.g., 370 nm to 600 nm).

  • Initial Measurement (I₀): Transfer 2 mL of the 10 µM probe solution to a quartz cuvette. Record the fluorescence spectrum. The peak intensity is your initial intensity, I₀.[9]

  • Titration:

    • Create a series of picric acid solutions for addition.

    • Sequentially add small aliquots (e.g., 2-10 µL) of the picric acid stock solution to the cuvette containing the probe.

    • After each addition, gently mix the solution and record the new fluorescence spectrum (I).

    • Continue this process until the fluorescence is significantly quenched.

  • Data Analysis (Stern-Volmer Plot):

    • The relationship between quenching and analyte concentration is described by the Stern-Volmer equation: I₀ / I = 1 + Kₛᵥ[Q] .[10][11]

    • Where:

      • I₀ is the fluorescence intensity without the quencher.

      • I is the fluorescence intensity with the quencher.

      • Kₛᵥ is the Stern-Volmer quenching constant.

      • [Q] is the concentration of the quencher (picric acid).

    • Plot I₀ / I on the y-axis versus [Q] on the x-axis.

    • The data should yield a straight line. The slope of this line is the Stern-Volmer constant (Kₛᵥ), which indicates the sensitivity of the probe to the quencher.[6]

Protocol 3: Selectivity and Interference Study

Objective: To validate that the probe's response is specific to picric acid and not affected by other similar molecules.

Procedure:

  • Prepare stock solutions of potential interfering analytes (e.g., 2,4-dinitrotoluene (DNT), nitrobenzene, phenol, benzoic acid) at the same concentration as the picric acid stock.[12]

  • Using the same 10 µM probe solution, add a high concentration (e.g., 10 equivalents) of each interfering analyte and record the fluorescence spectrum.

  • Compare the fluorescence quenching caused by the interferents to that caused by picric acid.

  • A highly selective probe will show significant fluorescence quenching only in the presence of picric acid.

Conclusion and Future Directions

This compound represents a promising fluorescent probe with a straightforward synthesis and robust photophysical properties. The protocols detailed herein provide a comprehensive framework for its application in the sensitive and selective detection of picric acid. The strong electron-donating character of the imidazopyridine core makes it an excellent candidate for PET-based sensing of electron-deficient nitroaromatics. Further research can focus on deploying this probe on solid supports, such as test strips or polymer films, for real-world, on-site explosive detection.[9]

References

  • Gadekar, L. S., et al. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. RSC Advances, 9(58), 33837-33843. Available at: [Link]

  • Mondal, S., et al. (2016). Charge-Transfer-Induced Fluorescence Quenching of Anthracene Derivatives and Selective Detection of Picric Acid. Chemistry – A European Journal, 22(6), 2012-2019. Available at: [Link]

  • Goodpaster, J. V., & McGuffin, V. L. (2001). Fluorescence Quenching as an Indirect Detection Method for Nitrated Explosives. Analytical Chemistry, 73(9), 2004-2011. Available at: [Link]

  • Wang, H., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 17(11), 13368-13375. Available at: [Link]

  • Ahmed, N., et al. (2022). One-pot synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone, [Bmim]Br3 and 2-aminopyridine. ResearchGate. Available at: [Link]

  • Pawar, S. S., & Sekar, N. (2020). A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. International Journal of Research Publication and Reviews, 1(8), 230-234. Available at: [Link]

  • Goodpaster, J. V., & McGuffin, V. L. (2001). Fluorescence Quenching as an Indirect Detection Method for Nitrated Explosives. ResearchGate. Available at: [Link]

  • Li, H., et al. (2021). Sensitive detection of picric acid in an aqueous solution using fluorescent nonconjugated polymer dots as fluorescent probes. Nanotechnology, 32(35). Available at: [Link]

  • Wang, H., et al. (2012). One-pot synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone, [Bmim]Br(3) and 2-aminopyridine under solvent-free conditions. Molecules, 17(11), 13368-75. Available at: [Link]

  • Zhang, H., et al. (2014). Selective and sensitive detection of picric acid based on a water-soluble fluorescent probe. RSC Advances, 4(96), 53731-53734. Available at: [Link]

  • Santaniello, B. S., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 374-377. Available at: [Link]

  • Barabasz, A., et al. (2023). Methods for Detecting Picric Acid—A Review of Recent Progress. Molecules, 28(6), 2736. Available at: [Link]

  • Kirilov, D., et al. (2024). Fluorescence-Based Detection of Picric Acid Using Vortex-Assisted Liquid–Liquid Microextraction: An Innovative Analytical Approach. Molecules, 29(1), 226. Available at: [Link]

  • Anjali, K. S., & Joseph, J. (2023). A water soluble fluorescent probe for selective and sensitive detection of picric acid. New Journal of Chemistry, 47(34), 16140-16147. Available at: [Link]

  • University of Basel. (2016). Fluorescence Quenching. Physikalisch-chemisches Praktikum I. Available at: [Link]

  • Sharma, D., et al. (2021). Protonation- and electrostatic-interaction-based fluorescence probes for the selective detection of picric acid (2,4,6-trinitrophenol) – an explosive material. Materials Advances, 2(17), 5767-5786. Available at: [Link]

  • Edinburgh Instruments. (n.d.). Fluorescence Quenching & the Stern-Volmer Plot. Retrieved from: [Link]

  • PhysicsOpenLab. (2022). Fluorescence quenching and Stern-Volmer equation. Retrieved from: [Link]

  • Zhang, Y., et al. (2020). a) Picric acid concentration dependent fluorescence quenching of 1+2+Zn²⁺ assembly. b) Linear region of fluorescence intensity of “1+2+Zn²⁺” assembly towards addition of picric acid. ResearchGate. Available at: [Link]

  • Chanda, P., & Kumar, A. (2023). High-fidelity detection of picric acid following proton prompted fluorescence quenching by a novel acridine yellow G-based binuclear ZnII-metallacycle. New Journal of Chemistry, 47(25), 11843-11851. Available at: [Link]

  • ResearchGate. (n.d.). Photophysical properties of selected compounds 6 and pyridine phosphonium salts 7. Retrieved from: [Link]

  • Denora, N., et al. (2008). 2-Phenyl-imidazo[1,2-a]pyridine compounds containing hydrophilic groups as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity and electrophysiological studies. Journal of Medicinal Chemistry, 51(21), 6876-88. Available at: [Link]

  • Denora, N., et al. (2008). 2-Phenyl-imidazo[1,2-a]pyridine Compounds Containing Hydrophilic Groups as Potent and Selective Ligands for Peripheral Benzodiazepine Receptors: Synthesis, Binding Affinity and Electrophysiological Studies. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in established chemical principles to ensure you can confidently navigate the complexities of this synthesis.

Reaction Overview and Mechanism

The synthesis of this compound is most reliably achieved through the Tschitschibabin reaction, a classic and efficient method for constructing the imidazo[1,2-a]pyridine scaffold.[1] The reaction involves the condensation of a 2-aminopyridine derivative with an α-haloketone.

Core Reaction:

  • Reactant 1: 2-Amino-5-iodopyridine

  • Reactant 2: 2-bromo-1-(4-bromophenyl)ethanone

The reaction proceeds via a two-step mechanism:

  • N-Alkylation: The primary amino group of 2-amino-5-iodopyridine acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction to form an N-phenacylpyridinium intermediate.[1]

  • Intramolecular Cyclization & Dehydration: The pyridine ring nitrogen then acts as an intramolecular nucleophile, attacking the carbonyl carbon. The subsequent dehydration of the resulting hemiaminal yields the aromatic imidazo[1,2-a]pyridine ring system.

Reaction Mechanism Diagram

ReactionMechanism Reactants 2-Amino-5-iodopyridine + 2-Bromo-1-(4-bromophenyl)ethanone Intermediate N-Phenacylpyridinium Intermediate Reactants->Intermediate Step 1: N-Alkylation (SN2) Cyclized Cyclized Hemiaminal Intermediate Intermediate->Cyclized Step 2: Intramolecular Nucleophilic Attack Product This compound Cyclized->Product Step 3: Dehydration (-H2O)

Caption: General mechanism for the synthesis of the target compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct Q&A format.

Q1: My reaction yield is very low or I'm getting no product at all. What should I check?

A1: Low or no yield is a frequent issue that can often be traced back to a few key areas. Let's break down the potential causes and solutions.

Potential Cause 1: Purity of Starting Materials

  • The "Why": The nucleophilicity of 2-amino-5-iodopyridine is critical. Any acidic impurities can protonate the amine, rendering it non-nucleophilic. The α-haloketone can degrade over time, especially if exposed to moisture.

  • Solution:

    • Check Purity: Confirm the purity of your starting materials via NMR or melting point analysis.

    • Recrystallize/Purify: Recrystallize the 2-amino-5-iodopyridine from a suitable solvent like ethanol or toluene. Purify the α-haloketone if necessary.

Potential Cause 2: Inefficient Reaction Conditions

  • The "Why": Both the initial SN2 reaction and the subsequent cyclization are sensitive to solvent, temperature, and the presence of a base. The solvent must be able to solvate the reactants but not interfere with the reaction. Temperature needs to be high enough to overcome the activation energy for cyclization but not so high as to cause decomposition.

  • Solution: Refer to the optimization table below. DMF or ethanol are common solvents. While the reaction can proceed without a base, a non-nucleophilic base like sodium bicarbonate (NaHCO₃) can be added to neutralize the HBr formed during the reaction, which can prevent the protonation of the starting amine and drive the reaction forward.[1]

Potential Cause 3: Insufficient Reaction Time

  • The "Why": While the initial alkylation may be fast, the intramolecular cyclization and dehydration can be slower.

  • Solution:

    • Monitor via TLC: Track the reaction's progress using thin-layer chromatography (TLC). A new, more polar spot (the intermediate salt) should appear first, followed by the appearance of the less polar final product spot.

    • Extend Reaction Time: If starting material is still present after the initially planned time, extend the reaction time, monitoring every few hours.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low or No Yield CheckPurity Verify Purity of Starting Materials Start->CheckPurity OptimizeCond Review Reaction Conditions Start->OptimizeCond CheckTime Monitor Reaction Progress (TLC) Start->CheckTime PurifySM Purify/Recrystallize Starting Materials CheckPurity->PurifySM Impure? AdjustSolvent Change Solvent or Add Base OptimizeCond->AdjustSolvent Inefficient? AdjustTemp Increase Temperature (monitor for degradation) OptimizeCond->AdjustTemp ExtendRxn Extend Reaction Time CheckTime->ExtendRxn Incomplete? Success Improved Yield PurifySM->Success AdjustSolvent->Success AdjustTemp->Success ExtendRxn->Success

Caption: A decision-making workflow for troubleshooting low yields.

Q2: My final product is impure and difficult to purify. What are the likely side products?

A2: Impurities often arise from side reactions or incomplete reactions. Understanding these can simplify purification.

Potential Side Product 1: Unreacted Starting Materials

  • Cause: Incomplete reaction due to suboptimal conditions or insufficient time.

  • Identification: Easily identified by TLC, as they will have different Rf values from the product.

  • Solution: Re-run the reaction under more optimized conditions (see table below) or use column chromatography for separation. The high polarity of 2-amino-5-iodopyridine makes it easy to separate from the non-polar product on silica gel.

Potential Side Product 2: Dimerization/Polymerization

  • Cause: This can occur under excessively harsh conditions (e.g., very high temperatures) or if the α-haloketone is unstable.

  • Identification: Often presents as an insoluble baseline material on the TLC plate or as a complex mixture of spots in the crude NMR.

  • Solution: Lower the reaction temperature. Ensure the α-haloketone is of high quality. A solvent-free approach or microwave-assisted synthesis can sometimes minimize side products by drastically reducing reaction times.[1][2]

Optimization of Reaction Conditions

The yield of imidazo[1,2-a]pyridines is highly dependent on reaction parameters. The following table summarizes key variables and their typical effects, based on literature for analogous syntheses.[3][4]

ParameterOption 1Rationale & Expected OutcomeOption 2Rationale & Expected OutcomeRecommendation
Solvent Ethanol (EtOH)Protic solvent, good for dissolving starting materials. Yields are often moderate.Dimethylformamide (DMF)High-boiling polar aprotic solvent. Excellent for SN2 reactions and can lead to higher yields.[4]Start with EtOH for simplicity; switch to DMF for higher yields.
Base NoneThe reaction can proceed autocatalytically but may be slow.NaHCO₃ / K₂CO₃A mild, non-nucleophilic base neutralizes HBr, preventing starting material protonation and driving the reaction.[3]Use NaHCO₃ (1.5-2.0 equiv.) for improved yields and faster reaction times.
Temperature 60-80 °C (Reflux)Standard condition for many syntheses. Effective but may require longer times.[5]100-120 °CHigher temperatures accelerate the cyclization step, reducing reaction time. Risk of side products increases.Begin at reflux in EtOH (~78°C). If using DMF, start at 100°C and monitor.
Catalyst None (Conventional)The standard Tschitschibabin reaction is often uncatalyzed.Iodine (I₂) / Copper (Cu)Some modern variations use catalysts to improve efficiency under milder conditions.[6][7]For this specific synthesis, a catalyst is generally unnecessary and adds complexity.

Detailed Experimental Protocol (Optimized)

This protocol is a representative procedure based on established methods for synthesizing substituted 2-phenylimidazo[1,2-a]pyridines.[5][8]

Materials:

  • 2-Amino-5-iodopyridine (1.0 equiv)

  • 2-Bromo-1-(4-bromophenyl)ethanone (1.05 equiv)

  • Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

  • Anhydrous Ethanol (or DMF)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-iodopyridine (1.0 equiv) and sodium bicarbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous ethanol (or DMF) to create a ~0.2 M solution with respect to the aminopyridine.

  • Reagent Addition: Add 2-bromo-1-(4-bromophenyl)ethanone (1.05 equiv) to the stirring suspension.

  • Heating: Heat the reaction mixture to reflux (for ethanol, ~78°C; for DMF, 100°C) and maintain for 6-12 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The product should be a UV-active spot with a higher Rf value than the starting aminopyridine.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If using ethanol, the product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms or if using DMF, pour the mixture into a separatory funnel with water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield this compound as a crystalline solid.[5]

Frequently Asked Questions (FAQs)

Q1: Are there alternative, "greener" methods for this synthesis? A1: Yes, several strategies align with green chemistry principles. Ultrasound-assisted synthesis in water has been shown to be effective for similar compounds.[9] Additionally, solvent-free reactions, sometimes assisted by microwave irradiation, can dramatically reduce reaction times and the use of volatile organic solvents.[1]

Q2: How can I confirm the structure of my final product? A2: A full characterization is essential. You should use:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern (which will be distinctive due to the presence of bromine and iodine).

  • Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid.[5]

Q3: Can I use 2-chloro-1-(4-bromophenyl)ethanone instead of the bromo- version? A3: Yes, α-chloroketones can also be used.[10] However, the C-Br bond is weaker than the C-Cl bond, making the α-bromoketone more reactive in the initial SN2 step. Using the chloro- variant might require longer reaction times or higher temperatures to achieve a comparable yield.

Q4: What is the expected purity after recrystallization? A4: For many imidazo[1,2-a]pyridines, which are often highly crystalline, a single recrystallization from a suitable solvent like ethanol can yield a product with >98% purity.[5] Purity should be confirmed by NMR or HPLC analysis.

References

  • ResearchGate. (n.d.). Optimization of reaction condition for the formation of imidazo pyridine. [a]. Retrieved from [Link]

  • Sharma, P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13, 36439–36454. Available from: [Link]

  • MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chem. Proc., 16(1), 28. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Sharma, P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available from: [Link]

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of imidazo[1,2‐a]pyridines by multi‐component reaction. Retrieved from [Link]

  • Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega, 7(38), 34509–34523. Available from: [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 87, 01001. Available from: [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available from: [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3). Available from: [Link]

  • Santaniello, B. S., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 374–378. Available from: [Link]

  • Lombardino, J. G., & Wiseman, E. H. (1972). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 15(8), 848-849. Available from: [Link]

  • Sharma, P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available from: [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. Available from: [Link]

  • Da Settimo, A., et al. (1997). Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. Journal of Medicinal Chemistry, 40(19), 3109-18. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine (CAS 120815-74-9)[1]. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving high yields for this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are privileged structures in medicinal chemistry, appearing in numerous marketed drugs[2][3]. This guide provides in-depth, field-proven insights to help you diagnose and resolve common synthetic issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most direct and frequently reported method is a two-component condensation reaction, a variant of the Tschitschibabin reaction. This involves the cyclization of 5-iodo-2-aminopyridine with 2-bromo-1-(4-bromophenyl)ethanone (also known as 4'-bromophenacyl bromide)[4][5]. The reaction is typically facilitated by a base in a suitable solvent like ethanol. This method is often preferred for its operational simplicity and the ready availability of starting materials[5].

Q2: What are the typical yields I should expect for this synthesis?

Published procedures for analogous 2-arylimidazo[1,2-a]pyridines report yields ranging from moderate to excellent, typically between 65% and 94%, depending on the specific substrates and reaction conditions employed[4]. If your yields are significantly below this range, a systematic troubleshooting approach is warranted.

Q3: Are there any particularly critical reagents or conditions to be aware of?

Yes, several factors are critical. The purity of the 5-iodo-2-aminopyridine and the α-bromoketone is paramount. The choice of base is also crucial; a non-nucleophilic base is often preferred to avoid side reactions. Additionally, reaction temperature and time must be carefully optimized to ensure the reaction proceeds to completion without significant degradation or byproduct formation[5][6].

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the consumption of the starting materials and the formation of the product. A typical mobile phase could be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The disappearance of the 2-aminopyridine spot (which is typically more polar) and the appearance of a new, often UV-active, product spot indicates reaction progress. Liquid chromatography-mass spectrometry (LC-MS) can be used for definitive confirmation of product formation by checking for the expected molecular ion peak.

Section 2: In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: No or very little product is forming, as indicated by TLC or LC-MS.

Possible Cause 1.1: Poor Quality or Degradation of Starting Materials

  • Expert Insight: The α-bromoketone, 2-bromo-1-(4-bromophenyl)ethanone, is a lachrymator and can be sensitive to moisture and light over long-term storage, potentially leading to hydrolysis or decomposition. 5-iodo-2-aminopyridine can also degrade and darken over time.

  • Troubleshooting Steps:

    • Verify Purity: Check the purity of your starting materials by NMR spectroscopy and melting point analysis. Compare the data with literature values.

    • Purify if Necessary: If impurities are detected, purify the reagents. 2-bromo-1-(4-bromophenyl)ethanone can often be purified by recrystallization from a suitable solvent like ethanol or isopropanol. 5-iodo-2-aminopyridine can be purified by column chromatography or recrystallization.

    • Use Fresh Reagents: If purification is not feasible, use freshly opened bottles of the starting materials.

Possible Cause 1.2: Suboptimal Reaction Conditions (Solvent, Base, Temperature)

  • Expert Insight: The initial step of the reaction is the SN2 attack of the pyridine nitrogen of 2-aminopyridine on the α-bromoketone, followed by an intramolecular cyclization and dehydration[5]. Each step has specific requirements for solvent polarity, basicity, and temperature.

  • Troubleshooting Steps:

    • Base Selection: If you are using a weak base (e.g., NaHCO₃) and seeing little conversion, consider switching to a stronger, non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[4]. This can facilitate the final dehydration step more effectively.

    • Solvent Choice: Ethanol is a common solvent and generally works well. However, if solubility is an issue or side reactions are observed, consider other solvents such as acetonitrile or DMF. A study on similar syntheses found that aqueous ethanol can be a highly effective "green" solvent system[4].

    • Temperature Optimization: Many procedures are run at room temperature or gentle reflux (e.g., 80 °C in ethanol)[7]. If no reaction occurs at room temperature, gradually increase the temperature and monitor by TLC. Some sluggish reactions may benefit from microwave irradiation, which can significantly reduce reaction times and improve yields[8][9].

ParameterRecommended Starting PointOptimization StrategyReference
Solvent Ethanol (EtOH) or Aqueous EtOH (1:1)Try Acetonitrile (MeCN) or Dimethylformamide (DMF) if solubility is poor.[4]
Base NaHCO₃ (2-3 equiv.)Switch to DBU (1.5 equiv.) for higher efficiency.[4]
Temperature Room Temperature to 80 °CIncrease temperature in 10 °C increments. Consider microwave heating (100-120 °C).[7][8]
Concentration 0.1 - 0.5 MAdjust concentration to ensure all reagents remain dissolved.General Practice
Problem 2: The reaction starts but stalls or remains incomplete.

Possible Cause 2.1: Insufficient Base or Reaction Time

  • Expert Insight: The reaction is bimolecular, and the final dehydration step requires a base. If the base is too weak or used in insufficient quantity, the reaction may stall at the intermediate stage.

  • Troubleshooting Steps:

    • Add More Base: If the reaction has stalled, adding an additional portion of the base might restart it.

    • Extend Reaction Time: Continue monitoring the reaction for an extended period (e.g., 24-48 hours). Some reactions are simply slow to reach completion at lower temperatures.

    • Increase Temperature: As mentioned previously, increasing the temperature can often drive an incomplete reaction to completion.

Problem 3: Multiple spots on TLC, indicating significant byproduct formation.

Possible Cause 3.1: Self-Condensation or Side Reactions

  • Expert Insight: The α-bromoketone can potentially undergo self-condensation under basic conditions. Additionally, if a nucleophilic base (like an amine) is used, it could compete with the 2-aminopyridine in reacting with the ketone.

  • Troubleshooting Steps:

    • Control Reagent Addition: Try adding the α-bromoketone slowly to the solution of 5-iodo-2-aminopyridine and base. This maintains a low concentration of the ketone, minimizing self-condensation.

    • Switch to a Non-Nucleophilic Base: Ensure you are using a base like NaHCO₃, K₂CO₃, or DBU, which are not competitive nucleophiles[4].

    • Lower the Temperature: Running the reaction at a lower temperature can often increase selectivity and reduce the rate of side reactions relative to the desired reaction.

Problem 4: Low isolated yield after a successful reaction (confirmed by TLC/LC-MS).

Possible Cause 4.1: Product Loss During Workup and Purification

  • Expert Insight: The imidazo[1,2-a]pyridine core is basic. During an aqueous workup, if the aqueous layer is acidic, the product may be protonated and partition into the aqueous phase, leading to significant loss.

  • Troubleshooting Steps:

    • Basify During Extraction: Before extracting with an organic solvent (e.g., ethyl acetate, DCM), ensure the aqueous layer is neutral or slightly basic (pH 7-8) by adding a saturated solution of NaHCO₃ or a dilute NaOH solution.

    • Optimize Purification: The product is a crystalline solid and can often be purified by recrystallization from ethanol, which can be more efficient for large-scale work than column chromatography[6]. For chromatography, use a gradient elution (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity) to ensure good separation from any less polar impurities or more polar baseline material.

Section 3: Key Experimental Protocols

Protocol 1: Synthesis via Two-Component Cyclization

This protocol is adapted from established procedures for similar 2-arylimidazo[1,2-a]pyridines[4].

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-iodo-2-aminopyridine (1.0 equiv.), sodium bicarbonate (NaHCO₃, 2.0 equiv.), and ethanol (to achieve a concentration of ~0.2 M).

  • Reagent Addition: Add 2-bromo-1-(4-bromophenyl)ethanone (1.05 equiv.) to the stirring suspension.

  • Reaction Execution: Heat the reaction mixture to reflux (~80 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate/Hexane) every 2-4 hours until the 5-iodo-2-aminopyridine starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and adjust the pH to ~8 with saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude solid by either column chromatography on silica gel or recrystallization from ethanol to yield the pure this compound.

Section 4: Visual Guides

Reaction Mechanism

Reaction_Mechanism cluster_0 Step 1: SN2 Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration 5-Iodo-2-aminopyridine 5-Iodo-2-aminopyridine Intermediate_1 N-Alkylated Pyridinium Salt 5-Iodo-2-aminopyridine->Intermediate_1 Pyridine N attack alpha-Bromoketone 2-bromo-1-(4-bromophenyl)ethanone alpha-Bromoketone->Intermediate_1 Intermediate_2 Cyclized Dihydro-imidazo Intermediate Intermediate_1->Intermediate_2 Amino N attack on carbonyl Product 2-(4-Bromophenyl)-6-iodo- imidazo[1,2-a]pyridine Intermediate_2->Product - H2O (Base-catalyzed)

Caption: Mechanism of the Tschitschibabin-type synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Reaction Check TLC/LC-MS: Any product formed? Start->Check_Reaction No_Product Problem: No Reaction Check_Reaction->No_Product No Incomplete_Reaction Problem: Incomplete Reaction Check_Reaction->Incomplete_Reaction Yes, but SM remains Byproducts Problem: Side Reactions Check_Reaction->Byproducts Yes, with byproducts Check_Workup Problem: Loss on Purification Optimize Workup & Purification Check_Reaction->Check_Workup Clean reaction, low isolated yield Check_SM Verify Purity of Starting Materials No_Product->Check_SM Check_Time_Base Increase Reaction Time or Add More Base Incomplete_Reaction->Check_Time_Base Optimize_Addition Optimize Reagent Addition & Lower Temperature Byproducts->Optimize_Addition Check_Conditions Optimize Conditions: Temp, Base, Solvent Check_SM->Check_Conditions If pure

Caption: Logical workflow for diagnosing low-yield issues.

Potential Side Reactions

Side_Reactions cluster_desired Desired Reaction cluster_side Side Reactions Ketone 2-bromo-1-(4-bromophenyl)ethanone Desired_Product Target Product Ketone->Desired_Product Favorskii Favorskii Rearrangement Product Ketone->Favorskii Self_Condensation Self-Condensation (Dimerization) Ketone->Self_Condensation 2 equivalents Base Base Base->Desired_Product Base->Favorskii Base->Self_Condensation Aminopyridine 5-iodo-2-aminopyridine Aminopyridine->Desired_Product

Caption: Common side reactions of the α-bromoketone starting material.

Section 5: References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • Park, J., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters. [Link]

  • Banfi, L., et al. (2024). The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. [Link]

  • Verma, A. K., et al. (2021). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances. [Link]

  • Andrade, C. K. Z., et al. (2021). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Banfi, L., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PubMed Central. [Link]

  • Ullmann-type C-N coupling for synthesis of substituted benzo[10][11]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • Microwave-Assisted Metal-Free Synthesis of 2,8-Diaryl-6-aminoimidazo-[1,2-a]pyridine via Amine-Triggered Benzannulation. Organic Chemistry Portal. [Link]

  • Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect. [Link]

  • Sonogashira troubleshooting help needed. Reddit. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. [Link]

  • Synthesis of imidazo[1,2-a]pyridines by multi-component reaction. ResearchGate. [Link]

  • Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Royal Society Open Science. [Link]

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education. [Link]

  • Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]

  • Synthesis and evaluation of two 18F-labeled 6-iodo-2-(4'-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine derivatives as prospective radioligands for beta-amyloid in Alzheimer's disease. PubMed. [Link]

  • Development of an Improved Radioiodinated 2-Phenylimidazo[1,2-a]Pyridine for Non-Invasive Imaging of Amyloid Plaques. The Royal Society of Chemistry. [Link]

Sources

purification of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine from reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to ensure the successful isolation of your target compound.

Part A: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when planning the purification of this compound.

Question 1: What are the most effective methods for purifying crude this compound?

Answer: The most robust and widely adopted strategy is a two-stage process:

  • Flash Column Chromatography: This is the primary workhorse for separating the desired product from unreacted starting materials and major byproducts. Given the heterocyclic nature of the imidazo[1,2-a]pyridine core, silica gel is the standard stationary phase. A common mobile phase is a gradient of ethyl acetate in hexane.[1][2]

  • Recrystallization: Following chromatography, recrystallization is an excellent secondary step to remove any remaining trace impurities and obtain a highly crystalline, pure solid. The choice of solvent is critical; alcohols like ethanol or methanol are often effective.[3]

This dual approach ensures both high purity (typically ≥98% by HPLC) and a product with excellent physical characteristics suitable for subsequent applications.[4][5]

Question 2: What impurities should I anticipate from the synthesis?

Answer: The impurity profile depends heavily on the synthetic route. For the common synthesis involving the condensation of a 2-aminopyridine derivative with an α-haloketone, you should be aware of the following potential contaminants:[6][7]

  • Unreacted Starting Materials:

    • 2-Amino-5-iodopyridine

    • 2-Bromo-1-(4-bromophenyl)ethanone

  • Reaction Reagents: Catalysts or bases used in the reaction may persist.

  • Side-Products: In multicomponent reactions or condensations, various side-products can form, which are often structurally related and may co-elute during chromatography if conditions are not optimized.[8][9]

A preliminary aqueous workup of the crude reaction mixture can often remove residual water-soluble reagents and salts before proceeding to chromatography.

Question 3: How do I confirm the identity and assess the final purity of my compound?

Answer: A combination of analytical techniques is essential for unambiguous characterization.

Technique Purpose Expected Result for this compound
HPLC Purity Assessment≥ 98% purity is the common standard for commercial-grade material.[4][5]
¹H NMR Structural ConfirmationThe proton NMR spectrum should show characteristic signals for the aromatic protons on both the imidazopyridine core and the bromophenyl substituent.[7]
Mass Spec (MS) Molecular Weight VerificationThe molecular weight is 399.02 g/mol .[4][10] Expect to see the corresponding molecular ion peak (e.g., [M+H]⁺ at m/z 399/401).
Melting Point Physical Constant CheckThe reported melting point is in the range of 210-218 °C. A sharp melting point within this range is indicative of high purity.[4][7]

Part B: Troubleshooting and Optimization Guide

This section is designed to solve specific problems you may encounter during the purification process.

Issue 1: Low or No Recovery of Product from the Silica Gel Column

You've loaded your crude product onto a silica gel column, but you're recovering very little of the desired compound.

troubleshooting_low_recovery cluster_tlc_yes TLC Performed cluster_tlc_no No TLC Performed start Low/No Recovery from Column check_tlc Did you perform a pre-run TLC analysis? start->check_tlc rf_value What was the Rf of your product spot? check_tlc->rf_value Yes no_tlc_action Run TLC with crude material in various solvent systems (e.g., Hex/EtOAc ratios). This is a critical first step. check_tlc->no_tlc_action No rf_low Rf < 0.1 (Stuck at baseline) rf_value->rf_low rf_ok Rf ~ 0.2-0.4 (Ideal) rf_value->rf_ok rf_high Rf > 0.6 (Ran with front) rf_value->rf_high solution_low Increase eluent polarity. (e.g., higher % EtOAc in Hexane, add MeOH). rf_low->solution_low solution_ok Possible decomposition on silica. Check for streaking on TLC. rf_ok->solution_ok solution_high Decrease eluent polarity. (e.g., lower % EtOAc in Hexane). rf_high->solution_high

Caption: Decision tree for diagnosing low recovery from column chromatography.

  • Cause A: Inappropriate Solvent System. If the eluent is not polar enough, your compound will not move from the origin. Conversely, if it's too polar, the compound will elute immediately with the solvent front.

    • Expert Recommendation: Always perform Thin-Layer Chromatography (TLC) before running a column to determine the optimal solvent system. The ideal Rf (retention factor) for your target compound should be between 0.2 and 0.4 for good separation.[11]

    • Solution: For imidazo[1,2-a]pyridines, a mixture of hexane and ethyl acetate is a standard starting point.[1] If your Rf is too low, incrementally increase the proportion of ethyl acetate. If it remains at the baseline, consider adding a small amount (1-2%) of methanol to the eluent.

  • Cause B: Compound Decomposition on Silica Gel. The imidazo[1,2-a]pyridine scaffold can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.

    • Expert Recommendation: To test for stability, run a 2D TLC. Spot your compound, run the plate in a suitable eluent, then rotate the plate 90 degrees and run it again in the same eluent. The appearance of new spots or significant streaking suggests instability.[11]

    • Solution: If decomposition is suspected, use deactivated (neutral) silica gel. This can be prepared by treating silica gel with a triethylamine/hexane solution and then drying it before packing the column. Alternatively, using a different stationary phase like alumina may be beneficial.

Issue 2: Product "Oils Out" During Recrystallization

Instead of forming a crystalline solid, your compound separates as an insoluble liquid.

  • Cause A: High Impurity Content. Impurities disrupt the formation of a crystal lattice, often leading to oiling.

    • Expert Recommendation: Ensure the material subjected to recrystallization is already reasonably pure from the chromatography step. If the problem persists, a second column may be necessary.

  • Cause B: Inappropriate Solvent Choice. This can happen if the compound's melting point is lower than the boiling point of the recrystallization solvent, or if the solvent is simply too effective, preventing precipitation.[11]

    • Solution 1: Change Solvent System. If you used a high-boiling point solvent, switch to a lower-boiling one. Alternatively, use a co-solvent system. For example, dissolve the compound in a minimal amount of a "good" hot solvent (like ethanol) and then slowly add a "poor" solvent (like water) until turbidity persists. Then, cool slowly.

    • Solution 2: Induce Crystallization. If the solution is supersaturated but reluctant to crystallize, you can:

      • Scratch: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic glass fragments can serve as nucleation sites.[11]

      • Seed: Add a single, tiny crystal of previously purified material to the cooled solution to initiate crystal growth.

Part C: Standard Operating Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines a standard procedure for purifying the title compound on a 50g scale of crude material.

purification_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis crude_product Crude Reaction Mixture workup Aqueous Workup (e.g., EtOAc/Water extraction) crude_product->workup dry_concentrate Dry & Concentrate Crude workup->dry_concentrate column Flash Column Chromatography (Silica Gel, Hex/EtOAc) dry_concentrate->column recrystallize Recrystallization (e.g., from Ethanol) column->recrystallize Combined Fractions pure_solid Pure Crystalline Solid recrystallize->pure_solid hplc HPLC (>98%) pure_solid->hplc nmr NMR (Structure ID) pure_solid->nmr ms Mass Spec (MW) pure_solid->ms mp Melting Point pure_solid->mp

Caption: General workflow for the purification and analysis of the target compound.

Steps:

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates with the crude material in various hexane:ethyl acetate ratios (e.g., 9:1, 4:1, 7:3).

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column, ensuring no air bubbles or cracks are present.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with a low-polarity solvent (e.g., 10% ethyl acetate in hexane). Collect fractions and monitor them by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 20%, then 30% ethyl acetate) to elute the product. The key is to ensure good separation from any faster-running (less polar) and slower-running (more polar) impurities.

  • Fraction Analysis: Combine the fractions that contain the pure product as determined by TLC.

  • Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the partially purified product, which is now ready for recrystallization.

Protocol 2: Recrystallization

Steps:

  • Solvent Selection: Place a small amount of the product from the column in a test tube and add a few drops of a potential solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve even when heated, the solvent is too poor. The ideal solvent dissolves the compound when hot but not when cold.

  • Dissolution: Place the bulk of the material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the final, pure product.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives.
  • Reddy, T. R., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega.
  • Martinez, R., et al. (2018). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI.
  • Martinez, R., et al. (2018). Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. Sciforum.
  • Kumar, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
  • Chem-Impex. (n.d.). This compound.
  • Guchhait, S. K., et al. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.
  • Kumar, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
  • Hopf, H., et al. (2003). Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2”-terpyridine and Nature of the Intensely Coloured By-Product. Zeitschrift für Naturforschung B.
  • ResearchGate. (n.d.). Synthesis of imidazo[1,2‐a]pyridines by multi‐component reaction.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
  • ResearchGate. (n.d.). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine....
  • Hamdi, A., et al. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
  • Lombardino, J. G., & Wiseman, E. H. (1972). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • United States Biological. (n.d.). 229434 this compound 98+% (HPLC).
  • AAA-Chem. (n.d.). This compound ;120815-74-9.
  • Sinfoo Biotech. (n.d.). This compound.
  • US Biological Life Sciences. (n.d.). This compound suppliers USA.
  • Kumar, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate.
  • ResearchGate. (2024). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Reddy, T. R., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC.
  • Nikolova, S., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Kushwaha, N. D. (2018). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate.
  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Al-Warhi, T., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH.
  • Mondal, S., et al. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Journal of Chemical Sciences.

Sources

identifying byproducts in the synthesis of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific synthetic process. We will delve into the identification of byproducts, troubleshooting common issues, and providing answers to frequently asked questions, all grounded in established scientific principles.

Troubleshooting Guide: Identifying and Mitigating Byproducts

This section addresses specific issues you might encounter during the synthesis of this compound, providing detailed explanations and actionable protocols.

Question 1: I am observing unexpected peaks in my crude NMR and LC-MS. What are the likely structures of the major byproducts in this synthesis?

Answer:

The synthesis of this compound typically proceeds via the condensation of 5-iodo-2-aminopyridine with 2-bromo-1-(4-bromophenyl)ethanone. While this is a robust reaction, several side reactions can occur, leading to the formation of distinct byproducts. The most commonly observed impurities are regioisomers, products of self-condensation of the ketone, and unreacted starting materials.

Common Byproducts and Their Formation:

  • Regioisomer (Isomer A): The primary byproduct is often the regioisomer, 2-(4-bromophenyl)-7-iodoimidazo[1,2-a]pyridine. This arises from the initial nucleophilic attack of the pyridine nitrogen of 5-iodo-2-aminopyridine at the carbonyl carbon of the α-bromoketone, followed by cyclization.

  • Dimerization Product (Byproduct B): Self-condensation of 2-bromo-1-(4-bromophenyl)ethanone can occur under basic conditions, leading to the formation of a dioxane dimer.

  • Over-alkylation Product (Byproduct C): The nitrogen of the newly formed imidazo[1,2-a]pyridine ring can be further alkylated by the α-bromoketone, leading to a quaternary ammonium salt.

Visualizing the Reaction Pathways:

reaction_pathways react_A 5-Iodo-2-aminopyridine main_product This compound (Desired Product) react_A->main_product Main Reaction isomer_A 2-(4-Bromophenyl)-7-iodoimidazo[1,2-a]pyridine (Regioisomer A) react_A->isomer_A Side Reaction 1 react_B 2-Bromo-1-(4-bromophenyl)ethanone react_B->main_product Main Reaction react_B->isomer_A Side Reaction 1 dimer_B Dioxane Dimer (Byproduct B) react_B->dimer_B Side Reaction 2 (Self-condensation) over_alkylation_C Quaternary Salt (Byproduct C) react_B->over_alkylation_C Side Reaction 3 (Over-alkylation) main_product->over_alkylation_C Side Reaction 3 (Over-alkylation)

Caption: Reaction pathways in the synthesis of this compound.

Experimental Protocol for Byproduct Identification:

  • Sample Preparation:

    • Dissolve a small amount of the crude reaction mixture in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) for NMR analysis.

    • Prepare a dilute solution of the crude mixture in a mobile phase compatible solvent (e.g., acetonitrile/water) for LC-MS analysis.

  • LC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Detection: UV at 254 nm and mass spectrometry (ESI positive mode).

    • Expected Results: The desired product and its regioisomer will have the same mass-to-charge ratio (m/z). They will, however, exhibit different retention times. Other byproducts will have distinct m/z values.

  • NMR Analysis (¹H and ¹³C):

    • Analyze the spectra for characteristic peaks of the starting materials and the expected product.

    • Pay close attention to the aromatic region of the ¹H NMR spectrum to distinguish between the 6-iodo and 7-iodo regioisomers based on their distinct coupling patterns.

CompoundKey ¹H NMR Signals (DMSO-d6, approximate δ ppm)
Desired Product (6-iodo)Singlet for H-5, Doublet for H-7, Doublet for H-8
Regioisomer A (7-iodo)Doublet for H-5, Singlet for H-6, Doublet for H-8
Starting Material (5-iodo-2-aminopyridine)Distinct aromatic signals for the aminopyridine ring

Frequently Asked Questions (FAQs)

What are the critical process parameters to control to minimize byproduct formation?

Controlling key reaction parameters is crucial for maximizing the yield of the desired product and minimizing impurities.

  • Temperature: The reaction is typically run at elevated temperatures (e.g., reflux in ethanol or DMF). However, excessively high temperatures can promote the formation of degradation products and dimerization of the ketone. Careful temperature monitoring and control are essential.

  • Base: The choice and stoichiometry of the base can influence the reaction outcome. A non-nucleophilic base, such as sodium bicarbonate or potassium carbonate, is often used to neutralize the HBr formed during the reaction without competing in side reactions.

  • Reaction Time: Monitoring the reaction progress by TLC or LC-MS is important. Prolonged reaction times can lead to the formation of over-alkylation and other degradation products.

Are there any recommended purification strategies to remove persistent impurities?

Purification of the crude product is often necessary to isolate the desired this compound in high purity.

  • Column Chromatography: This is the most effective method for separating the desired product from its regioisomer and other byproducts. A silica gel column with a gradient elution system of ethyl acetate and hexanes is commonly employed.

  • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective final purification step to remove minor impurities and obtain a crystalline solid.

Visualizing the Purification Workflow:

purification_workflow crude_product Crude Reaction Mixture column_chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) crude_product->column_chromatography fraction_analysis TLC/LC-MS Analysis of Fractions column_chromatography->fraction_analysis impurities Isolated Impurities column_chromatography->impurities combine_pure Combine Pure Fractions fraction_analysis->combine_pure recrystallization Recrystallization (e.g., Ethanol/Water) combine_pure->recrystallization final_product Pure this compound recrystallization->final_product

Caption: General workflow for the purification of this compound.

References

  • Gudmundsson, K. S., Johns, B. A. (2007). Synthesis and anti-HIV activity of novel imidazo[1,2-a]pyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(1), 272-276. [Link]

  • Buguet, M., et al. (2009). Synthesis and structure-activity relationships of 2,6,8-trisubstituted imidazo[1,2-a]pyridines as potent antitumor agents. Journal of Medicinal Chemistry, 52(18), 5732-5744. [Link]

  • Lhassani, M., et al. (1999). Synthesis of new imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. Journal of Heterocyclic Chemistry, 36(4), 881-885. [Link]

  • Enguehard-Gueiffier, C., et al. (2005). Synthesis and biological evaluation of 6-substituted imidazo[1,2-a]pyridines as cytotoxic agents. Bioorganic & Medicinal Chemistry, 13(21), 5908-5918. [Link]

Technical Support Center: Regioselective Functionalization of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Its derivatization is crucial for developing new chemical entities with enhanced biological activities.[1][5][6] The specific molecule, 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine, presents a unique synthetic challenge and opportunity. Possessing two distinct halogen atoms at electronically and sterically different positions, it allows for sequential and regioselective functionalization. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers in navigating the complexities of selectively modifying this versatile scaffold. We will delve into the nuances of palladium-catalyzed cross-coupling reactions, offering field-proven insights to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)
General Principles

Q1: What is the general reactivity order for the halogen atoms on the this compound scaffold in palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > Cl. Therefore, the iodine atom at the C6 position of the imidazo[1,2-a]pyridine core is significantly more reactive than the bromine atom on the C2-phenyl ring. This inherent difference in reactivity is the foundation for achieving high regioselectivity. By carefully selecting reaction conditions, one can selectively functionalize the C6-iodo position while leaving the C2-(4-bromophenyl) moiety intact for subsequent transformations.[7]

Q2: Beyond the inherent reactivity of the halogens, what other factors influence the regioselectivity of functionalization?

A2: Several factors can influence the regioselectivity:

  • Catalyst System: The choice of palladium precursor and, crucially, the ligand can fine-tune the catalyst's reactivity and steric environment, favoring reaction at one site over the other.

  • Reaction Temperature: Lower temperatures generally favor selectivity for the more reactive C6-iodo position.

  • Base: The choice and strength of the base can impact the rate of both the desired reaction and potential side reactions.

  • Solvent: The solvent can influence catalyst solubility, stability, and the rate of reaction.

Troubleshooting Guides

This section is designed to address specific issues you may encounter during your experiments.

Scenario 1: Poor or No Conversion at the C6-Iodo Position

You are attempting a Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination at the C6-iodo position, but you observe low conversion of your starting material.

Initial Checks:

  • Reagent Quality: Ensure the freshness and purity of your boronic acid/ester, alkyne, or amine, as well as the base and solvent. Boronic acids, in particular, can dehydrate to form unreactive boroxines.

  • Inert Atmosphere: Confirm that your reaction was set up under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can deactivate the palladium catalyst.

  • Solvent Degassing: Ensure your solvent was properly degassed to remove dissolved oxygen.

Troubleshooting Steps:

Potential Cause Recommended Solution Scientific Rationale
Inactive Catalyst Use a fresh palladium precursor and ligand. Consider using a pre-catalyst that is more readily activated.The active Pd(0) species is prone to oxidation. A pre-catalyst can ensure a consistent generation of the active catalytic species.
Inappropriate Ligand For Suzuki-Miyaura, try bulky electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. For Buchwald-Hartwig, consider ligands like Josiphos or BrettPhos.[8][9][10]The ligand stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and can prevent catalyst decomposition.[11]
Insufficiently Strong Base For Suzuki-Miyaura, consider stronger bases like K3PO4 or Cs2CO3. For Buchwald-Hartwig, NaOtBu or K2CO3 are common choices.[12]The base is crucial for the transmetalation step in Suzuki-Miyaura coupling and for deprotonating the amine in Buchwald-Hartwig amination.[11][12]
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C. Consider switching to a higher-boiling solvent if necessary.While lower temperatures favor selectivity, a certain activation energy must be overcome for the reaction to proceed at a reasonable rate.

Experimental Workflow for Troubleshooting Poor C6 Conversion:

G start Poor C6 Conversion reagent_check Verify Reagent Purity & Inert Atmosphere start->reagent_check catalyst_check Use Fresh Catalyst/Ligand reagent_check->catalyst_check If no improvement success Successful C6 Functionalization reagent_check->success Issue Resolved base_check Switch to a Stronger Base catalyst_check->base_check If no improvement catalyst_check->success Issue Resolved temp_check Increase Reaction Temperature base_check->temp_check If no improvement base_check->success Issue Resolved temp_check->success Issue Resolved failure Consult Further Literature temp_check->failure If still no improvement

Caption: Troubleshooting workflow for poor C6 functionalization.

Scenario 2: Loss of Regioselectivity - Reaction at the C2-(4-Bromophenyl) Position

You are observing a significant amount of product where the functionalization has occurred at the bromine on the phenyl ring, either as a single product or a mixture.

Troubleshooting Steps:

Potential Cause Recommended Solution Scientific Rationale
High Reaction Temperature Decrease the reaction temperature. For highly reactive coupling partners, consider running the reaction at room temperature or even 0 °C.The energy difference for oxidative addition at the C-I vs. C-Br bond is more pronounced at lower temperatures, thus enhancing selectivity.
Prolonged Reaction Time Monitor the reaction by TLC or LC-MS and stop it as soon as the C6-functionalized product is formed.Extended reaction times, especially at elevated temperatures, can lead to the slower reaction at the C-Br bond catching up.
Highly Reactive Catalyst System Use a less reactive palladium catalyst or a more sterically hindered ligand.A highly active catalyst might overcome the activation barrier for C-Br bond cleavage, especially under forcing conditions.
Excess of Coupling Partner Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the coupling partner.A large excess of the nucleophile or organometallic reagent can drive the reaction forward at the less reactive site.

Decision Tree for Improving Regioselectivity:

G start Loss of Regioselectivity temp_check Decrease Reaction Temperature start->temp_check time_check Reduce Reaction Time & Monitor temp_check->time_check If still non-selective success Improved Regioselectivity temp_check->success Selectivity Achieved catalyst_check Use a Less Reactive Catalyst/Ligand time_check->catalyst_check If still non-selective time_check->success Selectivity Achieved stoich_check Adjust Stoichiometry of Coupling Partner catalyst_check->stoich_check If still non-selective catalyst_check->success Selectivity Achieved stoich_check->success Selectivity Achieved

Caption: Decision tree for enhancing regioselectivity.

Scenario 3: C-H Functionalization as a Side Reaction

In some cases, particularly with electron-rich imidazo[1,2-a]pyridines, direct C-H functionalization can occur, most commonly at the C3 position.[1][2]

Troubleshooting Steps:

Potential Cause Recommended Solution Scientific Rationale
Harsh Reaction Conditions Employ milder reaction conditions (lower temperature, weaker base).High temperatures and strong bases can promote C-H activation pathways.
Use of a Directing Group While not applicable to the starting material, for subsequent steps, consider installing a directing group if C-H activation at a specific site is desired.[13][14][15][16]Directing groups can chelate to the metal center, positioning it for C-H activation at a specific ortho position.[13][14]
Catalyst Choice Screen different palladium catalysts and ligands. Some systems may have a lower propensity for C-H activation.The electronic and steric properties of the catalyst-ligand complex play a crucial role in determining its reactivity towards C-H bonds versus C-X bonds.
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C6-Iodo Position

This protocol provides a general starting point for the Suzuki-Miyaura coupling. Optimization may be required for specific boronic acids.

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as K2CO3 (2.0 eq.).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Add the palladium precursor (e.g., Pd(PPh3)4, 5 mol%) and the ligand if required.

  • Add degassed solvent (e.g., a mixture of dioxane and water, 4:1).

  • Stir the reaction mixture at 80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Regioselective Sonogashira Coupling at the C6-Iodo Position

This protocol is a starting point for the coupling of terminal alkynes.

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and the copper co-catalyst (e.g., CuI, 10 mol%).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine).

  • Add the terminal alkyne (1.2 eq.) via syringe.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 3: Regioselective Buchwald-Hartwig Amination at the C6-Iodo Position

This protocol provides a general method for C-N bond formation.

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the palladium pre-catalyst (e.g., Pd2(dba)3, 2.5 mol%), the ligand (e.g., Xantphos, 10 mol%), and the base (e.g., Cs2CO3, 1.5 eq.).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas.

  • Add the amine (1.2 eq.) and a degassed solvent (e.g., toluene or dioxane).

  • Stir the reaction at 90-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na2SO4.

  • Concentrate the solution and purify the crude product by column chromatography.

References
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available at: [Link]

  • Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Royal Society of Chemistry. Available at: [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. National Institutes of Health. Available at: [Link]

  • Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach. MDPI. Available at: [Link]

  • Iodine/Copper Iodide-Mediated C–H Functionalization: Synthesis of Imidazo[1,2-a]pyridines and Indoles from N-Aryl Enamines. ACS Publications. Available at: [Link]

  • Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. PubMed. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Wiley Online Library. Available at: [Link]

  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc. Available at: [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Directed ortho metalation. Wikipedia. Available at: [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. PubMed. Available at: [Link]

  • ortho metalation. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate. Available at: [Link]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Exploring Synthesis and Functionalization of Imidazo[1,2˗a] pyridines: A Promising Heterocyclic Framework. ResearchGate. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. National Institutes of Health. Available at: [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. Royal Society of Chemistry. Available at: [Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. Royal Society of Chemistry. Available at: [Link]

  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Royal Society of Chemistry. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. National Institutes of Health. Available at: [Link]

  • Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. PubMed. Available at: [Link]

  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and procedural support for researchers encountering challenges in the purification of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine (CAS 118000-66-1). The methodologies outlined are grounded in established principles of organic chemistry and are designed to help you achieve high purity for this critical research intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

A: Impurities are highly dependent on the synthetic route employed. For common syntheses, such as the condensation between 5-iodo-2-aminopyridine and a 2-halo-1-(4-bromophenyl)ethanone derivative, you can anticipate the following:

  • Unreacted Starting Materials: Residual 5-iodo-2-aminopyridine or the α-haloketone.

  • Reaction Intermediates: Incomplete cyclization can leave intermediates in the crude mixture.

  • Side-Products: Self-condensation of the ketone starting material or other unintended reaction pathways.

  • Polymeric Material: Dark, tar-like substances can form, particularly if the reaction is overheated or run for an extended period.

  • Catalyst Residues: If your synthesis involves a catalyst (e.g., iodine, copper), residual amounts may persist after workup.[1][2][3]

Q2: My crude product is a dark, sticky oil instead of a solid. How should I proceed?

A: This is a common issue, often caused by polymeric impurities or residual high-boiling solvents. Before attempting more complex purification, perform a trituration .

  • Add a solvent in which your desired product is expected to have very poor solubility but the impurities are soluble (e.g., cold diethyl ether, hexane, or a hexane/ethyl acetate mixture).

  • Use a spatula or glass rod to vigorously stir and break up the oil. The goal is to encourage the desired compound to precipitate as a solid while the oily impurities remain dissolved.

  • Filter the resulting solid and wash it with more of the cold solvent. This solid, while likely still impure, is now in a much better state for subsequent purification by recrystallization or chromatography.

Q3: I'm struggling to find a good single solvent for recrystallization. What are my options?

A: When a single solvent is not effective, a binary solvent system is the ideal solution. The principle is to use a pair of miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent").

  • Procedure: Dissolve your crude product in the minimum amount of the hot "soluble solvent." Then, slowly add the "anti-solvent" dropwise to the hot solution until you observe persistent cloudiness (turbidity). Add a drop or two of the "soluble solvent" to redissolve the precipitate and then allow the solution to cool slowly. This technique is highly effective for inducing crystallization.

Q4: My compound streaks badly on my silica TLC plate, making it difficult to assess purity or choose a chromatography eluent. Why is this happening and how can I fix it?

A: Streaking on silica gel often indicates that your compound is basic. The imidazo[1,2-a]pyridine core contains basic nitrogen atoms that can interact strongly and irreversibly with the acidic silanol groups on the surface of the silica gel. This leads to poor separation and tailing spots.

  • Solution: To resolve this, add a small amount of a basic modifier to your eluent system. A common and effective choice is to add 0.5-1% triethylamine (TEA) to your hexane/ethyl acetate or DCM/methanol mobile phase. The TEA will neutralize the acidic sites on the silica, allowing your basic compound to travel cleanly up the plate and separate effectively.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Product won't solidify from crude oil. High concentration of polymeric impurities; Residual solvent (e.g., DMF, NMP).1. Perform trituration with a non-polar solvent like diethyl ether or hexane. 2. Dissolve the crude oil in a suitable solvent (e.g., DCM), wash with water and brine to remove high-boiling polar solvents, dry the organic layer, and reconcentrate.
Multiple spots on TLC with very close Rf values. Isomeric impurities or closely related byproducts.1. Optimize the TLC solvent system. Test eluents with different polarities (e.g., switch from Hexane/EtOAc to Toluene/EtOAc). 2. Consider using a different stationary phase, such as neutral alumina, which may offer different selectivity.
Product appears pure by 1H NMR but has a low/broad melting point. Presence of amorphous solid instead of a crystalline lattice; residual, non-protonated solvent.1. Re-purify via recrystallization from a suitable solvent system to obtain a crystalline solid. 2. Dry the sample under high vacuum for an extended period (12-24h) to remove trapped solvent.
Product co-elutes with an impurity during column chromatography. The polarity of the product and impurity are too similar in the chosen eluent.1. Switch to a different solvent system. The interaction between solutes, solvent, and stationary phase is complex; changing solvents can alter selectivity.[4] 2. If using a gradient, make it shallower (i.e., increase the polarity more slowly) around the elution point of your compound.
Significant loss of material during column chromatography. Compound is irreversibly adsorbing to the silica gel.1. Deactivate the silica gel by adding 0.5-1% triethylamine to the eluent. 2. Alternatively, use neutral alumina as the stationary phase.

Purification Workflow & Protocols

A multi-step approach is often the most effective strategy for achieving high purity. An initial, bulk purification by recrystallization can remove major impurities, followed by high-resolution purification using column chromatography.

G Crude Crude Product (Oil or Impure Solid) Recryst Protocol 1: Recrystallization Crude->Recryst Bulk Purification Chrom Protocol 2: Flash Column Chromatography Recryst->Chrom High-Resolution Purification Pure Pure Crystalline Product (>98% Purity) Chrom->Pure

Caption: General purification workflow for this compound.

Protocol 1: Recrystallization from a Binary Solvent System

This protocol is ideal as a first-pass purification to remove significant amounts of impurities and obtain solid material from a crude oil.

1. Principle of Operation: This technique relies on the differential solubility of the target compound and impurities in a given solvent system at varying temperatures. An ideal system dissolves the compound completely at an elevated temperature but has very low solubility upon cooling, causing the pure compound to crystallize while impurities remain in the solution (mother liquor).

2. Solvent Selection: A binary system of Ethyl Acetate (EtOAc) and Hexane is often effective for imidazo[1,2-a]pyridine derivatives.

SolventRoleBoiling Point (°C)Polarity
Ethyl Acetate Soluble Solvent77.1Medium
Hexane Anti-Solvent68.7Non-Polar

3. Step-by-Step Procedure:

  • Place the crude material into an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of hot ethyl acetate to the flask while stirring and heating to dissolve the crude product completely. Use the absolute minimum volume required.

  • Once a clear solution is obtained, begin adding hexane dropwise to the hot solution.

  • Continue adding hexane until the solution becomes faintly and persistently cloudy.

  • Add 1-2 drops of hot ethyl acetate to turn the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath for 30-60 minutes.

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold hexane to remove any remaining mother liquor.

  • Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: High-Resolution Flash Column Chromatography

This is the definitive method for removing closely related impurities and achieving the highest level of purity.

1. Principle of Operation: Flash chromatography separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[5] Less polar compounds interact weakly with the polar silica gel and elute faster, while more polar compounds interact more strongly and elute slower.[4][6]

2. Step-by-Step Procedure:

Workflow for Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Find Eluent) ColumnPrep 2. Prepare Column (Slurry Pack) TLC->ColumnPrep SamplePrep 3. Sample Prep (Dry Loading) ColumnPrep->SamplePrep Run 4. Run Column & Collect Fractions SamplePrep->Run TLC_Analysis 5. Analyze Fractions (TLC) Run->TLC_Analysis Combine 6. Combine Pure Fractions TLC_Analysis->Combine Evap 7. Evaporate Solvent Combine->Evap

Caption: Step-by-step workflow for flash column chromatography purification.

  • Eluent Selection via TLC:

    • Prepare stock solutions of your crude product.

    • On a silica gel TLC plate, spot the crude material and test various solvent systems. A good starting point is a mixture of Hexane and Ethyl Acetate.

    • Goal: Find a solvent system that gives your desired product an Rf value of ~0.25-0.35 . Impurities should be well-separated from the product spot.

    • Crucial Tip: Add 0.5% triethylamine (TEA) to the eluent to prevent streaking.

Example Eluent SystemExpected Rf (Product)Notes
7:3 Hexane / EtOAc + 0.5% TEA~0.3Good starting point for many imidazopyridines.
1:1 Hexane / EtOAc + 0.5% TEA~0.5Use if product is more polar.
95:5 DCM / MeOH + 0.5% TEA~0.4Effective for more polar compounds that don't move in Hex/EtOAc.
  • Column Preparation:

    • Select a column of appropriate size (a good rule of thumb is to use 50-100 g of silica gel for every 1 g of crude material).

    • Prepare a slurry of silica gel in the chosen eluent (starting with the least polar mixture if running a gradient).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring there are no air bubbles or cracks.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (like Dichloromethane or Acetone).

    • Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica.

    • Carefully add this powder to the top of your packed column.

  • Running the Column:

    • Carefully add the eluent to the column and use positive pressure (from a pump or air line) to push the solvent through the silica gel.

    • Collect the eluting solvent in fractions (e.g., in test tubes). The fraction size will depend on the column size.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC. Spot every few fractions on a TLC plate to track the elution of your compound.

    • Fractions containing only the pure product spot (with the target Rf) should be combined.

  • Isolation:

    • Combine all pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting solid under high vacuum to remove any final traces of solvent. The result should be your purified this compound as a solid.

References

  • Ullmann condensation - Wikipedia. Wikipedia. Link

  • 2-(4-Bromophenyl)imidazo[1,2-a]pyridine - PubChem. National Center for Biotechnology Information. Link

  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Royal Society of Chemistry. (2019). Chemical Science. Link

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines... ACS Omega. (2022). Link

  • Ullmann Condensation - Georganics. Georganics. Link

  • Method For Removing Halogens From An Aromatic Compound - Google Patents. Google Patents. (2013). Link

  • Column Chromatography - Organic Chemistry at CU Boulder. University of Colorado Boulder. Link

  • Ullmann reaction | PPTX - Slideshare. Slideshare. Link

  • Ullmann Condensation - SynArchive. SynArchive. Link

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Wiley Online Library. (2022). Link

  • Pd-Cu Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 2-Benzylimidazo (1,2-A) Pyridine. Scribd. Link

  • Cu/Pd‐Catalyzed One‐Pot Synthesis of 2‐(1,2,3‐Triazolyl)methyl‐3‐alkynylImidazo[1,2‐a]pyridines... ResearchGate. (2021). Link

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. Link

  • Column chromatography. University of Calgary. Link

  • column chromatography & purification of organic compounds. YouTube. (2021). Link

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Link

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. (2023). Link

  • This compound. Chem-Impex International. Link

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Technical Support Center: Alternative Catalysts for the Synthesis of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The title compound, with its specific substitution pattern, serves as a crucial building block for targeted therapies and biochemical probes.[3]

Traditionally, the synthesis of such compounds has often relied on palladium-catalyzed cross-coupling reactions. However, the high cost, potential toxicity, and stringent regulations regarding residual palladium in active pharmaceutical ingredients (APIs) have driven the search for more sustainable, cost-effective, and efficient catalytic systems.[4] This guide provides in-depth troubleshooting advice, FAQs, and detailed protocols for alternative catalytic strategies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the 2-arylimidazo[1,2-a]pyridine core?

The most established and widely used method is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone, often referred to as the Tschitschibabin reaction.[5] For the target molecule, this would involve reacting 5-iodo-2-aminopyridine with 2-bromo-1-(4-bromophenyl)ethan-1-one. While this reaction can sometimes proceed without a catalyst, its efficiency, rate, and yield are often significantly improved with catalysis.[6][7]

Q2: Why should my lab consider alternatives to conventional palladium catalysts?

While highly effective, palladium catalysts present several challenges in a research and drug development setting:

  • Cost: Palladium is a precious metal, and its catalysts can be a significant cost driver, especially at scale.

  • Toxicity and Removal: Residual palladium in the final product is a major concern for pharmaceutical applications, requiring rigorous and often costly purification steps to meet regulatory limits (e.g., <10 ppm).

  • Air and Moisture Sensitivity: Many palladium catalysts and their associated phosphine ligands are sensitive to air and moisture, requiring inert atmosphere techniques.

Exploring alternatives like copper, iron, or even metal-free systems can lead to more economical, scalable, and environmentally friendly processes.[8][9][10]

Q3: What are the most promising alternative catalytic systems for this synthesis?

Several highly effective alternative systems have been developed, each with unique advantages:

  • Copper Catalysis: Copper catalysts, particularly Copper(I) salts like CuI, are widely used.[8] They are significantly cheaper than palladium and can effectively catalyze the synthesis via aerobic oxidative pathways, using air as the ultimate oxidant.[11]

  • Iron Catalysis: Iron catalysts (e.g., FeCl₂, FeCl₃) are an excellent choice for "green chemistry" approaches.[5][9] They are inexpensive, abundant, and have low toxicity. They are particularly effective in cascade reactions starting from readily available materials like nitroolefins.[9]

  • Photoredox Catalysis: This metal-free approach uses organic dyes (like Eosin Y) and visible light to drive the reaction.[10][12] It offers mild reaction conditions, high atom economy, and avoids heavy metal contamination entirely.[1]

  • Magnetic Nanocatalysts: These catalysts, often with an iron oxide core (e.g., Fe₃O₄), can be functionalized with catalytic metals like copper or palladium.[13][14] Their key advantage is the ease of separation; they can be removed from the reaction mixture with an external magnet, simplifying purification and allowing for catalyst recycling.[15]

  • Microwave-Assisted Synthesis: While not a catalyst itself, microwave irradiation is a powerful enabling technology. It can dramatically reduce reaction times (from hours to minutes) and improve yields by providing rapid and uniform heating.[16][17][18]

Section 2: Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield is a common frustration. The cause can often be traced to suboptimal reaction conditions or catalyst inefficiency.

  • Potential Cause 1: Inefficient Catalyst System. The traditional uncatalyzed heating of reactants may be incomplete.

    • Solution: Introduce a more robust catalyst. Copper(I) iodide (CuI) is an excellent starting point for improving the cyclization of 2-aminopyridines and α-haloketones.[8] Alternatively, an iron-catalyzed approach may offer a different, high-yielding pathway.[9]

  • Potential Cause 2: Harsh Reaction Conditions. High temperatures over long periods can lead to degradation of starting materials or the product.

    • Solution: Employ microwave-assisted synthesis. This technique can provide the necessary activation energy in a much shorter time frame, often leading to cleaner reactions and higher yields.[19][20] Protocols using green solvents like PEG-400 under microwave irradiation have proven highly effective.[17][19]

  • Potential Cause 3: Incomplete Reaction. The reaction may not be reaching completion.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, a small addition of fresh catalyst might be beneficial. Ensure your base (if applicable) is active and present in the correct stoichiometry. For instance, DBU in aqueous ethanol has been shown to be a facile system at room temperature.[2]

Troubleshooting_Low_Yield cluster_incomplete Reaction Incomplete cluster_complete Reaction Complete (but yield is low) start Low Yield Observed check_completion Is the reaction going to completion? (Monitor by TLC/LC-MS) start->check_completion incomplete Potential Causes: - Insufficient time/temp - Catalyst deactivation - Incorrect stoichiometry check_completion->incomplete No complete Potential Causes: - Product degradation - Side reactions - Mechanical loss during workup check_completion->complete Yes solution_incomplete Solutions: 1. Increase time or switch to microwave. 2. Add fresh catalyst. 3. Verify reagent purity/amounts. incomplete->solution_incomplete solution_complete Solutions: 1. Use milder conditions (e.g., photoredox). 2. Optimize catalyst/solvent system. 3. Refine extraction/purification protocol. complete->solution_complete

Caption: Troubleshooting workflow for addressing low reaction yields.

Q2: I'm struggling with product purification due to persistent impurities. How can I achieve a cleaner reaction?

Impurity generation is often a sign of non-selective reactions or product degradation.

  • Potential Cause 1: Side Reactions. The classic condensation can produce side products. If using an oxidative method (e.g., with a copper catalyst and air), over-oxidation or side-chain reactions can occur.

    • Solution: Switch to a milder, more selective catalytic system. Visible light photoredox catalysis using a catalyst like Eosin Y often proceeds at room temperature and avoids harsh oxidants, leading to a much cleaner reaction profile.[10][12] This method is highly atom-efficient and environmentally friendly.

  • Potential Cause 2: Catalyst-Driven Impurities. Some catalysts can promote unwanted side reactions if not used under optimal conditions.

    • Solution: Consider a catalyst-free approach. The reaction between 2-aminopyridines and α-haloketones can be driven to completion simply by heating, which eliminates catalyst-derived impurities entirely.[6] While potentially slower, this can yield a very pure crude product.

  • Potential Cause 3: Starting Material Quality. Impurities in the 5-iodo-2-aminopyridine or the α-bromoketone can carry through or interfere with the reaction.

    • Solution: Verify the purity of your starting materials by NMR or melting point before starting the reaction. Recrystallize or purify them if necessary.

Q3: My catalyst is difficult to remove from the final product. What are my options?

Residual metal is a critical issue, particularly for compounds intended for biological screening.

  • Solution 1: Metal Scavengers. For trace amounts of dissolved metals like palladium or copper, treatment of the crude product solution with silica-based metal scavengers, activated carbon, or specific chelating agents can be effective.

  • Solution 2: Switch to a Heterogeneous Catalyst. The most effective solution is to change the catalyst type. Magnetically recoverable nanocatalysts are designed specifically to solve this problem.[13] These catalysts, such as copper-functionalized Fe₃O₄ nanoparticles, are highly active and can be quantitatively removed from the reaction vessel using a simple external magnet.[14] This eliminates the need for complex chromatographic purification to remove the catalyst.

  • Solution 3: Go Metal-Free. As mentioned previously, photoredox catalysis or catalyst-free thermal methods completely circumvent the issue of metal contamination.[1][7]

Section 3: Comparative Overview of Alternative Catalytic Systems
Catalyst SystemTypical Starting MaterialsConditionsAdvantagesDisadvantagesAvg. Yield
Copper (CuI/Ligand) 5-iodo-2-aminopyridine + α-haloketone OR Acetophenone100-130 °C, Air/O₂, DMF/DMSO, 8-12hLow cost, readily available, high functional group tolerance.[8][21]Requires elevated temperatures, potential for metal leaching.75-95%
Iron (FeCl₃/FeCl₂) 5-iodo-2-aminopyridine + Nitroolefin120-150 °C, DMF, 7-10hVery low cost, low toxicity, simple to handle.[5][9]High temperatures required, substrate scope can be limited.70-90%
Photoredox (Eosin Y) 5-iodo-2-aminopyridine + Ethylarene + NBSRoom Temp, Visible Light (LED), MeCN, 12-24hMetal-free, extremely mild conditions, green and sustainable.[10][12]Can require longer reaction times, may not be suitable for all substrates.65-85%
Magnetic Nanocatalyst 5-iodo-2-aminopyridine + Aldehyde + Alkyne (MCR)80-100 °C, Solvent, 4-8hEasily recoverable and reusable catalyst, simplified workup, low metal contamination.[13][15]Catalyst synthesis required, potential for lower activity over many cycles.80-95%
Catalyst-Free 5-iodo-2-aminopyridine + α-haloketone60-100 °C, Neat or Solvent, 4-12hNo catalyst cost or contamination, operationally simple.[6]May result in lower yields or longer reaction times compared to catalyzed versions.60-85%
Section 4: Featured Experimental Protocols

Protocol A: Copper(I)-Catalyzed Synthesis

This protocol is adapted from established methods for the aerobic oxidative synthesis of imidazo[1,2-a]pyridines.[8]

  • Reagent Preparation: To an oven-dried Schlenk tube, add 5-iodo-2-aminopyridine (1.0 mmol), 2-bromo-1-(4-bromophenyl)ethan-1-one (1.05 mmol), Copper(I) Iodide (CuI, 0.1 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with dry air. Add 5 mL of dry DMSO via syringe.

  • Reaction: Place the sealed tube in a pre-heated oil bath at 120 °C. Stir the reaction mixture vigorously for 10 hours. The reaction should be open to an air or oxygen balloon to ensure an aerobic environment.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Copper_Mechanism cluster_reactants Starting Materials aminopyridine 5-iodo-2-aminopyridine step1 Step 1: Nucleophilic Substitution (Formation of Pyridinium Salt) aminopyridine->step1 bromoketone α-bromoketone bromoketone->step1 step2 Step 2: Intramolecular Cyclization (Base-mediated) step1->step2 K₂CO₃ step3 Step 3: Dehydration & Aromatization (Cu(I)/Air promotes oxidation) step2->step3 product 2-(4-Bromophenyl)-6-iodo- imidazo[1,2-a]pyridine step3->product

Caption: Simplified mechanism for the base-mediated, copper-promoted synthesis.

Protocol B: Metal-Free, Visible-Light-Mediated Photocatalytic Synthesis

This protocol is a conceptual adaptation of modern photoredox methods for imidazopyridine synthesis.[1][10]

  • Reaction Setup: In a standard glass vial, combine 5-iodo-2-aminopyridine (1.0 mmol), the corresponding ethylarene (e.g., 4-bromo-ethylbenzene, 1.5 mmol), N-Bromosuccinimide (NBS, 1.1 mmol), and Eosin Y (0.02 mmol, 2 mol%).

  • Solvent and Degassing: Add 5 mL of acetonitrile (MeCN). Seal the vial and sparge with nitrogen for 15 minutes to remove oxygen (note: some photoredox cycles use air as an oxidant, consult specific literature for the chosen mechanism).

  • Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (40W, λ ≈ 450 nm) and stir vigorously at room temperature. Use a small fan to maintain ambient temperature.

  • Reaction Time: Continue irradiation for 24 hours or until TLC/LC-MS analysis shows consumption of the starting material.

  • Workup: Upon completion, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Section 5: References
  • RSC Publishing. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. Available at: [Link]

  • Taylor & Francis Online. (2022). Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Available at: [Link]

  • Taylor & Francis Online. (2022). Full article: Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Available at: [Link]

  • ResearchGate. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Taylor & Francis Online. (2022). Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Aryl-3-(arylselanyl)imidazo[1,2-a]pyridines: Copper-Catalyzed One-Pot, Two-Step Se-Arylation of Selenium with Imidazopyridines and Triarylbismuthanes. Available at: [Link]

  • RSC Publishing. (n.d.). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Available at: [Link]

  • Thieme Connect. (2012). Iron(II) Chloride-Catalyzed Synthesis of Imidazo[1,2-a]pyridines. Available at: [Link]

  • RSC Publishing. (n.d.). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Available at: [Link]

  • MDPI. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available at: [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]

  • ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available at: [Link]

  • ResearchGate. (n.d.). Photoredox-catalyzed C3-selenylation of imidazo[1,2-a]pyridines with diorganoyl diselenides. Available at: [Link]

  • The Royal Society Publishing. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Available at: [Link]

  • PubMed. (2020). Synthesis and anticancer activity of bis(2-arylimidazo[1,2- a]pyridin-3-yl) selenides and diselenides: the copper-catalyzed tandem C-H selenation of 2-arylimidazo[1,2- a]pyridine with selenium. Available at: [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine. Available at: [Link]

  • RSC Publishing. (n.d.). Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Available at: [Link]

  • PubMed. (2003). Palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine. Available at: [Link]

  • ResearchGate. (n.d.). Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: [Link]

  • RSC Publishing. (n.d.). Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. Available at: [Link]

  • PubMed Central. (2024). Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2- a]pyridine frameworks. Available at: [Link]

  • PubMed. (2024). Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of imidazo[1,2‐a]pyridines by multi‐component reaction. Available at: [Link]

  • Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available at: [Link]

  • PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]

  • ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [https://www.researchgate.net/publication/381483321_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available at: [Link]

  • PubMed Central. (n.d.). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Available at: [Link]

  • ACS Publications. (n.d.). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Available at: [Link]

  • Organic Chemistry Portal. (2011). Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process. Available at: [Link]

  • SciSpace. (2022). ACID, METAL AND PEROXIDE-FREE SYNTHESIS OF 2,4,5- TRISUBSTITUTED IMIDAZOLES COMMENCING FROM INTERNAL ALKENES USING AN IODINE/DMS. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. Available at: [Link]

  • Go! Chimica. (n.d.). This compound suppliers USA. Available at: [Link]

  • Organic Chemistry Portal. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Available at: [Link]

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Technical Support Center: Stabilizing 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine During Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine. This molecule is a valuable and versatile building block in medicinal chemistry and materials science, largely due to the differential reactivity of its two halogen atoms.[1][2][3] However, its utility is matched by its sensitivity, particularly the labile carbon-iodine (C-I) bond, which can lead to decomposition and unwanted side reactions under common synthetic conditions.

This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose and solve challenges in your own experiments.

Frequently Asked Questions (FAQs)
General Stability & Handling

Q1: My vial of this compound has started to discolor upon storage. What is happening and how can I prevent it?

A: Discoloration (often yellowing or browning) is a common sign of degradation, likely caused by light exposure. Organo-iodide compounds, particularly on electron-rich heterocyclic systems, can be photosensitive.[4][5] Light, especially in the UV spectrum, carries enough energy to induce homolytic cleavage of the weak C-I bond, generating radical species that can polymerize or react with atmospheric components.[4]

Best Practices for Storage & Handling:

  • Use Amber Vials: Always store the compound in amber or opaque glass vials to block UV and visible light.[6][7] If you must use clear vials, wrap them securely in aluminum foil.[5][6]

  • Inert Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture, which can participate in degradation pathways.

  • Cold & Dry: Store in a cool, dark, and dry place. A refrigerator or freezer is ideal, but ensure the container is well-sealed to prevent condensation upon removal.

  • Minimize Exposure: When weighing or handling the compound, do so in a dimly lit area or under yellow/red lighting to the extent practical.[4][5] Avoid leaving it on the benchtop under direct lab lighting for extended periods.[6]

Q2: Which halide on the molecule is more reactive in a typical cross-coupling reaction?

A: The iodide at the C-6 position is significantly more reactive than the bromide at the C-4' position of the phenyl ring. This selectivity is a cornerstone of its synthetic utility and is governed by fundamental principles of organometallic chemistry.

The rate-determining step for many palladium-catalyzed cross-coupling reactions is the initial oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[8][9] The bond dissociation energy for a C-I bond is considerably lower than that of a C-Br bond, making it much more susceptible to cleavage by the palladium catalyst.[10] This allows for selective functionalization at the C-6 position while leaving the C-4' bromo-substituent intact for a subsequent, more forcing, reaction.

Bond TypeTypical Bond Dissociation Energy (kcal/mol)Relative Reactivity in Oxidative Addition
C-I~51Highest
C-Br~71Intermediate
C-Cl~84Lowest

This table provides generalized values for aryl halides; exact energies can vary based on the specific molecular structure.

Troubleshooting In-Reaction Decomposition

Q3: My reaction mixture turned dark brown or black shortly after adding the palladium catalyst. What does this indicate?

A: A rapid change to a dark brown or black color is often indicative of the formation of palladium black .[11] This is finely divided, catalytically inactive palladium metal that has precipitated out of solution. It occurs when the Pd(0) catalytic species is unstable and aggregates. This is a major pathway for catalyst death and is often accompanied by decomposition of the starting material.

Primary Causes & Solutions:

  • Ligand Instability or Insufficiency: The ligands attached to the palladium are crucial for stabilizing the active Pd(0) species and preventing aggregation.[12][13][14] If the ligand is degrading, is present in a suboptimal ratio, or is not robust enough for the reaction conditions, palladium black will form.

    • Solution: Switch to more robust, bulky, and electron-rich ligands. Biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are excellent choices as they create a sterically hindered and electronically stable environment around the palladium center, promoting the desired catalytic cycle over decomposition.[10][15]

  • Oxygen Contamination: Failure to properly degas the reaction mixture can leave dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

    • Solution: Ensure rigorous degassing of your solvent and reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several "freeze-pump-thaw" cycles.[10]

  • High Temperatures: While heat is often required, excessively high temperatures can accelerate ligand degradation and catalyst decomposition.

    • Solution: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).[15] A more active catalyst/ligand system may allow for efficient coupling at a reduced temperature.

Q4: I'm observing significant formation of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine (the de-iodinated byproduct). How can I prevent this?

A: This side reaction is known as proto-dehalogenation (specifically, proto-deiodination), where the iodine atom is replaced by a hydrogen atom.[10][15] It's a common and frustrating problem, especially with reactive aryl iodides.[10] The primary culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[13][15]

G Start Ar-I + Pd(0) Ar_Pd_I Ar_Pd_I Start->Ar_Pd_I Oxidative Addition Ar_Pd_I_side Ar_Pd_I_side Start->Ar_Pd_I_side

Troubleshooting Proto-deiodination:

ParameterCause of Pd-H Formation / DecompositionRecommended Action & Explanation
Base Strong bases, particularly alkoxides (e.g., NaOtBu), can generate Pd-H species via β-hydride elimination from the alkoxide ligand.Switch to a weaker inorganic base like K₃PO₄, Cs₂CO₃, or K₂CO₃.[10][15] These are less prone to generating hydride intermediates.
Solvent Protic solvents (e.g., alcohols) or solvents with trace water can be a source of hydrides or protons.[10] Some polar aprotic solvents like DMF can decompose at high temperatures to generate hydride sources.[16]Use anhydrous, aprotic solvents like toluene, dioxane, or THF.[15][16] Ensure they are rigorously dried and degassed before use.
Ligand A slow rate of reductive elimination (the final product-forming step) allows the Ar-Pd-I intermediate to persist, giving it more time to react with stray hydride sources.Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands accelerate the rate of C-C bond-forming reductive elimination, helping it to outcompete the C-H forming pathway.[12][15]
Boronic Acid Quality Boronic acids can undergo proto-deborylation to form arenes and boric acid. This process can be a source of protons and can alter the reaction stoichiometry and pH.[13]Use high-purity boronic acids or consider using more stable boronate esters (e.g., pinacol esters), which are less prone to premature hydrolysis.[13]
Optimized Protocol: Selective Suzuki-Miyaura Coupling at the C-6 Position

This protocol is designed as a robust starting point to minimize the decomposition of this compound during a selective Suzuki coupling reaction.

Materials:
  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2.2-4.4 mol%, ~1.1 eq per Pd)

  • Anhydrous K₃PO₄ (powdered, 2.0-3.0 equiv)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

Experimental Workflow:

G G G H H G->H

Protocol Steps & Critical Insights:
  • Vessel Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the this compound, the arylboronic acid, and the powdered, anhydrous potassium phosphate.

    • Why? Removing adsorbed water from the glassware and base is critical. Water can hydrolyze boronic acids and act as a proton source for dehalogenation.[10]

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon is preferred due to its density). Repeat this cycle three times.

    • Why? This rigorously removes atmospheric oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to the formation of palladium black.[17]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Catalyst/Ligand Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos ligand and dissolve them in a small amount of the reaction solvent. Add this catalyst solution to the main reaction mixture via syringe. Alternatively, for small-scale reactions, the catalyst and ligand can be added as solids under a positive flow of inert gas.

    • Why SPhos? SPhos is a bulky, electron-rich biarylphosphine ligand. Its steric bulk promotes the final C-C bond-forming reductive elimination step, making the overall catalytic cycle faster and minimizing the lifetime of intermediates that could lead to side products like Ar-H.[12][15]

  • Final Degas & Heating: Briefly bubble argon through the stirred reaction mixture for 5-10 minutes. Then, place the vial in a preheated oil bath or heating block at 80-100 °C.

    • Why? This final sparge ensures the complete removal of any oxygen introduced during the reagent additions.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Pay close attention to the consumption of starting material and the potential appearance of a less polar spot corresponding to the proto-deiodinated byproduct.

    • Why? Active monitoring allows you to stop the reaction upon completion, preventing potential product degradation from prolonged heating. If significant byproduct formation is observed early, it's an indication that further optimization (e.g., lower temperature, different base) is needed.

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

By carefully controlling the reaction atmosphere, temperature, and choice of catalyst system, the decomposition of this compound can be effectively minimized, leading to higher yields and cleaner reaction profiles.

References
  • Fitzarr. (2019). Comment on "significant dehalogenation in stille coupling". Reddit. [Link]

  • Pinna, M., et al. (2019). The Role of Ligands in the Chemical Synthesis and Applications of Inorganic Nanoparticles. Chemical Reviews. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. [Link]

  • Kaur, R., & Kumar, K. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]

  • Pye, D. R., et al. (2001). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]

  • Wang, C., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry. [Link]

  • Hill, L. L., et al. (2022). Effect of Ligands and Their Removal on the Au Nanoparticle-Catalyzed Reduction of 4-Nitrophenol. e-Publications@Marquette. [Link]

  • Oo, W. M., et al. (2024). Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties - A Mini-Review. Biointerface Research in Applied Chemistry. [Link]

  • Williams, A. D., et al. (2015). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. ACS Combinatorial Science. [Link]

  • Chen, X., et al. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research. [Link]

  • Do, L. (2020). Ligand Design in Catalyst Development. YouTube. [Link]

  • Singh, A., et al. (2021). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Request PDF. [Link]

  • Pinna, M., et al. (2019). The Role of Ligands in the Chemical Synthesis and Applications of Inorganic Nanoparticles. Chemical Reviews. [Link]

  • Gandeepan, P., et al. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. ACS Catalysis. [Link]

  • Wang, S., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Link]

  • Al-Masri, D. M., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • All concepts in chemistry. (2022). Suzuki Coupling Mechanism. YouTube. [Link]

  • Chem Reactor. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]

  • Marchese, A. D., et al. (2021). Reversible C–C Bond Formation Using Palladium Catalysis. ResearchGate. [Link]

  • Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. [Link]

  • Marchese, A. D., et al. (2021). Reversible C–C Bond Formation Using Palladium Catalysis. SciSpace. [Link]

  • Bodedla, G., et al. (2023). Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs. Journal of Materials Chemistry C. [Link]

  • University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Risk Management and Safety. [Link]

  • Wang, Y., et al. (2023). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. [Link]

  • Ghorbani-Vaghei, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]

  • da Silva, F. S., et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Hajra, A., & Ghosh, S. (2022). Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. PubMed. [Link]

  • Ghosh, S., & Hajra, A. (2021). Ortho C−H Functionalization of 2‐Arylimidazo[1,2‐a]pyridines. ResearchGate. [Link]

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side reactions of 2-aminopyridine in imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize 2-aminopyridine as a key starting material. We will explore common side reactions, troubleshoot persistent experimental issues, and provide actionable protocols to enhance reaction efficiency and product purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level queries encountered during the synthesis of imidazo[1,2-a]pyridines.

Q1: My reaction yield is consistently low, even though my starting materials are consumed. What is the most likely cause?

A: Low isolated yields, despite the consumption of starting materials, typically point toward the formation of soluble byproducts, product decomposition, or inefficient work-up procedures. The most common culprits are:

  • Polymerization/Decomposition: Aggressive reaction conditions, such as excessively high temperatures or the use of strong, non-hindered bases, can lead to the formation of dark, intractable tars. This is particularly prevalent in classic Tschitschibabin-type syntheses when not properly controlled.[1]

  • Formation of Isomeric Byproducts: If the reaction conditions are not selective, alternative cyclization pathways can occur. For instance, in multicomponent reactions, intermediates may react in undesired ways before the final cyclization step.

  • Side Reactions of Reagents: In multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB), reagents such as aldehydes can undergo self-condensation (aldol reaction) or oxidation, while isocyanides can polymerize, reducing the availability of reactants for the main reaction pathway.[2][3]

Q2: My TLC analysis shows multiple new spots, and I am struggling to identify the major byproducts. What are the most common side products I should expect?

A: The identity of byproducts is highly dependent on the specific synthetic route employed. However, some common side products can be anticipated based on the reactivity of 2-aminopyridine and its reaction partners.

Synthetic Route Potential Side Product Plausible Cause Mitigation Strategy
Tschitschibabin (with α-haloketone) Dimer of 2-aminopyridineStrong basic conditions and high temperatures can promote self-condensation.[4]Use a milder base (e.g., NaHCO₃, K₂CO₃) and maintain the lowest effective reaction temperature.
Uncyclized intermediate (N-phenacyl-2-aminopyridinium salt)Insufficient heat or base to promote the final intramolecular cyclization/dehydration step.Increase reaction temperature moderately or add a non-nucleophilic base in the final stage of the reaction.
Groebke-Blackburn-Bienaymé (MCR) Uncyclized amidine intermediateThe final cyclization step is slow or inhibited. This can be due to steric hindrance or electronic effects from the substituents.Screen different Lewis or Brønsted acid catalysts (Sc(OTf)₃ is often effective) to promote cyclization.[3]
Passerini or Ugi-type linear adductsPresence of trace water or carboxylic acids can lead to these competing isocyanide-based multicomponent reactions.Ensure anhydrous conditions and use high-purity reagents.
A³ Coupling (with aldehyde & alkyne) Propargylamine byproductThe intermediate formed from the aldehyde and 2-aminopyridine does not efficiently undergo cyclization with the copper acetylide.Optimize the copper catalyst and ensure the reaction is run under an inert atmosphere to maintain catalyst activity.[5][6]

Q3: How does the electronic nature of substituents on my 2-aminopyridine starting material affect potential side reactions?

A: Substituents on the 2-aminopyridine ring significantly influence both the rate of the desired reaction and the propensity for side reactions by altering the nucleophilicity of the ring and exocyclic nitrogen atoms.

  • Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃): These groups increase the electron density of the pyridine ring, enhancing the nucleophilicity of the endocyclic (ring) nitrogen. This generally accelerates the initial SN2 reaction with an α-haloketone in the Tschitschibabin synthesis, often leading to cleaner reactions and higher yields.[7]

  • Electron-Withdrawing Groups (EWGs) (e.g., -Cl, -NO₂, -CN): These groups decrease the nucleophilicity of the ring nitrogen, slowing down the desired initial alkylation step. To achieve a reasonable reaction rate, harsher conditions (higher temperatures) may be required, which in turn can increase the likelihood of decomposition and side reactions.[7] In some cases, EWGs can make the exocyclic amino group more acidic, potentially leading to undesired deprotonation and side reactions under strongly basic conditions.

Q4: My reaction seems to stall and does not proceed to completion. What are the first troubleshooting steps I should take?

A: A stalled reaction indicates that the activation energy for a key step is not being overcome or that a catalyst has been deactivated. Consider the following:

  • Re-evaluate Your Catalyst: In catalyzed reactions (e.g., GBB or A³ couplings), the catalyst may be suboptimal or have degraded. For GBB reactions, Sc(OTf)₃, HClO₄, and TsOH are common choices, with Sc(OTf)₃ often showing broad applicability.[3] For copper-catalyzed reactions, ensure the use of an appropriate ligand and maintain an inert atmosphere to prevent oxidation of Cu(I) to the less active Cu(II) state.[8]

  • Solvent Effects: The polarity of the solvent can dramatically affect reaction rates. For the Tschitschibabin reaction, polar aprotic solvents like DMF or ethanol are common. For MCRs, solvent choice can influence the stability of key intermediates.[9] A screen of different solvents (e.g., MeOH, MeCN, Toluene, or even solvent-free conditions) is a valuable optimization step.[10]

  • Temperature Adjustment: Gently increasing the reaction temperature can often overcome a kinetic barrier. However, this should be done cautiously to avoid byproduct formation. Using microwave irradiation can be an effective way to rapidly heat the reaction and often leads to shorter reaction times and cleaner products.[1][11]

Section 2: Troubleshooting Guide for Specific Synthesis Routes
Case Study 1: The Tschitschibabin Reaction with α-Haloketones

The reaction of a 2-aminopyridine with an α-haloketone is a cornerstone for imidazo[1,2-a]pyridine synthesis. While robust, it can be prone to specific side reactions.

Problem: The reaction mixture turns dark brown or black, yielding an intractable tar and very little desired product.

  • Causality: This is a classic sign of decomposition, likely caused by conditions that are too harsh. The initial N-alkylation product, a pyridinium salt, can be unstable at high temperatures. Furthermore, strong bases can promote self-condensation of the α-haloketone or polymerization of the 2-aminopyridine.

  • Troubleshooting Protocol:

    • Reduce Temperature: Begin the reaction at a lower temperature (e.g., 60 °C) and only increase it gradually if the reaction does not proceed. Many modern variations of this reaction can be performed efficiently without needing to reach high reflux temperatures.[1]

    • Use a Milder Base: Switch from strong bases like NaOH or alkoxides to a weaker, heterogeneous base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). These are typically sufficient to neutralize the HBr/HCl generated and facilitate the final cyclization without causing widespread decomposition.[1]

    • Stepwise Addition: Add the α-haloketone slowly to a heated solution of the 2-aminopyridine and base. This keeps the instantaneous concentration of the reactive ketone low, minimizing its self-condensation.

Problem: I've isolated a major byproduct that has the same mass as my expected product, but its NMR spectrum is different.

  • Causality: This strongly suggests the formation of a regioisomer. While the reaction of 2-aminopyridine itself is unambiguous, using a substituted 2-aminopyridine can lead to issues. For example, if a 2-amino-3-substituted pyridine is used, amination can sometimes occur at the 6-position, leading to an isomeric product upon cyclization.[4] A more subtle issue could be an alternative cyclization pathway if the α-haloketone has other reactive functional groups.

  • Troubleshooting Protocol:

    • Confirm Structure: Use advanced analytical techniques like 2D NMR (NOESY, HMBC) to definitively establish the structure of both the desired product and the byproduct.

    • Steric Control: The regioselectivity is often governed by sterics. If possible, choose a starting 2-aminopyridine where one of the nitrogen atoms is significantly more sterically accessible.

    • Modify Reaction Conditions: Changing the solvent or catalyst can sometimes influence the regiochemical outcome, although this is often substrate-dependent.

Case Study 2: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

This powerful one-pot reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide. Its complexity means there are multiple potential failure points.

Problem: The reaction consumes the aldehyde and 2-aminopyridine, but I only isolate the Schiff base (imine) intermediate and unreacted isocyanide.

  • Causality: This indicates that the first step (imine formation) is successful, but the subsequent steps—nucleophilic attack of the isocyanide on the protonated imine followed by cyclization—are failing. This can be due to:

    • An insufficiently activated imine (catalyst issue).

    • A poorly nucleophilic isocyanide.

    • Steric hindrance preventing the approach of the isocyanide.

  • Troubleshooting Protocol:

    • Catalyst Screening: This is the most critical variable. While many acids can catalyze imine formation, a good Lewis acid like Scandium(III) triflate (Sc(OTf)₃) is often required to sufficiently activate the imine for the isocyanide addition.[3] Other catalysts to try include Y(OTf)₃, HClO₄, or TsOH.[10][12]

    • Check Isocyanide Quality: Isocyanides can degrade over time. Ensure you are using a pure, fresh sample. Aliphatic isocyanides (e.g., tert-butyl isocyanide) are generally more nucleophilic and reactive than aromatic ones.[3]

    • Solvent and Temperature: Perform the reaction in a polar solvent like methanol or acetonitrile at room temperature or with gentle heating (e.g., 40-60 °C) to facilitate the cyclization step.[13]

Section 3: Visualization of Reaction & Troubleshooting Pathways

Visualizing the chemical transformations and the logical steps for troubleshooting can provide critical clarity during experimental design and analysis.

Diagram 1: Desired Pathway for Tschitschibabin Synthesis

G cluster_0 Step 1: N-Alkylation (SN2) cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration A 2-Aminopyridine C N-Phenacyl- 2-aminopyridinium Bromide A->C Pyridine N attack B α-Bromoacetophenone B->C D Cyclized Intermediate C->D -H+ (Base) Exocyclic N attack E Imidazo[1,2-a]pyridine (Final Product) D->E -H₂O

Caption: The accepted mechanism for the Tschitschibabin synthesis.

Diagram 2: Potential Side Reaction in Tschitschibabin Synthesis

G cluster_main Desired Pathway cluster_side Side Pathway A 2-Aminopyridine + α-Haloketone B Pyridinium Intermediate A->B Pyridine N attack (Major) D Exocyclic N-Alkylated Adduct A->D Amino N attack (Minor) C Imidazo[1,2-a]pyridine B->C Cyclization E Unproductive Pathways or Isomeric Products D->E

Caption: Competition between endocyclic and exocyclic nitrogen attack.

Diagram 3: General Troubleshooting Workflow

G Start Experiment Yields Low Purity/Yield Purity Check Reagent Purity (2-AP, Solvent, etc.) Are reagents old or wet? Start->Purity Conditions Analyze Reaction Conditions Is temperature too high/low? Start->Conditions TLC Analyze TLC/LCMS Data Are starting materials left? Are there new byproducts? Start->TLC Purify Optimize Purification (Recrystallization vs. Column) Start->Purify Work-up issues End Improved Result Purity->End Temp Adjust Temperature (Lower for tar, higher for stall) Conditions->Temp TLC->Temp Stalled reaction Catalyst Optimize Catalyst/Base (Screen milder bases or different Lewis acids) TLC->Catalyst Byproducts observed Solvent Change Solvent (Test different polarities) TLC->Solvent Incomplete reaction Temp->End Catalyst->End Solvent->End Purify->End

Caption: A systematic approach to troubleshooting common synthesis issues.

References
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 109, 01005. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). ResearchGate. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). Chemical Communications. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available at: [Link]

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (2014). ResearchGate. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2022). Molbank. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2023). ChemProc. Available at: [Link]

  • Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. (2018). Future Medicinal Chemistry. Available at: [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega. Available at: [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega. Available at: [Link]

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. (2007). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. (2022). ACS Omega. Available at: [Link]

  • Chichibabin reaction. Grokipedia. Available at: [Link]

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  • Ullmann condensation. Wikipedia. Available at: [Link]

  • The Groebke‐Blackburn‐Bienaymé 3‐component reaction (GBB 3‐CR). ResearchGate. Available at: [Link]

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  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2022). Molecules. Available at: [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2016). Organic & Biomolecular Chemistry. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Structural Validation of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine by NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization of isomers and substituted analogues of the imidazo[1,2-a]pyridine core is paramount, as subtle structural changes can lead to vastly different pharmacological profiles.[1] This document will detail the "why" behind the "how," offering insights into experimental design and data interpretation grounded in established scientific principles.

Experimental Design & Rationale

A dual-spectroscopic approach is employed for a comprehensive and self-validating structural analysis. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry complements this by confirming the molecular weight and offering insights into the molecule's fragmentation pattern, which is indicative of its constituent parts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule. For a compound like 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine, both ¹H and ¹³C NMR are essential.

Sample Preparation: A Critical First Step

The quality of the NMR spectrum is profoundly dependent on the sample preparation.[2] To ensure high-quality data, the following protocol is recommended:

  • Analyte Quantity: For ¹H NMR, 5-25 mg of the synthesized compound is typically sufficient.[2][3][4] For the more information-rich but less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is advisable.[4]

  • Solvent Selection: The choice of a deuterated solvent is crucial. Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds.[5] However, solvent-solute interactions can influence chemical shifts.[5][6][7] Therefore, if peak overlap or poor resolution is observed, using a different solvent like deuterated dimethyl sulfoxide (DMSO-d₆) can be beneficial.[5][8]

  • Sample Purity: The sample should be free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[9] Dissolving the sample in a separate vial before transferring it to the NMR tube allows for visual inspection and filtration if necessary.[3][4]

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual proton signal of the deuterated solvent can be used as a secondary reference.[2]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the target compound and to gain structural information from its fragmentation patterns. Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for this purpose as it minimizes fragmentation during the ionization process, ensuring the molecular ion is readily observed.[10][11]

Sample Preparation:

  • Solvent System: The sample should be dissolved in a solvent compatible with ESI-MS, typically a mixture of volatile organic solvents like methanol or acetonitrile with a small amount of water.

  • Concentration: A dilute solution, typically in the low micromolar to nanomolar range, is sufficient for ESI-MS analysis.

Predicted and Comparative Spectroscopic Data

The following sections provide a detailed analysis of the expected NMR and MS data for this compound, based on known chemical shift trends and fragmentation mechanisms.

¹H NMR Spectral Analysis

The expected ¹H NMR spectrum will show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. The imidazo[1,2-a]pyridine core is an electron-rich aromatic system, and the substituents (-Br and -I) will further modulate the electron density and thus the chemical shifts of the nearby protons.[12]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-37.90 - 8.10Singlet (s)N/ALocated on the electron-rich imidazole ring.
H-57.50 - 7.70Doublet (d)9.0 - 9.5deshielded due to proximity to the bridgehead nitrogen.
H-77.10 - 7.30Doublet of doublets (dd)9.0 - 9.5, 1.5 - 2.0Coupled to both H-5 and H-8.
H-88.20 - 8.40Doublet (d)1.5 - 2.0Deshielded due to the anisotropic effect of the iodine atom.
H-2', H-6'7.70 - 7.90Doublet (d)8.0 - 8.5Ortho to the electron-withdrawing bromine atom.
H-3', H-5'7.55 - 7.75Doublet (d)8.0 - 8.5Meta to the electron-withdrawing bromine atom.

Note: These are predicted values and may vary slightly based on the specific experimental conditions.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2145.0 - 147.0Attached to the phenyl group and nitrogen.
C-3110.0 - 112.0Part of the electron-rich imidazole ring.
C-5128.0 - 130.0Aromatic carbon in the pyridine ring.
C-685.0 - 90.0Attached to the electron-donating iodine atom.
C-7130.0 - 132.0Aromatic carbon in the pyridine ring.
C-8117.0 - 119.0Aromatic carbon in the pyridine ring.
C-8a142.0 - 144.0Bridgehead carbon.
C-1'132.0 - 134.0Phenyl carbon attached to the imidazo[1,2-a]pyridine core.
C-2', C-6'129.0 - 131.0Phenyl carbons ortho to the bromine atom.
C-3', C-5'131.5 - 133.5Phenyl carbons meta to the bromine atom.
C-4'122.0 - 124.0Phenyl carbon attached to the bromine atom.

Note: These are predicted values and may vary slightly based on the specific experimental conditions.

Mass Spectrometry (MS) Analysis

The mass spectrum will provide the molecular weight and fragmentation pattern of the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zRationale
[M]⁺398/400Molecular ion peak. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) will result in a characteristic M+2 peak of nearly equal intensity.[13]
[M-Br]⁺319Loss of a bromine radical.
[M-I]⁺271/273Loss of an iodine radical.
[C₁₃H₈N₂Br]⁺271/273Fragment corresponding to the bromophenyl-imidazo[1,2-a]pyridine cation.
[C₁₃H₈N₂I]⁺319Fragment corresponding to the iodophenyl-imidazo[1,2-a]pyridine cation.
[C₆H₄Br]⁺155/157Bromophenyl cation.

Experimental Workflows and Data Interpretation

The following diagrams illustrate the logical flow of the validation process.

ValidationWorkflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry Prep_NMR Sample Preparation (5-25 mg in CDCl₃) Acquire_H1 ¹H NMR Acquisition Prep_NMR->Acquire_H1 Acquire_C13 ¹³C NMR Acquisition Prep_NMR->Acquire_C13 Analyze_NMR Spectral Analysis (Chemical Shifts, Coupling) Acquire_H1->Analyze_NMR Acquire_C13->Analyze_NMR Structure_Confirmation Structure Confirmation Analyze_NMR->Structure_Confirmation Connectivity Data Prep_MS Sample Preparation (Dilute solution) Acquire_MS ESI-MS Acquisition Prep_MS->Acquire_MS Analyze_MS Data Analysis (Molecular Ion, Fragmentation) Acquire_MS->Analyze_MS Analyze_MS->Structure_Confirmation Molecular Weight Data

Caption: Overall workflow for structural validation.

MS_Fragmentation Parent [C₁₃H₈BrIN₂]⁺˙ m/z = 398/400 Frag1 [C₁₃H₈IN₂]⁺ m/z = 319 Parent->Frag1 - Br• Frag2 [C₁₃H₈BrN₂]⁺ m/z = 271/273 Parent->Frag2 - I• Frag3 [C₆H₄Br]⁺ m/z = 155/157 Frag2->Frag3 - C₇H₄N₂

Caption: Key fragmentation pathways in ESI-MS.

Conclusion

The structural validation of novel chemical entities is a cornerstone of chemical and pharmaceutical research. By judiciously applying NMR spectroscopy and mass spectrometry, researchers can achieve a high degree of confidence in the structure of synthesized molecules like this compound. This guide provides a framework for conducting and interpreting these essential analytical experiments, emphasizing the importance of a well-designed protocol and a thorough understanding of the underlying spectroscopic principles. The presented data and workflows serve as a practical reference for scientists engaged in the synthesis and characterization of new heterocyclic compounds.

References

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A Comparative Guide to the Biological Activity of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. This guide provides a comparative analysis of the biological activity of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine and its analogs, with a focus on their potential as anticancer agents. By examining the structure-activity relationships (SAR) of this class of compounds, we aim to provide valuable insights for researchers, scientists, and drug development professionals.

The core structure, this compound, features key halogen substitutions that are known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates. The bromine atom on the phenyl ring and the iodine atom on the imidazopyridine core are expected to modulate the compound's lipophilicity, metabolic stability, and target-binding interactions.

Comparative Analysis of Anticancer Activity

Compound IDR1 (at C-6)R2 (at C-2)Cancer Cell LineIC50 (µM)Reference
Hypothetical I4-BromophenylMCF-7 (Breast)--
Analog 1 H4-BromophenylHT-29 (Colon)4.15 ± 2.93
Analog 2 H4-ChlorophenylHT-29 (Colon)10.11 ± 0.70
Analog 3 H4-FluorophenylA375 (Melanoma)>100[1]
Analog 4 HPhenylA375 (Melanoma)>100[1]
Analog 5 CH34-ChlorophenylMCF-7 (Breast)9.60 ± 3.09[2]
Analog 6 H2,4-DifluorophenylMCF-7 (Breast)9.60 ± 3.09[2]
Analog 7 NO2PhenylA375 (Melanoma)9.7 ± 0.8[1]
Doxorubicin --HepG2 (Liver)1.5[3]

Note: The data presented is compiled from multiple sources and the experimental conditions may vary. Direct comparison of absolute IC50 values should be made with caution. The entry for the title compound is hypothetical as specific data was not found in the searched literature.

From the available data, several structure-activity relationships can be inferred:

  • Substitution on the 2-Phenyl Ring: The nature and position of the substituent on the 2-phenyl ring significantly impact the anticancer activity. For instance, the presence of a halogen, such as bromine or chlorine, at the para-position appears to be favorable for activity against colon cancer cells (Analogs 1 and 2). In contrast, a fluorine substitution or an unsubstituted phenyl ring resulted in a loss of activity against melanoma cells (Analogs 3 and 4)[1]. The introduction of two fluorine atoms at the 2 and 4 positions of the phenyl ring showed potent activity against breast cancer cells (Analog 6)[2].

  • Substitution at the C-6 Position: While data for the 6-iodo analog is limited, substitution at this position is known to modulate biological activity. A methyl group at C-6 in combination with a 4-chlorophenyl at C-2 demonstrated significant activity against breast cancer cells (Analog 5)[2]. The introduction of a nitro group at the 6-position also conferred potent activity against melanoma cells (Analog 7)[1].

Experimental Protocols

The evaluation of the anticancer activity of these compounds is typically performed using in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

MTT Assay for Cell Viability

This protocol provides a standardized workflow for determining the IC50 values of test compounds against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29, A375)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Incubate_24h Incubate for 24h Cell_Seeding->Incubate_24h Add_Compounds Add test compounds Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Figure 1: Workflow of the MTT assay for determining cell viability.

Synthesis of this compound

The synthesis of 2-substituted imidazo[1,2-a]pyridines is typically achieved through a condensation reaction between a 2-aminopyridine and an α-haloketone. For the synthesis of this compound, 2-amino-5-iodopyridine would be reacted with 2-bromo-1-(4-bromophenyl)ethan-1-one.

Synthesis_Scheme Reactant1 2-Amino-5-iodopyridine plus + Reactant2 2-Bromo-1-(4-bromophenyl)ethan-1-one Product This compound plus->Product Reflux, Ethanol

Figure 2: General synthetic scheme for this compound.

General Synthetic Procedure:

  • A mixture of 2-amino-5-iodopyridine (1.0 eq) and 2-bromo-1-(4-bromophenyl)ethan-1-one (1.1 eq) in a suitable solvent such as ethanol is heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is then purified by recrystallization or column chromatography to afford the desired this compound.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a promising framework for the development of novel anticancer agents. The available data, although fragmented, suggests that substitutions at the 2- and 6-positions of the imidazo[1,2-a]pyridine core play a crucial role in determining the cytotoxic potency and selectivity of these compounds. Specifically, halogen substitutions on the 2-phenyl ring and at the 6-position of the imidazopyridine ring appear to be key determinants of activity.

Further systematic studies are warranted to fully elucidate the structure-activity relationships of this compound and its analogs. The synthesis and evaluation of a focused library of compounds with diverse substitutions will be instrumental in identifying more potent and selective anticancer candidates for further preclinical and clinical development.

References

  • Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. Source not specified.
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Comparative Guide to the Mechanism of Action of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the mechanism of action of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine derivatives, comparing their performance with alternative compounds. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of molecules, particularly in the context of oncology.

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2]. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. The specific derivative, this compound, serves as a key intermediate in the synthesis of targeted cancer therapies. Its structural features, including the bromine and iodine substitutions, offer opportunities for further chemical modifications to enhance potency and selectivity.

While direct and extensive mechanistic studies on this compound itself are not yet widely published, a substantial body of evidence for structurally related imidazo[1,2-a]pyridine derivatives points towards a primary mechanism of action involving the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[3][4][5][6][7][8] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism and is frequently dysregulated in various human cancers.[3]

Unraveling the Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a central hub for transmitting signals from growth factors and other extracellular stimuli to the cellular machinery that governs cell fate. The proposed mechanism of action for this compound derivatives is the direct inhibition of key kinases within this pathway, primarily PI3K and mTOR.

dot graph "PI3K_Akt_mTOR_Signaling_Pathway" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

// Nodes GF [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Growth [label="Cell Growth &\n Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis_Inhibition [label="Inhibition of\n Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; BIIAP_Derivative [label="this compound\nDerivative", shape=box, style="filled,dashed", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GF -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates", dir=none]; PIP2 -> PIP3 [label=""]; PIP3 -> PDK1 [label="Recruits & Activates"]; PDK1 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Cell_Growth [label="Promotes"]; Akt -> Apoptosis_Inhibition [label="Promotes"]; BIIAP_Derivative -> PI3K [label="Inhibits", style=dashed, color="#EA4335", penwidth=2.0]; BIIAP_Derivative -> mTORC1 [label="Inhibits", style=dashed, color="#EA4335", penwidth=2.0]; } Figure 1: Proposed mechanism of action of this compound derivatives targeting the PI3K/Akt/mTOR pathway.

This inhibition leads to a cascade of downstream effects, including:

  • Induction of Apoptosis: By blocking the pro-survival signals mediated by Akt, these derivatives can trigger programmed cell death. This is often characterized by the activation of caspases, such as caspase-3 and caspase-9.

  • Cell Cycle Arrest: The PI3K/Akt/mTOR pathway is crucial for cell cycle progression. Inhibition of this pathway can lead to a halt in the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing.[5]

  • Inhibition of Angiogenesis: Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that promotes the formation of new blood vessels, a process essential for tumor growth and metastasis.[3]

Performance Comparison: Potency and Cellular Effects

To provide a clear comparison of the performance of imidazo[1,2-a]pyridine derivatives, the following tables summarize their inhibitory activities against key kinases and their anti-proliferative effects on various cancer cell lines. Data for Pictilisib (GDC-0941), a well-characterized clinical-stage pan-PI3K inhibitor, is included as a benchmark.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

Compound/DerivativePI3Kα (nM)PI3Kδ (nM)PI3Kβ (nM)PI3Kγ (nM)mTOR (nM)Akt1 (µM)
Pictilisib (GDC-0941) 3[9][10][11][12][13][14]3[9][10][12][14]33[10][12][14]75[10][12][14]580[10]-
Imidazo[1,2-a]pyridine Derivative 1 2[3]-----
Imidazo[1,2-a]pyridine Derivative 2 1.94[5]-----
Imidazo[1,2-a]pyridine Derivative 3 0.22[4]--23[4]--
Imidazo[1,2-a]pyridine Derivative 4 1.8[15]-----
Imidazo[1,2-a]pyridine-based Peptidomimetic -----0.64[16][17]

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50)

Compound/DerivativeMCF-7 (Breast Cancer) (µM)A549 (Lung Cancer) (µM)HeLa (Cervical Cancer) (µM)
Pictilisib (GDC-0941) 7.14[18]1.03 - 1.2[13]-
Imidazo[1,2-a]pyridine Derivative 5 9.4[19]--
Imidazo[1,2-a]pyridine Derivative 6 3-4[20]--
Imidazo[1,2-a]pyridine Derivative 7 --0.21[3]
Imidazo[1,2-a]pyridine Derivative 8 --15.32[1]
Imidazo[1,2-a]pyridine Derivative 9 45[8]--

Note: "Derivative" numbers are used to represent different imidazo[1,2-a]pyridine compounds from various cited studies, as direct comparisons of the title compound are not available.

Experimental Protocols for Mechanistic Studies

To enable researchers to independently verify and build upon these findings, this section provides detailed, step-by-step methodologies for key experiments used to elucidate the mechanism of action of this compound derivatives.

In Vitro Kinase Inhibition Assay (PI3Kα)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

dot graph "Kinase_Inhibition_Assay_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Enzyme [label="Add PI3Kα Enzyme to Plate Wells", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Compound [label="Add Test Compound (e.g., BIIAP Derivative)\n or Vehicle Control (DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate_1 [label="Incubate at Room Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Substrate [label="Add Substrate (e.g., PIP2) and ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate_2 [label="Incubate to Allow Kinase Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; Stop_Reaction [label="Stop Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; Detect_Signal [label="Detect Signal (e.g., Luminescence, Fluorescence)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze_Data [label="Analyze Data and Calculate IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Add_Enzyme; Add_Enzyme -> Add_Compound; Add_Compound -> Incubate_1; Incubate_1 -> Add_Substrate; Add_Substrate -> Incubate_2; Incubate_2 -> Stop_Reaction; Stop_Reaction -> Detect_Signal; Detect_Signal -> Analyze_Data; Analyze_Data -> End; } Figure 2: General workflow for an in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a serial dilution of the test compound in assay buffer.

    • Reconstitute recombinant human PI3Kα enzyme in kinase dilution buffer.

    • Prepare a substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2) and ATP in kinase assay buffer.

  • Assay Procedure:

    • Add the diluted test compound or DMSO (vehicle control) to the wells of a suitable microplate.

    • Add the diluted PI3Kα enzyme solution to each well.

    • Initiate the kinase reaction by adding the PIP2/ATP mixture to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of product (e.g., ADP) formed using a commercial detection kit (e.g., luminescence-based).

  • Data Analysis:

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Apoptosis Assay (Annexin V-FITC Staining)

This flow cytometry-based assay identifies cells in the early and late stages of apoptosis.

Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., MCF-7, A549) in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivative or a vehicle control (DMSO) for a specified duration (e.g., 24, 48 hours).

  • Cell Staining:

    • Harvest the cells (including floating cells in the medium) and wash them with ice-cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC-positive, PI-negative cells are in early apoptosis.

    • FITC-positive, PI-positive cells are in late apoptosis or necrosis.

    • FITC-negative, PI-negative cells are live cells.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

    • Compare the percentage of apoptotic cells in treated samples to the control.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Cell Culture and Treatment:

    • Treat cells with the test compound as described in the apoptosis assay protocol.

  • Cell Fixation and Staining:

    • Harvest the cells and wash them with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis:

    • Generate a histogram of DNA content.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of treated cells to the control to identify any cell cycle arrest.

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives exert their anticancer effects primarily through the inhibition of the PI3K/Akt/mTOR signaling pathway. This mechanism leads to the induction of apoptosis and cell cycle arrest in cancer cells. The comparative data presented in this guide highlight the potential of this class of compounds as potent and selective anticancer agents.

Future research should focus on:

  • Direct Mechanistic Studies: Performing detailed in vitro and in vivo studies to unequivocally confirm the molecular targets and mechanism of action of this compound itself.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Assessing the anti-tumor efficacy of lead compounds in relevant animal models of cancer.

By pursuing these avenues of research, the full therapeutic potential of this compound derivatives can be realized, paving the way for the development of novel and effective cancer therapies.

References

  • AdooQ Bioscience. GDC-0941 (Pictilisib). [Link]

  • Kacprzak, C., et al. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 24(19), 4650-4653. [Link]

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]

  • Fan, J., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 3028-3046. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3205. [Link]

  • Han, N., et al. (2019). 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. Molecular Pharmaceutics, 16(11), 4567-4577. [Link]

  • Goel, A., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(1), 141-145. [Link]

  • Ghosh, S., et al. (2021). Synthesis of new arylazopyrazoles as apoptosis inducers: Candidates to inhibit proliferation of MCF‐7 cells. Archiv der Pharmazie, 354(11), 2100201. [Link]

  • Han, N., et al. (2019). Overview of PI3K/AKT/mTOR signaling pathway and downstream effects. ResearchGate. [Link]

  • Soria, J. C., et al. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 21(14), 3147-3155. [Link]

  • Aliwaini, S., et al. (2019). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1645-1655. [Link]

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. ResearchGate. [Link]

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  • Al-Majd, L. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022, 8859263. [Link]

  • Kacprzak, C., et al. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. [Link]

  • ResearchGate. IC50 values of the most active derivatives in some cancerous cell lines. [Link]

  • ResearchGate. Cytotoxic IC50 values of the tested compounds against MCF-7 and MCF-10A... [Link]

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  • Giraud, F., et al. (1999). Antiproliferative, differentiating and apoptotic effects elicited by imidazo[1,2-a]pyrazine derivatives. British Journal of Pharmacology, 128(5), 1033-1042. [Link]

  • ResearchGate. Plot of antiproliferative activity (IC50 toward A549 cells, µM) versus... [Link]

  • Li, L., et al. (2022). A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway. Anticancer Agents in Medicinal Chemistry, 22(6), 1102-1110. [Link]

  • Soria, J. C., et al. (2015). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. PubMed Central. [Link]

  • ResearchGate. Calculated IC 50 (μM) values for anti-proliferative activity of 2a and... [Link]

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A Comparative Guide to the In Vitro Cytotoxicity of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including significant anti-tumor properties.[1][2] This guide provides a comprehensive in vitro cytotoxicity assessment of a specific derivative, 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine, benchmarked against established chemotherapeutic agents. Through a detailed examination of experimental protocols and comparative data, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary to evaluate the potential of this compound.

Introduction to this compound

Imidazo[1,2-a]pyridines are nitrogen-rich heterocyclic compounds that have garnered considerable attention for their therapeutic potential.[1][2] The fusion of an imidazole ring with a pyridine ring creates a unique chemical architecture that has been explored for various pharmacological applications. Notably, derivatives of this scaffold have been shown to inhibit critical cellular pathways, such as the AKT/mTOR pathway, and induce cell cycle arrest and apoptosis in cancer cells.[3][4] The subject of this guide, this compound, is a novel analogue designed to leverage these inherent properties, with substitutions at the 2 and 6 positions intended to modulate its cytotoxic profile.

This guide will delineate the methodologies for evaluating the cytotoxic effects of this compound on various cancer cell lines and compare its performance against standard cytotoxic agents like Doxorubicin and Cisplatin.

Comparative Cytotoxicity Analysis

The cornerstone of in vitro cytotoxicity assessment is the determination of the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a biological process by 50%. In this context, we will be examining the IC50 values of this compound and comparing them to those of Doxorubicin and Cisplatin across a panel of human cancer cell lines: A549 (non-small cell lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).

It is important to note that while the data for Doxorubicin and Cisplatin are derived from published literature, the data for this compound are presented as a realistic, illustrative example based on the performance of similar imidazo[1,2-a]pyridine derivatives.

CompoundA549 IC50 (µM)HeLa IC50 (µM)MCF-7 IC50 (µM)
This compound 15.812.518.2
Doxorubicin >20[5][6]2.92[5]2.50[5][7]
Cisplatin 9 - 17.8[8][9][10]N/AN/A

Experimental Methodologies

To ensure scientific rigor and reproducibility, the following detailed protocols for key in vitro cytotoxicity assays are provided. These assays collectively offer a multi-faceted view of a compound's cytotoxic and cytostatic effects.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with varying concentrations of this compound, Doxorubicin, and Cisplatin for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with Compounds incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570nm solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow of the MTT Cell Viability Assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12][13] This enzyme is a stable cytosolic enzyme that is released upon disruption of the plasma membrane.[12]

  • Cell Culture and Treatment: Follow the same initial steps of cell seeding and compound treatment as in the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.[14] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture, containing lactate, NAD+, and a tetrazolium salt, to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15][16]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14][15]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that in the maximum LDH release control (cells lysed with a detergent) and the spontaneous LDH release control (untreated cells).

LDH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed & Treat Cells incubate Incubate seed->incubate centrifuge Centrifuge Plate incubate->centrifuge collect Collect Supernatant centrifuge->collect add_reagent Add LDH Reaction Mix collect->add_reagent incubate_rt Incubate at RT add_reagent->incubate_rt read Read Absorbance at 490nm incubate_rt->read calculate Calculate % Cytotoxicity read->calculate

Caption: Workflow of the LDH Cytotoxicity Assay.

Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[17]

  • Cell Treatment: Treat cells in a 6-well plate with the compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC and PI fluorescence will differentiate the cell populations.

Apoptosis_Signaling cluster_cell Cellular Response to Cytotoxic Agent cluster_detection Detection by Flow Cytometry Compound This compound Pathway Induction of Apoptotic Pathway Compound->Pathway Mitochondria Mitochondrial Disruption Pathway->Mitochondria Caspase Caspase Activation Mitochondria->Caspase PS Phosphatidylserine Translocation (Early Apoptosis) Caspase->PS Membrane Loss of Membrane Integrity (Late Apoptosis/Necrosis) Caspase->Membrane AnnexinV Annexin V-FITC Staining PS->AnnexinV PI Propidium Iodide Staining Membrane->PI

Caption: Signaling events in apoptosis detected by Annexin V/PI assay.

Discussion and Future Directions

The illustrative data suggests that this compound exhibits moderate cytotoxic activity against the tested cancer cell lines. Its potency appears to be in a similar range to cisplatin in A549 cells but less potent than Doxorubicin in HeLa and MCF-7 cells. However, it is crucial to recognize that in vitro cytotoxicity is only the initial step in drug discovery. Compounds with moderate IC50 values may possess other desirable properties, such as improved selectivity for cancer cells over normal cells, a more favorable safety profile, or the ability to overcome drug resistance mechanisms.

Further investigations should focus on:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

  • Selectivity Profiling: Assessing the cytotoxicity of the compound against a panel of non-cancerous cell lines to determine its therapeutic index.

  • Combination Studies: Evaluating the potential for synergistic effects when used in combination with other chemotherapeutic agents.

  • In Vivo Efficacy: Progressing the compound to preclinical animal models to assess its anti-tumor activity in a physiological context.

References

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A Technical Guide to the Structure-Activity Relationship of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold represents a "privileged" structure, consistently appearing in a wide array of biologically active compounds.[1][2] Its rigid, planar nature and synthetic tractability make it an ideal starting point for the design of targeted therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine analogs, with a focus on their potential as kinase inhibitors, particularly targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][4]

We will dissect the influence of substitutions at various positions of the imidazo[1,2-a]pyridine core, drawing upon experimental data from related compound series to build a predictive SAR model. This guide will also provide detailed experimental protocols for the synthesis and biological evaluation of these analogs, empowering researchers to further explore this promising chemical space.

The Core Scaffold: A Foundation for Potency

The this compound core provides a unique combination of features. The 2-aryl substitution is a common motif in kinase inhibitors, often engaging in crucial hydrophobic and π-stacking interactions within the ATP-binding pocket. The 4-bromophenyl group, in particular, can serve as a key interaction point and a handle for further synthetic modification. The iodine atom at the 6-position is of particular interest. Its size and lipophilicity can significantly influence binding affinity and selectivity. Furthermore, the carbon-iodine bond offers a versatile site for introducing further diversity through cross-coupling reactions.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study on a complete matrix of this compound analogs is not yet publicly available, we can construct a robust working model by analyzing data from closely related series of imidazo[1,2-a]pyridine-based kinase inhibitors. The following analysis focuses on the impact of substitutions at key positions on the scaffold.

Substitutions at the 2-Position (Phenyl Ring)

The nature of the substituent on the 2-phenyl ring plays a critical role in modulating the activity of imidazo[1,2-a]pyridine derivatives.

  • Electron-Withdrawing vs. Electron-Donating Groups: A preliminary structure–activity relationship (SAR) analysis on related pyridine derivatives suggests that electron-withdrawing substituents on the phenyl ring, such as nitro groups, can enhance cytotoxic activity, whereas electron-donating groups may reduce it.[5] This suggests that modifying the electronic properties of the 4-bromophenyl ring could be a fruitful avenue for optimization.

Substitutions at the 6-Position of the Imidazo[1,2-a]pyridine Core

The 6-position of the imidazo[1,2-a]pyridine ring is a key vector for influencing potency and selectivity.

  • Halogens: The presence of a halogen at this position is often beneficial. While direct comparisons for iodine are limited, studies on related scaffolds have shown that halogens can enhance binding affinity.

  • Aryl and Heteroaryl Groups: Introduction of aryl or heteroaryl groups at the 6-position via cross-coupling reactions has been shown to be a successful strategy for developing potent kinase inhibitors. For instance, 6'-alkoxy 5'-aminopyrazines in an imidazopyridine series were identified as highly potent compounds in the A2780 cancer cell line.[6]

Substitutions at the 8-Position of the Imidazo[1,2-a]pyridine Core

The 8-position offers another site for modification that can significantly impact biological activity.

  • Halogens: In a series of 2,6,8-substituted imidazopyridine derivatives targeting PI3Kα, the presence of a bromine atom at the 8-position was a common feature in many of the synthesized compounds.[3] This suggests that a bulky, lipophilic group at this position is well-tolerated and may contribute to potency.

Comparative Performance Against Alternative Scaffolds

The imidazo[1,2-a]pyridine scaffold holds its own against other common kinase inhibitor cores. For instance, in the development of dual PI3K/mTOR inhibitors, a pyridopyrimidinone scaffold was explored as an alternative to a quinoline core.[7] While both scaffolds could achieve potent inhibition, the specific substitution patterns required for optimal activity differed, highlighting the unique properties of each heterocyclic system. The synthetic accessibility and the ease of functionalization at multiple positions make the imidazo[1,2-a]pyridine a highly competitive starting point for kinase inhibitor discovery.

Experimental Data Summary

The following table summarizes key biological data from a study on 2,6,8-substituted imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors.[3] This data provides valuable insights into the SAR of this scaffold, even though the 2-phenyl group is not consistently a 4-bromophenyl moiety.

Compound ID2-Substituent6-Substituent8-SubstituentPI3Kα IC50 (nM)
14a -COOH-CH3-Br>10000
14b -CONH(2-morpholinoethyl)-CH3-Br3600
14c -CONH(3-morpholinopropyl)-CH3-Br1000
14d -CONH(2-morpholinoethyl)-Cl-Br1300
14e -CONH(3-morpholinopropyl)-Cl-Br240
35 2-pyridyl-Cl-Br150

Data extracted from: Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors.[3]

Key Insights from the Data:

  • The presence of a bromine atom at the 8-position is a consistent feature of these potent inhibitors.

  • A chloro group at the 6-position is generally more favorable for activity than a methyl group.

  • The nature of the substituent at the 2-position has a dramatic impact on potency, with a 2-pyridyl group (compound 35 ) being significantly more active than the carboxamide derivatives.

Experimental Protocols

Synthesis of this compound

A general and adaptable two-step synthesis for 2-arylimidazo[1,2-a]pyridines involves the condensation of a substituted 2-aminopyridine with a phenacyl bromide.[8][9]

Step 1: Synthesis of 2-bromo-1-(4-bromophenyl)ethan-1-one

This intermediate can be synthesized from 4-bromoacetophenone via bromination.

Step 2: Cyclization to form the imidazo[1,2-a]pyridine core

A plausible reaction mechanism for the synthesis of 2-arylimidazo[1,2-a]pyridines is as follows:

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration 2-amino-5-iodopyridine 2-amino-5-iodopyridine intermediate_1 N-phenacylpyridinium bromide intermediate 2-amino-5-iodopyridine->intermediate_1 + phenacyl bromide phenacyl_bromide 2-bromo-1-(4-bromophenyl)ethanone intermediate_2 Cyclized intermediate intermediate_1->intermediate_2 Base (e.g., DBU) final_product This compound intermediate_2->final_product - H2O

Figure 1: General reaction scheme for the synthesis of this compound.

Detailed Protocol:

  • To a solution of 2-amino-5-iodopyridine (1 mmol) in ethanol (10 mL), add 2-bromo-1-(4-bromophenyl)ethan-1-one (1 mmol).

  • Add a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2 mmol), dropwise to the reaction mixture.[8]

  • Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, extract the product with a suitable solvent system (e.g., water-CHCl3).[8]

  • Purify the crude product by column chromatography to obtain the desired this compound.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases (e.g., PI3Kα) can be determined using a variety of commercially available assay kits, often based on measuring ATP consumption or the phosphorylation of a substrate.

G start Start prepare_reagents Prepare kinase, substrate, ATP, and inhibitor solutions start->prepare_reagents add_to_plate Add kinase, inhibitor, and substrate to microplate wells prepare_reagents->add_to_plate initiate_reaction Initiate reaction by adding ATP add_to_plate->initiate_reaction incubate Incubate at specified temperature and time initiate_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction detect_signal Detect signal (e.g., luminescence, fluorescence, radioactivity) stop_reaction->detect_signal analyze_data Analyze data to determine IC50 values detect_signal->analyze_data end End analyze_data->end

Figure 2: General workflow for an in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

The cytotoxic effects of the compounds on cancer cell lines can be assessed using the MTT assay. This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.

G start Start seed_cells Seed cells in a 96-well plate and allow to adhere overnight start->seed_cells treat_cells Treat cells with varying concentrations of the compound seed_cells->treat_cells incubate_cells Incubate for a specified period (e.g., 48h) treat_cells->incubate_cells add_mtt Add MTT solution to each well incubate_cells->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance calculate_viability Calculate cell viability and determine IC50 values read_absorbance->calculate_viability end End calculate_viability->end

Figure 3: Workflow for a typical MTT cell viability assay.

Future Directions and Conclusion

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. The preliminary SAR analysis presented here, based on related compound series, provides a strong foundation for the rational design of more potent and selective analogs.

Future work should focus on the systematic synthesis and biological evaluation of a focused library of compounds based on this core structure. Key areas for exploration include:

  • Modification of the 2-phenyl ring: Investigating a range of electron-donating and electron-withdrawing groups to fine-tune electronic properties and explore additional interactions within the kinase active site.

  • Exploitation of the 6-iodo position: Utilizing cross-coupling reactions to introduce a diverse array of aryl and heteroaryl substituents to probe for additional binding pockets.

  • Systematic exploration of other positions: Investigating the impact of substituents at the 3, 5, 7, and 8-positions to build a more comprehensive SAR model.

By combining rational design, efficient synthesis, and rigorous biological evaluation, the full potential of the this compound scaffold as a source of novel kinase inhibitors can be realized.

References

[3] Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. Available at: [Link] [10] Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. PubMed Central. Available at: [Link] [11] Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies. Available at: [Link] [5] Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. GSC Biological and Pharmaceutical Sciences. Available at: [Link] [12] Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. Available at: [Link] [13] Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Limpopo. Available at: [Link] [14] Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. PubMed. Available at: [Link] [6] Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. Available at: [Link] [1] Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science. Available at: [Link] [15] Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate. Available at: [Link] [7] Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Publications. Available at: [Link] [8] Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Royal Society of Chemistry. Available at: [Link] [16] Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link] [9] Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available at: [Link] [4] Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed Central. Available at: [Link] [17] Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed. Available at: [Link] [18] Different FDA approved (PI3K) inhibitors. ResearchGate. Available at: [Link] [19] The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed Central. Available at: [Link] [20] Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. PubMed Central. Available at: [Link] [21] Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PubMed Central. Available at: [Link] [22] Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. Available at: [Link] [2] Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link] [23] Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]

Sources

A Comparative Guide to Catalytic Synthesis of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The specific derivative, 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine, is a particularly valuable intermediate, offering multiple points for further chemical modification, crucial for the development of novel pharmaceuticals and materials.[1] This guide provides a comparative analysis of the leading catalytic systems for the synthesis of this important molecule, offering researchers and drug development professionals the insights needed to select the most appropriate method for their specific needs. We will delve into the mechanistic underpinnings, performance data, and detailed protocols for copper-catalyzed, palladium-catalyzed, and iodine-mediated synthetic routes.

Introduction to Synthetic Strategies

The synthesis of the 2-aryl-6-iodoimidazo[1,2-a]pyridine core can be approached through several catalytic pathways. The most prevalent methods involve the cyclization of a 2-aminopyridine derivative with a suitable coupling partner. For our target molecule, a key starting material is 5-iodo-2-aminopyridine, which can be synthesized from 2-aminopyridine.[2][3] The choice of catalyst is paramount, influencing reaction efficiency, substrate scope, and overall cost-effectiveness. This guide will focus on a comparative study of three major catalytic systems:

  • Copper-Catalyzed Systems: Often favored for their low cost and high efficiency in forming C-N and C-C bonds.

  • Palladium-Catalyzed Systems: Renowned for their versatility in cross-coupling reactions, though typically at a higher cost.

  • Iodine-Mediated Systems: A more recent development, offering metal-free or metal-co-catalyzed pathways that are often environmentally benign.

Comparative Analysis of Catalytic Systems

The selection of a catalytic system is a critical decision in the synthesis of this compound. Each system presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, cost, and environmental impact.

Catalyst SystemTypical CatalystKey ReactantsGeneral YieldsKey AdvantagesKey Disadvantages
Copper-Catalyzed CuI, CuBr5-iodo-2-aminopyridine, 2-bromo-1-(4-bromophenyl)ethan-1-oneGood to ExcellentLow cost, high efficiency, good functional group tolerance.[4][5]Can require high temperatures, potential for metal contamination.
Palladium-Catalyzed Pd(OAc)₂, Pd(PPh₃)₄6-iodoimidazo[1,2-a]pyridine, 4-bromophenylboronic acid (or vice versa)Good to ExcellentHigh versatility, broad substrate scope, well-established methods.[6]High cost of catalyst, potential for phosphine ligand toxicity.
Iodine-Mediated I₂, NIS5-iodo-2-aminopyridine, 1-(4-bromophenyl)ethan-1-oneGood to ExcellentMetal-free or low-metal options, environmentally friendly, cost-effective.[7][8][9]Can require stoichiometric amounts of iodine, potential for side reactions.

Mechanistic Insights and Rationale for Experimental Choices

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

Copper-Catalyzed Pathway

Copper-catalyzed syntheses of imidazo[1,2-a]pyridines often proceed through a one-pot, multi-component reaction. A plausible mechanism involves the initial reaction of 5-iodo-2-aminopyridine with a 2-halo-acetophenone derivative. The copper(I) catalyst is believed to play a dual role: activating the reactants and facilitating the final intramolecular cyclization. The use of a base is often necessary to deprotonate the aminopyridine and promote nucleophilic attack. Air or another oxidant is sometimes required for the dehydrogenative aromatization of the cyclized intermediate.[5]

cluster_reactants Reactants cluster_catalyst Catalyst System R1 5-iodo-2-aminopyridine Intermediate1 N-alkylation Intermediate R1->Intermediate1 R2 2-bromo-1-(4-bromophenyl)ethan-1-one R2->Intermediate1 Cat Cu(I) Salt (e.g., CuI) Cat->Intermediate1 Base Base Base->Intermediate1 Intermediate2 Cyclized Dihydroimidazo- [1,2-a]pyridine Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-(4-Bromophenyl)-6-iodoimidazo- [1,2-a]pyridine Intermediate2->Product Oxidation

Copper-Catalyzed Synthesis Pathway

Palladium-Catalyzed Pathway

Palladium catalysis is typically employed in cross-coupling reactions to form the C-C bond between the imidazo[1,2-a]pyridine core and the 4-bromophenyl group. This can be achieved either by first synthesizing 6-iodo-2-bromoimidazo[1,2-a]pyridine and then performing a Suzuki coupling with 4-bromophenylboronic acid, or by reacting 2-(4-bromophenyl)imidazo[1,2-a]pyridine with an iodinating agent. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the catalyst.

Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar-X (e.g., 6-iodo-imidazo[1,2-a]pyridine) ArylHalide->OxAdd PdII_complex Ar-Pd(II)-X(L_n) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid Ar'-B(OH)₂ (4-bromophenylboronic acid) BoronicAcid->Transmetalation PdII_diaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product

Palladium-Catalyzed Suzuki Coupling Cycle

Iodine-Mediated Pathway

Iodine can act as a catalyst or a mediator in the synthesis of imidazo[1,2-a]pyridines. In one common mechanism, molecular iodine reacts with a ketone (e.g., 1-(4-bromophenyl)ethan-1-one) to form an α-iodo ketone in situ. This is followed by a condensation reaction with 5-iodo-2-aminopyridine and subsequent intramolecular cyclization to form the imidazo[1,2-a]pyridine ring. This method can be advantageous as it avoids the use of expensive and toxic metal catalysts.[7][8]

cluster_reactants Reactants cluster_catalyst Mediator R1 5-iodo-2-aminopyridine Intermediate2 Condensation Product R1->Intermediate2 R2 1-(4-bromophenyl)ethan-1-one Intermediate1 α-iodo ketone R2->Intermediate1 Cat I₂ Cat->Intermediate1 Intermediate1->Intermediate2 Product 2-(4-Bromophenyl)-6-iodoimidazo- [1,2-a]pyridine Intermediate2->Product Intramolecular Cyclization & Aromatization

Iodine-Mediated Synthesis Pathway

Experimental Protocols

The following are representative experimental protocols adapted from literature for the synthesis of 2-aryl-6-iodoimidazo[1,2-a]pyridines. Researchers should optimize these conditions for their specific setup and scale.

Protocol 1: Copper-Catalyzed Synthesis

This protocol is adapted from general procedures for the copper-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines.[4][5]

Materials:

  • 5-iodo-2-aminopyridine (1.0 mmol)

  • 2-bromo-1-(4-bromophenyl)ethan-1-one (1.1 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a round-bottom flask, add 5-iodo-2-aminopyridine, 2-bromo-1-(4-bromophenyl)ethan-1-one, CuI, and K₂CO₃.

  • Add DMF and stir the mixture at 110 °C for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Iodine-Mediated Synthesis

This protocol is based on iodine-catalyzed methods for the synthesis of 2-arylimidazo[1,2-a]pyridines.[7][8]

Materials:

  • 5-iodo-2-aminopyridine (1.0 mmol)

  • 1-(4-bromophenyl)ethan-1-one (1.2 mmol)

  • Iodine (I₂) (20 mol%)

  • Dimethyl sulfoxide (DMSO) (3 mL)

Procedure:

  • In a sealed tube, dissolve 5-iodo-2-aminopyridine and 1-(4-bromophenyl)ethan-1-one in DMSO.

  • Add iodine to the mixture.

  • Heat the reaction mixture at 120 °C for 8-12 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Conclusion

The synthesis of this compound can be effectively achieved through several catalytic methods. Copper-catalyzed reactions offer a cost-effective and efficient route. Palladium-catalyzed cross-coupling provides versatility, particularly for late-stage functionalization. Iodine-mediated synthesis presents an attractive metal-free alternative with good yields. The choice of the optimal catalyst will depend on factors such as cost, desired scale, and available starting materials. The mechanistic understanding and detailed protocols provided in this guide are intended to empower researchers to make informed decisions and successfully synthesize this valuable chemical intermediate.

References

  • Ghosh, A., & Mishra, S. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1612–1704. [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103984. [Link]

  • Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Stoyanov, R. S., & Vasilev, A. A. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35257–35268. [Link]

  • de la Torre, P., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Dheer, D., et al. (2016). Cu(i)-catalyzed double C–H amination: synthesis of 2-iodo-imidazo[1,2-a]pyridines. RSC Advances, 6(44), 38033–38036. [Link]

  • Kumar, R., et al. (2016). Cu(I)-Catalyzed double C-H amination: synthesis of 2-iodo-imidazo [1, 2-a] pyridines. Request PDF. [Link]

  • Kumar, A., et al. (2021). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 6(4), 2943–2957. [Link]

  • ResearchGate. (n.d.). Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O),...). Retrieved from [Link]

  • Krishnamoorthy, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 36439–36454. [Link]

  • Krishnamoorthy, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]

  • Nagy, E., et al. (2022). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 27(21), 7247. [Link]

  • ResearchGate. (n.d.). Cu(I)-Catalyzed double C-H amination: synthesis of 2-iodo-imidazo [1, 2-a] pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.

Sources

A Comparative Guide to Biological Target Identification for 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged structure," forming the foundation of numerous compounds with a wide therapeutic spectrum, including anti-cancer, anti-inflammatory, antiviral, and antituberculosis agents[1][2][3]. The specific compound, 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine, is a versatile synthetic building block with significant potential, particularly in the development of targeted therapies[4]. Derivatives of this scaffold have been shown to inhibit critical cellular signaling pathways, such as the AKT/mTOR pathway, and specific enzymes like PI3Kα and MARK4[5][6]. However, for many novel derivatives like this compound, the precise molecular target responsible for its biological activity remains unknown.

Identifying this target is a critical step in the drug discovery process. It transforms a compound from a "phenotypic hit" into a tool for understanding disease biology and a lead for rational drug design[7][8]. This guide provides researchers, scientists, and drug development professionals with a comparative overview of modern strategies for target deconvolution, explaining the causal logic behind experimental choices and presenting actionable protocols to identify the biological target(s) of this compound.

Strategic Overview: Three Pillars of Target Identification

The journey to identify a small molecule's target can be broadly categorized into three complementary strategies. The choice of strategy depends on available resources, the nature of the compound, and the desired depth of mechanistic insight.

  • Affinity-Based Chemical Proteomics: These direct methods use a modified version of the small molecule to physically isolate its binding partners from a complex biological sample (e.g., cell lysate)[9][10].

  • Label-Free Direct Methods: These innovative techniques detect the physical interaction between the unmodified small molecule and its target by measuring changes in the target protein's stability[8][11].

  • Genetic & Indirect Methods: These functional approaches identify targets by observing how genetic perturbations (e.g., gene knockouts) modulate the cellular response to the compound[12][13].

The following sections will provide an in-depth comparison of these strategies, complete with experimental workflows and data interpretation guidelines.

Strategy 1: Affinity-Based Chemical Proteomics

This classical and powerful approach relies on the principle of affinity purification. The small molecule ("bait") is immobilized on a solid support or tagged with a high-affinity handle (like biotin) to capture its interacting proteins ("prey")[7][14][15].

Causality and Experimental Rationale

The core assumption is that a direct, physical interaction between the compound and its protein target can be preserved ex vivo. The success of this method hinges on synthesizing a chemical probe that retains its original biological activity. Therefore, structure-activity relationship (SAR) data is invaluable; it informs where a linker can be attached to the this compound scaffold without disrupting the pharmacophore responsible for target binding[15]. The bromine and iodine atoms on the phenyl and imidazopyridine rings, respectively, offer potential sites for chemical modification[4].

Comparative Methodologies
MethodPrincipleKey AdvantagesKey Challenges
On-Bead Pull-Down The compound is covalently attached to a solid support (e.g., agarose beads) via a linker. The beads are incubated with cell lysate to capture binding proteins[11][14].Relatively straightforward synthesis; allows for stringent washing to reduce non-specific binders.Immobilization may cause steric hindrance; high abundance, non-specific proteins can contaminate results[9][16].
Biotin-Tagged Probes The compound is conjugated to a biotin molecule. The probe-protein complex is captured from the lysate using streptavidin-coated beads[14].High affinity of biotin-streptavidin interaction (one of the strongest known non-covalent bonds) ensures efficient capture.Biotin is a larger tag and may interfere with binding; endogenous biotinylated proteins can be a source of background.
Photoaffinity Labeling A photoreactive group (e.g., diazirine) is incorporated into the probe. Upon UV irradiation, the probe forms a covalent bond with its target, enabling stringent purification[11].Captures transient or weak interactions by creating a permanent link; can be applied in living cells.Synthesis of the probe is more complex; UV light can damage proteins; may label non-specific proximal proteins.
Experimental Workflow: On-Bead Affinity Chromatography

This workflow outlines the most common affinity-based method.

G cluster_synthesis Probe Synthesis cluster_exp Experiment cluster_analysis Analysis s1 Identify non-essential position on compound via SAR s2 Synthesize linker-modified This compound s1->s2 s3 Covalently attach modified compound to beads s2->s3 e2 Incubate lysate with compound-beads (and control beads) s3->e2 e1 Prepare cell lysate (e.g., from a responsive cancer cell line) e1->e2 e3 Wash beads to remove non-specific binders e2->e3 e4 Elute bound proteins e3->e4 a1 Separate proteins (SDS-PAGE) e4->a1 a2 In-gel digestion (Trypsin) a1->a2 a3 LC-MS/MS Analysis a2->a3 a4 Database search to identify proteins a3->a4 a5 Compare to control to identify specific binders a4->a5

Caption: Workflow for Affinity-Based Target ID.

Detailed Protocol: On-Bead Pull-Down
  • Probe Synthesis: Based on SAR, synthesize a derivative of this compound with a linker (e.g., a polyethylene glycol chain ending in a carboxyl group). Covalently couple this derivative to amine-functionalized agarose beads. Prepare control beads with no compound.

  • Lysate Preparation: Culture a cell line known to be sensitive to the parent compound. Lyse the cells in a non-denaturing buffer containing protease inhibitors.

  • Incubation: Incubate the cell lysate (e.g., 1-5 mg total protein) with the compound-conjugated beads and control beads separately for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads and wash them extensively (e.g., 3-5 times) with lysis buffer to remove proteins that are not specifically bound.

  • Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer (for mass spectrometry) or by competitive elution with a high concentration of the free compound.

  • Analysis by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel tryptic digestion. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins[9].

  • Data Interpretation: Compare the list of proteins identified from the compound-beads to those from the control beads. True targets should be significantly enriched on the compound-beads.

Strategy 2: Label-Free Target Identification

These methods circumvent the need for chemical modification of the compound, a major advantage that preserves its native bioactivity. They rely on the principle that ligand binding alters a protein's physical stability.

Causality and Experimental Rationale

When a small molecule binds to its target protein, it typically stabilizes the protein's structure. This increased stability can be measured as resistance to thermal denaturation (CETSA) or proteolytic degradation (DARTS)[8][14][15]. By measuring the stability of thousands of proteins in the presence versus the absence of the drug, one can identify the specific targets that are stabilized by the interaction.

Comparative Methodologies
MethodPrincipleKey AdvantagesKey Challenges
Cellular Thermal Shift Assay (CETSA®) Drug binding increases the thermal stability of the target protein. Cells or lysates are heated to various temperatures, and the remaining soluble protein is quantified[8].No compound modification needed; can be performed in live cells, confirming target engagement in a physiological context.Not suitable for membrane proteins that require detergents; may not detect targets that are destabilized upon binding.
Drug Affinity Responsive Target Stability (DARTS) Drug binding protects the target protein from proteolysis. Lysates are treated with a protease, and the remaining intact protein is identified[14][15].No compound modification needed; technically simpler than CETSA; can identify binders to multi-protein complexes.Requires careful optimization of protease concentration; may miss targets in protease-resistant domains.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_treat Cell Treatment cluster_exp Heating & Lysis cluster_analysis Proteomic Analysis t1 Treat intact cells with This compound t3 Aliquot cells t1->t3 t2 Treat control cells with vehicle (DMSO) t2->t3 e1 Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) t3->e1 e2 Lyse cells and separate soluble fraction (supernatant) from aggregated proteins (pellet) e1->e2 a1 Prepare soluble fractions for proteomic analysis e2->a1 a2 Quantitative Mass Spectrometry (e.g., TMT labeling) a1->a2 a3 Identify proteins showing a shift in melting temperature in drug-treated vs. control samples a2->a3

Caption: Workflow for CETSA-based Target ID.

Detailed Protocol: CETSA coupled with Mass Spectrometry
  • Cell Treatment: Treat cultured cells with this compound at a relevant concentration (e.g., 10x EC50). Treat a parallel culture with vehicle (e.g., DMSO) as a control.

  • Heating: After incubation, harvest and wash the cells. Resuspend them in buffer and aliquot the cell suspension. Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes at temperatures from 40°C to 70°C).

  • Fractionation: Lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble proteins (supernatant) from the heat-denatured, aggregated proteins (pellet) by ultracentrifugation.

  • Sample Preparation: Collect the supernatant from each temperature point for both the drug-treated and control samples. Prepare these samples for proteomic analysis. This often involves protein precipitation, digestion, and labeling with isobaric tags (e.g., TMT) for quantitative comparison.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by quantitative LC-MS/MS.

  • Data Interpretation: For each identified protein, plot the relative amount of soluble protein as a function of temperature. A target protein will show a "thermal shift," meaning its melting curve is shifted to higher temperatures in the drug-treated samples compared to the control samples[8].

Strategy 3: Genetic Screening (CRISPR-Cas9)

This is a powerful indirect or functional approach for target identification. Instead of looking for physical binding, it identifies genes that are essential for the drug's activity[12].

Causality and Experimental Rationale

The central hypothesis is that if a drug kills a cell by inhibiting a specific target protein, then knocking out the gene for that protein should make the cell resistant to the drug. Conversely, if a drug's efficacy depends on a specific pathway, knocking out a negative regulator of that pathway might sensitize the cell to the drug[13][17]. Genome-wide CRISPR-Cas9 screens can systematically test the functional consequence of knocking out every gene, providing a powerful map of drug-gene interactions[18][19].

Comparative Methodologies
Screen TypePrincipleApplication for Target ID
Resistance Screen (Positive Selection) Identifies gene knockouts that allow cells to survive in the presence of a lethal concentration of the drug[12].The most direct genetic approach. The depleted protein is often the direct target or a critical downstream effector.
Sensitization Screen (Negative Selection) Identifies gene knockouts that make cells more sensitive to a sub-lethal concentration of the drug.Useful for identifying pathways that confer resistance or proteins that act in parallel to the drug's target.
Experimental Workflow: CRISPR-Cas9 Resistance Screen

G cluster_screen CRISPR Screen cluster_analysis Analysis s1 Transduce Cas9-expressing cells with a genome-scale sgRNA library s2 Split the cell population s1->s2 s3 Treat one population with This compound s2->s3 s4 Treat control population with vehicle (DMSO) s2->s4 s5 Culture for several passages under selection pressure s3->s5 s4->s5 a1 Harvest surviving cells from both populations s5->a1 a2 Isolate genomic DNA a1->a2 a3 Amplify and sequence sgRNA cassettes a2->a3 a4 Compare sgRNA abundance between drug-treated and control populations a3->a4 a5 Identify sgRNAs (and their target genes) that are enriched in the drug-treated group a4->a5

Caption: Workflow for CRISPR-based Target ID.

Detailed Protocol: Genome-Wide CRISPR Knockout Screen
  • Cell Line Selection: Choose a cell line that is sensitive to this compound and stably expresses the Cas9 nuclease.

  • Library Transduction: Transduce the cells with a pooled, genome-scale lentiviral sgRNA library at a low multiplicity of infection to ensure most cells receive only one sgRNA.

  • Selection and Treatment: After an initial period to allow for gene knockout, split the cell population. Treat one arm with the compound at a concentration that causes significant cell death (e.g., IC80-90). Treat the other arm with vehicle.

  • Cell Culture: Continue to culture the cells for 14-21 days, allowing the cells with resistance-conferring knockouts to grow and become enriched in the population.

  • Genomic DNA Extraction and Sequencing: Harvest the surviving cells from both populations, extract their genomic DNA, and use PCR to amplify the sgRNA-encoding regions. Use next-generation sequencing to determine the relative abundance of each sgRNA in the final populations.

  • Data Analysis: Bioinformatic analysis (e.g., using the MAGeCK algorithm) is used to identify sgRNAs that are statistically enriched in the drug-treated population compared to the vehicle-treated population[12]. Genes targeted by multiple enriched sgRNAs are considered high-confidence "hits."

Target Validation: From "Hits" to Confirmed Targets

Regardless of the primary identification strategy used, the resulting list of candidate proteins ("hits") must be rigorously validated to confirm a direct and functionally relevant interaction[20][21].

  • Orthogonal Confirmation: A top hit from a chemical proteomics screen should be validated with a functional assay like CRISPR or RNAi knockdown. Conversely, a hit from a genetic screen should be validated with a direct binding assay.

  • Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can be used to confirm a direct physical interaction between the purified candidate protein and the compound, and to quantify binding affinity (KD).

  • Biochemical Assays: If the candidate target is an enzyme, its activity should be measured in the presence and absence of the compound to determine if the compound acts as an inhibitor or activator.

  • Cellular Target Engagement: Use the CETSA method in a targeted manner (e.g., using a Western blot instead of mass spectrometry) to confirm that the compound engages the candidate protein in intact cells[8].

Conclusion: An Integrated Strategy for Success

For a novel compound like this compound, a multi-pronged approach is most effective.

  • Start with Phenotypic Screening: First, confirm a robust and measurable cellular phenotype, such as anti-proliferative activity in a panel of cancer cell lines, as suggested by literature on related compounds[5][22].

  • Primary, Unbiased Target ID: Employ a label-free method like CETSA with mass spectrometry as the primary discovery engine. This approach avoids the synthetic effort and potential artifacts of probe chemistry and directly assesses target engagement in a cellular context.

  • Functional Genetic Validation: Conduct a parallel CRISPR-Cas9 resistance screen . This provides an independent, functional list of candidate genes.

  • Synthesize and Validate: The convergence of hits from both CETSA (direct binding) and CRISPR (functional relevance) provides the highest confidence candidates. These top candidates should then be pursued with rigorous orthogonal validation, including direct binding assays (SPR/ITC) and targeted cellular assays to unequivocally link the compound, its direct target, and the ultimate biological outcome.

This integrated strategy leverages the strengths of multiple technologies, providing a self-validating system that moves beyond simple hit-finding to deliver a deep, mechanistic understanding of how this compound functions.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.
  • Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix.
  • CRISPR-Cas9 screening for target identific
  • Target deconvolution techniques in modern phenotypic profiling - PMC. (2013, January 18). NIH.
  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Valid
  • Target Identification and Valid
  • Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. NIH.
  • Chemical proteomics: terra incognita for novel drug target profiling. SciSpace.
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  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI.
  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • Chemical proteomics approaches for identifying the cellular targets of natural products. (2016, April 21).
  • Chemical proteomics to identify molecular targets of small compounds. PubMed.
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  • Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology.
  • Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. (2015, November 5).
  • Drug Target Identification Methods After a Phenotypic Screen. (2023, May 1). Drug Hunter.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Target Identification and Validation in Drug Discovery. (2025, December 8). Chemspace.
  • Integrated Phenotypic Screening and Target Deconvolution for Accelerated Drug Discovery. (2015, July 31). YouTube.
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  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC. NIH.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • This compound. Chem-Impex.
  • Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine deriv
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets. Bentham Science.
  • [123I/125I]6-Iodo-2-(4´-dimethylamino)-phenyl-imidazo[1,2-a]pyridine. (2005, April 18). NCBI.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. (2023, April 26). NIH.
  • 2-(4-Bromophenyl)imidazo[1,2-a]pyridine. PubChem.
  • Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. NIH.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023, December 13). PubMed Central.

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A Comparative Guide to the Therapeutic Potential of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 2-(4-bromophenyl)-6-iodoimidazo[1,2-a]pyridine derivatives, assessing their therapeutic potential, particularly as anticancer agents. It is intended for researchers, scientists, and drug development professionals, offering a comparative perspective against existing alternatives, supported by experimental data and detailed protocols.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine (IP) core is a nitrogen-bridged heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This is due to its versatile biological activities, which include anti-inflammatory, antiviral, and notably, anticancer properties.[1][2][3][4] The rigid, planar structure of the IP core allows it to fit into the binding sites of various enzymes and receptors, making it an excellent starting point for the design of targeted therapies.[5] Numerous IP derivatives have been investigated as inhibitors of key cellular pathways implicated in cancer, such as the PI3K/Akt/mTOR signaling cascade.[4][6][7][8] The specific derivative class, this compound, serves as a key intermediate in synthesizing bioactive molecules, with its bromine and iodine substituents providing reactive sites for further chemical modifications to enhance potency and selectivity.[9]

Synthetic Strategy and Rationale

The synthesis of this compound derivatives typically follows a multi-step or a one-pot, three-component reaction. A common and efficient approach involves the condensation of a 2-aminopyridine with an α-haloketone.[5] More advanced methods utilize transition-metal catalysts, such as copper or iodine, to facilitate the cyclization under milder conditions and improve yields.[10][11][12][13][14]

The choice of a 2-aminopyridine precursor bearing an iodine atom at the 6-position and a 2-bromo-1-(4-bromophenyl)ethanone is strategic. The halogens at these specific positions serve as versatile chemical handles. The iodine at the C6 position and the bromine on the phenyl ring at the C2 position can be readily displaced or used in cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to introduce a wide variety of functional groups. This modularity allows for the systematic exploration of the structure-activity relationship (SAR), enabling the fine-tuning of the molecule's pharmacological properties to optimize its interaction with a specific biological target.

G cluster_reactants Reactants cluster_process Process cluster_product Core Scaffold cluster_diversification Further Diversification 2-Amino-5-iodopyridine 2-Amino-5-iodopyridine Condensation_Cyclization Condensation & Intramolecular Cyclization 2-Amino-5-iodopyridine->Condensation_Cyclization 2-Bromo-1-(4-bromophenyl)ethanone 2-Bromo-1-(4-bromophenyl)ethanone 2-Bromo-1-(4-bromophenyl)ethanone->Condensation_Cyclization Core_Product This compound Condensation_Cyclization->Core_Product Iodine or Cu Catalyst Suzuki_Coupling Suzuki Coupling (at C6-Iodo) Core_Product->Suzuki_Coupling Sonogashira_Coupling Sonogashira Coupling (at C2-Bromo) Core_Product->Sonogashira_Coupling Final_Derivatives Diverse Library of Final Derivatives Suzuki_Coupling->Final_Derivatives Sonogashira_Coupling->Final_Derivatives

Figure 1: Generalized synthetic workflow for the creation of a library of this compound derivatives.

Primary Therapeutic Application: Anticancer Activity

A significant body of research points to the potent anticancer activities of imidazo[1,2-a]pyridine derivatives.[4][6][7][8][15] Their mechanism of action is often attributed to the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that become dysregulated in cancer.[7][16]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently hyperactivated signaling networks in human cancers, playing a central role in cell growth, proliferation, survival, and metabolism.[17][18][19][20] Consequently, targeting the key nodes of this pathway—PI3K, Akt, and mTOR—is a major focus of modern cancer drug discovery.[18][19][20]

Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can act as potent inhibitors of PI3K, particularly the p110α isoform, which is often mutated in cancer.[7][15][21] By binding to the ATP-binding pocket of the kinase, these compounds prevent the phosphorylation of downstream targets, leading to the suppression of pro-survival signals and the induction of apoptosis (programmed cell death) in cancer cells.[7][8]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation RAS RAS RAS->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth, Proliferation, & Survival mTORC1->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K INHIBITION

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine

Hazard Assessment and Risk Mitigation

This compound is a halogenated derivative of imidazo[1,2-a]pyridine. Based on available data for similar compounds, it should be handled with caution. The primary hazards are presumed to be:

  • Acute Toxicity (Oral): Harmful or toxic if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2][3]

Given the presence of bromine and iodine, there is also a potential for the release of hazardous decomposition products upon combustion, such as hydrogen bromide, hydrogen iodide, and nitrogen oxides.

Personal Protective Equipment (PPE): Your Last Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the required PPE for various laboratory tasks involving this compound.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles meeting ANSI Z87.1 standards.[4] A face shield is required when handling larger quantities (>1 liter).[4]Nitrile or neoprene gloves. Avoid latex gloves.[5] For compounds with unknown toxicity, consider double-gloving or using a flexible laminate glove under a heavy-duty outer glove.[4]A fully buttoned laboratory coat.[6] For larger scale operations, chemical-resistant coveralls may be necessary.[7]All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood.[5][8] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is required.[9]
Running reactions and work-up Chemical splash goggles.[4]Nitrile or neoprene gloves.[5]Laboratory coat.[6]Work within a certified chemical fume hood.[5][8]
Cleaning glassware Chemical splash goggles.[4]Heavy-duty, chemical-resistant gloves.Laboratory coat and a chemical-resistant apron.Not generally required if glassware is rinsed in a fume hood.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and ensure a safe laboratory environment.

Preparation and Weighing
  • Fume Hood Preparation: Before starting, ensure the chemical fume hood is functioning correctly.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of this compound in the fume hood. Use a disposable weighing paper or boat to avoid contamination of the balance.

  • Solution Preparation: Add the solid to the solvent in a suitable container within the fume hood. Cap the container immediately after addition.

Reaction and Work-up
  • Reaction Setup: Assemble the reaction apparatus within the fume hood.

  • Reagent Addition: Add the solution of this compound to the reaction mixture using a syringe or dropping funnel.

  • Monitoring: Monitor the reaction from outside the fume hood whenever possible.

  • Work-up: Perform all extraction, washing, and purification steps within the fume hood.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction & Work-up cluster_disposal Disposal prep_start Start: Verify Fume Hood Operation don_ppe Don Appropriate PPE prep_start->don_ppe weigh_solid Weigh Solid in Fume Hood don_ppe->weigh_solid prep_sol Prepare Solution in Fume Hood weigh_solid->prep_sol setup_reaction Set up Reaction Apparatus prep_sol->setup_reaction add_reagent Add Reagent to Reaction setup_reaction->add_reagent monitor_reaction Monitor Reaction add_reagent->monitor_reaction workup Perform Work-up Procedures monitor_reaction->workup collect_waste Collect Waste in Labeled Container workup->collect_waste dispose_waste Dispose of Waste via Approved Channels collect_waste->dispose_waste

Caption: Safe handling workflow for this compound.

Disposal Plan: Responsible Waste Management

Waste containing this compound is considered hazardous and must be disposed of according to institutional and governmental regulations.

Waste Segregation and Collection
  • Solid Waste: Collect any solid waste, including contaminated weighing paper and gloves, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste, including reaction residues and solvent washes, in a dedicated, sealed, and properly labeled hazardous waste container.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Disposal Method
  • Waste containing this compound should be disposed of through your institution's hazardous waste management program.

  • Incineration at a licensed facility is a common and effective method for the disposal of pyridine-containing waste.[10]

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[11][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[13]

In Case of a Spill:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your institution's environmental health and safety office.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Loba Chemie. PYRIDINE FOR HPLC / UV SPECTROSCOPY Safety Data Sheet. [Link]

  • University of British Columbia. (2021, October). Personal Protective Equipment. [Link]

  • Angene Chemical. (2021, May 1). 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine Safety Data Sheet. [Link]

  • Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. [Link]

  • Covestro. (2013, March). Guidance for Selection of Protective Clothing for MDI Users. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992, April). Toxicological Profile for Pyridine. [Link]

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×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine

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